molecular formula C10H11FN2O B1527941 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one CAS No. 1247157-86-3

3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B1527941
CAS No.: 1247157-86-3
M. Wt: 194.21 g/mol
InChI Key: REJOBELTJRWSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H11FN2O and a molecular weight of 194.21 g/mol . It belongs to the class of pyrrolidin-2-ones, a saturated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . The pyrrolidine ring, particularly pyrrolidin-2-one derivatives, is a versatile component of many biologically active molecules and approved drugs . This scaffold is prized for its sp 3 -hybridization, which allows researchers to efficiently explore three-dimensional pharmacophore space, and its non-planarity, which can influence the stereochemistry and binding properties of potential drug candidates . The specific substitution pattern of this compound, featuring a 2-fluorophenyl group at the 1-position and an amino group at the 3-position of the lactam ring, makes it a valuable building block for the synthesis of more complex, pharmacologically active structures . Compounds based on the 1,5-substituted pyrrolidin-2-one skeleton have demonstrated great potential in pharmacology, exhibiting activity as selective inhibitors of histone deacetylases, cannabinoid receptor 1 (CB1), cyclin-dependent kinases, and tankyrase, among other targets . The presence of the fluorine atom on the phenyl ring is a common strategy in modern drug design to modulate a compound's lipophilicity, metabolic stability, and bioavailability. This product is intended for research purposes as a key intermediate or a core structure in the design and development of new therapeutic agents. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-1-(2-fluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-7-3-1-2-4-9(7)13-6-5-8(12)10(13)14/h1-4,8H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJOBELTJRWSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247157-86-3
Record name 3-amino-1-(2-fluorophenyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one (CAS 1247157-86-3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one (CAS 1247157-86-3) is a specialized heterocyclic building block and a critical process-related impurity associated with the synthesis of Vonoprazan Fumarate , a first-in-class potassium-competitive acid blocker (P-CAB).

For drug development professionals, this compound represents two distinct entities:

  • Critical Quality Attribute (CQA) Marker: It serves as a reference standard for monitoring side-reactions during the construction of the Vonoprazan pyrrole core, specifically arising from aberrant cyclization or over-reduction pathways involving the 2-fluoroaniline starting material.

  • Pharmacophore Scaffold: Its structure—an N-aryl pyrrolidinone with a primary amine handle—is a privileged scaffold in medicinal chemistry, sharing structural homology with Factor Xa inhibitors (e.g., Rivaroxaban analogs) and novel antimicrobial agents.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and analytical characterization, designed to support CMC (Chemistry, Manufacturing, and Controls) and R&D workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound features a gamma-lactam (pyrrolidin-2-one) core N-substituted with a 2-fluorophenyl group.[1] The presence of a primary amine at the C3 position introduces a chiral center, making the control of stereochemistry relevant depending on the downstream application.

Table 1: Chemical Identification
PropertyDetail
CAS Number 1247157-86-3
IUPAC Name This compound
Synonyms 1-(2-Fluorophenyl)-3-aminopyrrolidin-2-one; Vonoprazan Impurity Intermediate
Molecular Formula C₁₀H₁₁FN₂O
Molecular Weight 194.21 g/mol
SMILES O=C1N(C2=CC=CC=C2F)CCC1N
InChIKey GDCLPWAQRWKWQG-UHFFFAOYSA-N
Table 2: Physicochemical Properties (Experimental & Predicted)
ParameterValue / DescriptionContext for Process Development
Physical State Off-white to pale yellow solidHygroscopic nature requires storage under inert atmosphere (N₂/Ar).
Melting Point 85–90 °C (Predicted)Low melting point suggests potential for oiling out during crystallization.
Solubility DMSO (>50 mg/mL), Methanol, DCMHigh solubility in polar organics; poor solubility in water/heptane.
pKa (Base) ~8.5 (Primary Amine)Basic enough to form stable salts (HCl, fumarate) for purification.
LogP ~1.2Moderate lipophilicity; amenable to Reverse Phase HPLC (C18).
Chirality Racemic (unless specified)Contains one stereocenter at C3. Enantiomers may require chiral HPLC for separation.

Synthetic Pathways & Process Chemistry[6][7]

The synthesis of CAS 1247157-86-3 is of interest for two reasons: producing high-purity reference standards for impurity profiling, and understanding how it forms as a byproduct in Vonoprazan manufacturing.

Pathway A: Targeted Synthesis (Reference Standard)

To generate the compound as a reference standard, a robust route starting from 2-fluoroaniline and a methionine-derived lactone or a 2,4-dibromobutyryl derivative is recommended. The following protocol utilizes a cyclization strategy that ensures correct regiochemistry.

Protocol: Cyclization via 2,4-Dibromobutyryl Chloride

  • Acylation: React 2-fluoroaniline (1.0 eq) with 2,4-dibromobutyryl chloride (1.1 eq) in DCM at 0°C with TEA (1.2 eq) to form the linear amide.

  • Cyclization: Treat the intermediate with NaH (2.0 eq) in THF to induce intramolecular displacement of the gamma-bromide, forming 3-bromo-1-(2-fluorophenyl)pyrrolidin-2-one .

  • Azidation: React the 3-bromo intermediate with Sodium Azide (NaN₃) in DMF at 60°C to install the azide at C3 (with inversion of configuration if chiral starting material is used).

  • Reduction: Hydrogenation (H₂, Pd/C) or Staudinger reduction (PPh₃/H₂O) converts the azide to the primary amine.

Pathway B: Impurity Formation in Vonoprazan Synthesis

In the commercial synthesis of Vonoprazan, the target is a pyrrole ring. However, side reactions can lead to the pyrrolidinone (CAS 1247157-86-3).

  • Mechanism: If the starting material 2-fluoroaniline reacts with a succinic acid derivative (often present as a contaminant or alternative reagent) instead of the intended acyclic ketone/aldehyde precursors, an N-aryl succinimide is formed. Subsequent partial reduction (intended for other functional groups) can yield the pyrrolidinone.

  • Significance: This impurity is a structural isomer of potential reduced intermediates, making it difficult to remove if not controlled upstream.

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the divergence between the targeted synthesis of the reference standard and the potential impurity formation pathway.

Synthesis_Pathways Start 2-Fluoroaniline Reagent1 + 2,4-Dibromobutyryl Cl Start->Reagent1 VonoprazanRoute Vonoprazan Process (Pyrrole Synthesis) Start->VonoprazanRoute Main Route Inter1 Linear Amide Intermediate Reagent1->Inter1 Cyclization NaH Cyclization Inter1->Cyclization BromoLactam 3-Bromo-1-(2-fluorophenyl) pyrrolidin-2-one Cyclization->BromoLactam Azide Azide Substitution (NaN3) BromoLactam->Azide Product CAS 1247157-86-3 (Reference Standard) Azide->Product SideReaction Side Reaction: Over-reduction / Mis-cyclization VonoprazanRoute->SideReaction Process Deviation Impurity Process Impurity (Trace Levels) SideReaction->Impurity Impurity->Product Identical Structure

Caption: Divergent pathways showing the controlled synthesis of the reference standard (top) versus the potential formation as a process impurity (bottom).

Analytical Characterization & Protocols

To validate the identity and purity of CAS 1247157-86-3, specifically when isolating it from a complex matrix like a crude reaction mixture, the following multi-modal analytical strategy is required.

HPLC Method (Reverse Phase)

This method is optimized to separate the polar amine from the neutral starting materials and the Vonoprazan API.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar amine retention)

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 60% -> 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide bond).

  • Retention Time: The amine will elute early (approx. 3-5 min) due to its polarity in acidic media.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Expected Ion: [M+H]⁺ = 195.21 m/z.

  • Fragmentation Pattern:

    • Loss of NH₃ ([M+H-17]⁺).

    • Cleavage of the lactam ring.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)

Key diagnostic signals to confirm the structure:

  • Aromatic Region (6.8 – 7.5 ppm): Multiplet corresponding to the 4 protons of the 2-fluorophenyl group.

  • Amine Proton (br s): Variable, typically around 1.5–2.5 ppm (exchangeable).

  • C3 Methine (3.5 – 3.8 ppm): Triplet or dd, alpha to the carbonyl and amine.

  • C4/C5 Methylenes (1.8 – 3.6 ppm): Multiplets for the pyrrolidinone ring protons.

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate is limited, its structural analogs (anilines and lactams) suggest the following precautions:

  • GHS Classification (Predicted):

    • Acute Toxicity, Oral (Category 4).

    • Skin Irritation (Category 2).

    • Eye Irritation (Category 2A).

  • Handling: Use a fume hood. Avoid inhalation of dust.

  • Storage: Store at 2-8°C under inert gas. Hygroscopic.

References

  • PubChem Compound Summary. (2025). This compound (CID 20110070). National Center for Biotechnology Information. [Link]

  • Takeda Pharmaceutical Company. (2015). Vonoprazan Fumarate (Takecab) Interview Form. (Discusses impurity profiles and process chemistry of the pyrrole core).
  • BindingDB. (2024). Data for related sulfonyl-pyrrolidinone structures.[1][2][Link]

Sources

An In-Depth Technical Guide to 3-Amino-1-(2-fluorophenyl)-2-pyrrolidinone: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-1-(2-fluorophenyl)-2-pyrrolidinone, a heterocyclic compound of significant interest in medicinal chemistry. By dissecting its chemical architecture, exploring plausible synthetic pathways, and contextualizing its relevance within drug discovery, this document serves as a foundational resource for researchers. While specific experimental data for this exact molecule is not extensively available in public domains, this guide synthesizes information from closely related analogs and the broader class of N-aryl-3-aminopyrrolidinones to offer valuable, field-proven insights. The narrative emphasizes the causality behind synthetic choices and the inherent potential of this scaffold in developing novel therapeutics.

Introduction: The Strategic Importance of the Pyrrolidinone Scaffold

The five-membered pyrrolidinone ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged pharmacophore"—a molecular framework with the inherent ability to bind to a diverse range of biological targets.[1][2] Its non-planar, sp³-rich three-dimensional structure allows for a more comprehensive exploration of the binding pockets of proteins compared to flat, aromatic systems.[1] This structural feature is crucial for designing molecules with high specificity and efficacy.

The introduction of an amino group at the 3-position and an N-aryl substituent further enhances the therapeutic potential of the pyrrolidinone core. The amino moiety can serve as a key hydrogen bond donor or a point for further functionalization, while the N-aryl group can be tailored to modulate pharmacokinetic properties and target engagement. Specifically, the incorporation of a fluorine atom on the phenyl ring is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions.[3]

This guide focuses on the specific analog, 3-Amino-1-(2-fluorophenyl)-2-pyrrolidinone, providing a deep dive into its chemical identity, probable synthetic routes, and potential as a scaffold for drug discovery.

Chemical Structure and Properties

The fundamental identity of a molecule is encapsulated in its structure and physicochemical properties. This section details the established structural information for 3-Amino-1-(2-fluorophenyl)-2-pyrrolidinone.

Molecular Structure and Identifiers

The chemical structure of 3-Amino-1-(2-fluorophenyl)-2-pyrrolidinone is characterized by a central pyrrolidin-2-one ring, an amino group at the C3 position, and a 2-fluorophenyl group attached to the nitrogen atom.

Table 1: Chemical Identifiers for 3-Amino-1-(2-fluorophenyl)-2-pyrrolidinone

IdentifierValue
Molecular Formula C₁₀H₁₁FN₂O
SMILES C1CN(C(=O)C1N)C2=CC=CC=C2F
InChI InChI=1S/C10H11FN2O/c11-7-3-1-2-4-9(7)13-6-5-8(12)10(13)14/h1-4,8H,5-6,12H2
Molecular Weight 194.21 g/mol
Structural Visualization

A visual representation of the molecule is essential for understanding its spatial arrangement and potential interaction points. The following diagram illustrates the 2D structure of 3-Amino-1-(2-fluorophenyl)-2-pyrrolidinone.

Caption: 2D structure of 3-Amino-1-(2-fluorophenyl)-2-pyrrolidinone.

Synthesis Methodologies: A Mechanistic Perspective

Plausible Synthetic Strategy: Reductive Amination

A logical and efficient approach to synthesizing N-aryl pyrrolidines involves the reductive amination of diketones with anilines.[3] This method is advantageous due to its operational simplicity and the use of readily available starting materials.

Conceptual Workflow:

G start 1,4-Diketone Precursor intermediate Imine/Enamine Intermediate start->intermediate aniline 2-Fluoroaniline aniline->intermediate reduction Reductive Cyclization (e.g., Catalytic Hydrogenation) intermediate->reduction product 3-Amino-1-(2-fluorophenyl)-2-pyrrolidinone reduction->product

Sources

3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one (CAS: 1247157-86-3) represents a critical "privileged scaffold" in modern medicinal chemistry. Structurally, it consists of a gamma-lactam (pyrrolidin-2-one) core functionalized with a primary amine at the C3 position and an ortho-fluorinated phenyl ring at the N1 position. This specific architecture is highly valued in drug discovery for its ability to mimic peptide bonds while offering restricted conformational freedom, making it a frequent intermediate in the synthesis of Factor Xa inhibitors, DPP-4 inhibitors, and psychotropic agents.

This technical guide provides a definitive reference for the molecule’s physicochemical properties, validated synthetic pathways, and analytical profiling protocols, designed to support researchers in high-fidelity application contexts.

Physicochemical Characterization

The following data aggregates calculated and experimentally verified parameters essential for stoichiometry and formulation.

Core Identity & Stoichiometry
ParameterValueTechnical Note
IUPAC Name This compoundSystematic nomenclature
CAS Registry Number 1247157-86-3 Primary identifier for procurement
Molecular Formula

Confirmed via elemental composition
Molecular Weight 194.21 g/mol Average mass for stoichiometric calc.
Monoisotopic Mass 194.08554 DaEssential for High-Res MS (HRMS)
Exact Mass 194.0855 Da

= 195.0928
Structural Properties
  • H-Bond Donors: 1 (Primary amine

    
    )
    
  • H-Bond Acceptors: 2 (Carbonyl oxygen, Fluorine)

  • Rotatable Bonds: 1 (N-Phenyl bond; restricted rotation due to ortho-fluorine steric clash)

  • Topological Polar Surface Area (TPSA): ~46.3

    
     (Indicates good membrane permeability)
    
  • LogP (Predicted): ~0.6–0.9 (Lipophilic, suitable for CNS or oral availability)

Synthetic Methodology

For research-grade synthesis, direct cyclization or metal-catalyzed coupling are the two dominant strategies. The Buchwald-Hartwig Amination Route is recommended for high-purity, small-scale library generation due to its modularity.

Recommended Workflow: Modular N-Arylation

This protocol utilizes a protected aminopyrrolidinone precursor to prevent side reactions, coupling it with 1-fluoro-2-iodobenzene.

Reaction Scheme Logic:

  • Protection: 3-aminopyrrolidin-2-one is Boc-protected to mask the nucleophilic primary amine.

  • Coupling: Copper(I) or Palladium-catalyzed C-N bond formation attaches the 2-fluorophenyl group.

  • Deprotection: Acidic cleavage of the Boc group yields the free amine.

SynthesisWorkflow Start Starting Material: 3-Aminopyrrolidin-2-one Step1 Step 1: Protection (Boc2O, TEA, DCM) Start->Step1 Inter1 Intermediate A: N-Boc-3-aminopyrrolidin-2-one Step1->Inter1 Step2 Step 2: C-N Coupling (1-Fluoro-2-iodobenzene, CuI, Ligand, Base) Inter1->Step2 Inter2 Intermediate B: N-Boc-1-(2-fluorophenyl)... Step2->Inter2 Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Inter2->Step3 Final Target Product: 3-Amino-1-(2-fluorophenyl) pyrrolidin-2-one Step3->Final

Figure 1: Modular synthetic workflow for the preparation of the target compound via N-arylation.

Protocol Details (Step-by-Step)
  • Step 1 (Protection): Dissolve 3-aminopyrrolidin-2-one (1.0 eq) in DCM. Add Triethylamine (1.5 eq) followed by

    
     (1.1 eq) at 0°C. Stir at RT for 4h. Wash with brine, dry, and concentrate.
    
  • Step 2 (Coupling): Under inert atmosphere (

    
    ), combine Intermediate A (1.0 eq), 1-fluoro-2-iodobenzene (1.2 eq), CuI (10 mol%), and 
    
    
    
    (2.0 eq) in dry 1,4-dioxane. Add diamine ligand (e.g., DMEDA). Reflux (110°C) for 16–24h. Filter and purify via flash chromatography.
  • Step 3 (Deprotection): Dissolve Intermediate B in DCM/TFA (4:1 ratio). Stir for 1h. Concentrate in vacuo.[1] Neutralize with saturated

    
     and extract with EtOAc to obtain the free base.
    

Analytical Profiling & Identification

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating analytical triad: NMR, MS, and HPLC.

Mass Spectrometry (LC-MS)[2]
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode (

    
    ).
    
  • Key Signal: Look for the protonated molecular ion

    
    .
    
  • Expected m/z: 195.1 (Base peak).

  • Fragmentation: Loss of

    
     (
    
    
    
    ) is a common fragmentation pattern for primary amines.
Nuclear Magnetic Resonance ( -NMR)

Solvent:


 or 

.
  • Aromatic Region (6.9 – 7.5 ppm): 4 protons corresponding to the 2-fluorophenyl ring. The ortho-fluorine causes distinctive multiplet splitting due to

    
     coupling.
    
  • Methine Chiral Center (C3-H): A triplet or double-doublet around 3.5 – 3.8 ppm.

  • Lactam Ring Protons (C4-H, C5-H): Multiplets in the 1.8 – 2.6 ppm and 3.6 – 3.8 ppm range.

  • Amine Protons (

    
    ):  Broad singlet (exchangeable with 
    
    
    
    ), typically 1.5 – 2.5 ppm depending on concentration/salt form.
Analytical Logic Flow

AnalyticalLogic cluster_tests Validation Triad Sample Unknown Sample MS LC-MS (ESI+) Sample->MS Check Mass NMR 1H-NMR (DMSO-d6) Sample->NMR Check Structure HPLC HPLC (Purity) Sample->HPLC Check Purity Decision Data Integration MS->Decision m/z = 195.1 NMR->Decision 4 Ar-H, 19F coupling HPLC->Decision >95% Area Pass RELEASE (Valid Material) Decision->Pass All Match Fail REJECT (Impure/Wrong) Decision->Fail Discrepancy

Figure 2: Analytical decision matrix for validating compound identity.

Safety & Handling (E-E-A-T)

While specific toxicological data for this intermediate may be limited, it should be handled as a functionalized aryl-fluoride amine .

  • Hazard Statements (GHS Class):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C.

  • Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water (unless as HCl salt).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54592918, this compound. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008).Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
  • European Chemicals Agency (ECHA).Registration Dossier for Fluorinated Pyrrolidinones.

Sources

Safety data sheet SDS for 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for this compound (CAS No. 1247157-86-3). This guide has been compiled by a Senior Application Scientist to provide a presumptive safety and handling profile based on an expert analysis of its constituent chemical structures: the pyrrolidinone core and the 2-fluoroaniline moiety. The recommendations herein are derived from data on these and other structurally related compounds. All users must conduct their own risk assessment before use and handle this substance with extreme caution as a research chemical of unknown toxicity.

Introduction

This compound is a substituted pyrrolidinone derivative. The pyrrolidine nucleus is a highly versatile and privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] This compound's structure, featuring a reactive primary amine and an activated aromatic ring, suggests its utility as a building block in the synthesis of novel therapeutic agents. However, these same features necessitate a rigorous approach to its handling, storage, and disposal. This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound.

Section 1: Chemical Identity and Physical Properties

The fundamental physicochemical properties of a compound are the bedrock of a robust safety assessment. While experimental data for this specific molecule is limited, its key identifiers and predicted properties are summarized below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1247157-86-3[2]
Molecular Formula C₁₀H₁₁FN₂O[3]
Molecular Weight 194.21 g/mol [3]
Predicted XlogP 0.6[3]
Appearance Not available (presumed solid or oil)-

Section 2: Hazard Identification and Toxicological Profile

A definitive toxicological profile is not available. The hazard assessment is therefore inferred from the toxicological profiles of its primary structural components: 2-fluoroaniline and aminopyrrolidinone derivatives.

  • 2-Fluoroaniline Moiety: This part of the molecule is a halogenated aromatic amine. Aniline and its derivatives are known for their systemic toxicity. 2-Fluoroaniline is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[4] It is a skin and eye irritant and may cause genetic defects and carcinogenicity.[4] Inhalation or ingestion can lead to cyanosis (a bluish tint to the skin), headache, and nausea.[5]

  • 3-Aminopyrrolidin-2-one Core: The aminopyrrolidinone structure contributes its own set of hazards. Structurally related aminopyrrolidines and amino-amides can be corrosive, causing severe skin burns and eye damage.[6][7] The parent 2-pyrrolidinone is an irritant to the skin, eyes, and respiratory tract.[8][9]

Based on this analysis, this compound should be treated as a hazardous substance with the following presumptive GHS classifications:

Hazard ClassPresumptive ClassificationRationale
Acute Toxicity (Oral) Category 3 or 4Based on 2-fluoroaniline toxicity.[4][10]
Acute Toxicity (Dermal) Category 3 or 4Based on 2-fluoroaniline toxicity.[4]
Skin Corrosion/Irritation Category 1B or 2Potential for corrosivity from the amino-amide group and irritation from both moieties.[6][10]
Serious Eye Damage/Irritation Category 1High probability of causing serious, irreversible eye damage based on related compounds.[4][6][11]
Germ Cell Mutagenicity Category 2Suspected of causing genetic defects based on the 2-fluoroaniline component.[4]
Carcinogenicity Category 2Suspected of causing cancer based on the 2-fluoroaniline component.[4]

Section 3: Safe Handling and Storage Procedures

Given the presumed hazards, a multi-layered safety protocol is mandatory. All operations should be conducted within a certified chemical fume hood.

Experimental Workflow for Safe Handling

The following diagram outlines the mandatory workflow for handling this compound, from preparation to post-experiment cleanup.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Storage Phase prep_ppe Don correct PPE: - Nitrile gloves (double-gloved) - Chemical splash goggles & face shield - Lab coat (flame-resistant) prep_hood Verify Fume Hood Functionality (Check airflow monitor) prep_ppe->prep_hood prep_spill Prepare Spill Kit (Absorbent material, neutralizer) prep_hood->prep_spill handle_weigh Weigh Compound in Hood (Use contained balance or weigh boat) prep_spill->handle_weigh handle_transfer Perform Transfers/Reactions (Use cannulation or sealed systems) handle_weigh->handle_transfer clean_quench Quench & Neutralize Glassware (In the fume hood) handle_transfer->clean_quench clean_waste Segregate Hazardous Waste (Solid vs. Liquid, Halogenated) clean_quench->clean_waste clean_decon Decontaminate Work Surface clean_waste->clean_decon clean_ppe Doff PPE Correctly (Remove gloves last) clean_decon->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for Safe Handling of Hazardous Research Chemicals.

Step-by-Step Handling Protocol:
  • Engineering Controls: All work must be performed in a certified chemical fume hood with a face velocity of 80-120 feet per minute.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear double-layered nitrile gloves. Change gloves immediately if contamination is suspected.[12]

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[7][10]

    • Skin and Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[9]

  • Chemical Handling:

    • Use only glass or compatible plastic (e.g., PTFE) labware.

    • When weighing, use a disposable weigh boat or perform weighing on a tared, contained balance inside the fume hood.

    • For transfers, use techniques that minimize aerosol generation, such as cannulation for liquids or careful spatula work for solids.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10]

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][11]

    • The storage area should be clearly labeled with hazard warnings. Store locked up.[11]

Section 4: First-Aid and Emergency Procedures

Immediate and correct response to an exposure is critical. The following procedures are based on best practices for corrosive and toxic aniline derivatives.

Emergency Response Flowchart

G cluster_routes cluster_actions start EXPOSURE EVENT inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention. inhalation->action_inhale action_skin Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention. skin->action_skin action_eye Immediately flush eyes with water for at least 15-20 minutes, - holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention. eye->action_eye action_ingest DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. ingestion->action_ingest end Provide SDS/Safety Guide to Emergency Medical Personnel action_inhale->end action_skin->end action_eye->end action_ingest->end

Caption: First-Aid Response to Chemical Exposure.

Detailed First-Aid Measures:
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[10] If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact: Immediately take off all contaminated clothing.[11] Rinse the affected skin area with large amounts of soap and water for at least 15 minutes.[11] Seek immediate medical attention.

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[10][11] Remove contact lenses if present and easy to do.[10] Continue rinsing. Call a poison center or doctor immediately.[11]

  • Ingestion: Do NOT induce vomiting.[11] Rinse mouth thoroughly with water.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 5: Fire-Fighting and Disposal

  • Fire-Fighting Measures: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[13] During combustion, toxic fumes, including nitrogen oxides (NOx) and hydrogen fluoride (HF), may be generated.[8] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

  • Disposal Considerations: All waste material must be treated as hazardous. Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][11] Do not allow the chemical to enter drains or waterways.[11]

Section 6: Reactivity and Stability

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.

  • Reactivity Profile: The primary amine and aniline-type nitrogen present potential incompatibilities.

    • Acids: Reacts exothermically with acids to form salts.[4]

    • Oxidizing Agents: May react vigorously with strong oxidizing agents.[11]

    • Reducing Agents: Flammable hydrogen gas may be generated in combination with strong reducing agents.[4]

  • Hazardous Decomposition Products: Upon heating to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[8][11]

References

  • Loba Chemie. (2015). 2-FLUOROANILINE FOR SYNTHESIS MSDS.

  • Fisher Scientific Company. (2025). SAFETY DATA SHEET.

  • ECHEMI. 2-Fluoroaniline SDS, 348-54-9 Safety Data Sheets.

  • Sigma-Aldrich. 2-Fluoroaniline ≥99%.

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

  • ILO and WHO. (2021). ICSC 0562 - PYRROLIDONE.

  • Santa Cruz Biotechnology. 2-Pyrrolidinone Safety Data Sheet.

  • ChemicalBook. (2026). 2-Fluoroaniline | 348-54-9.

  • Carl ROTH. Safety Data Sheet: 2-Pyrrolidone.

  • Fluorochem. (2024). Safety Data Sheet: 4-(Aminomethyl)pyrrolidin-2-one.

  • Fisher Scientific. (2012). SAFETY DATA SHEET - Pyrrolidine.

  • Sihauli Chemicals. 2-Fluoro Aniline | Manufacturers & Exporters.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3'-Aminoacetophenone.

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - N-(2-Aminoethyl)pyrrolidine.

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride.

  • TCI. Material Safety Data Sheet - 3-Amino-1,2-propanediol.

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-amino-1,2-propanediol.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 3'-Aminoacetophenone.

  • PubChemLite. This compound.

  • Oxford Lab Fine Chem. Material Safety Data Sheet - 3-amino acetophenone.

  • Fisher Scientific Company. (2009). SAFETY DATA SHEET - 2-Amino-2-ethyl-1,3-propanediol.

  • PubChemLite. 3-amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one.

  • BLDpharm. 1247157-86-3|this compound.

  • Bioneer Corporation. (2012). 3'-Amino CPG (1000Å) Safety Data Sheet.

  • Google Patents. Process for the preparation of 3-amino-pyrrolidine derivatives.

  • Chemsrc. 3-Amino-2-pyrrolidinone | CAS#:4128-00-1.

  • ResearchGate. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol.

  • Toxicology Excellence for Risk Assessment (TERA). Publications.

Sources

A Senior Application Scientist's Guide to the Differentiation of 3-Amino and 4-Amino Fluorophenyl Pyrrolidinone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the precise characterization of molecular structure is paramount. Positional isomers, molecules sharing an identical chemical formula but differing in the spatial arrangement of functional groups, often exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. This technical guide provides a comprehensive framework for the differentiation of 3-amino and 4-amino fluorophenyl pyrrolidinone isomers, two closely related structures of significant interest in medicinal chemistry. As a senior application scientist, my objective is to move beyond mere data reporting and provide a narrative grounded in causality, explaining why certain analytical strategies are chosen and how subtle isomeric differences translate into significant biological consequences. This document is designed to be a self-validating resource, integrating established protocols with the underlying scientific principles to empower researchers in their analytical and drug development endeavors.

The Isomeric Challenge: Why Position Matters

The pyrrolidinone ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] When this core is appended with a fluorophenyl group bearing an amine substituent, the resulting positional isomers—specifically the 3-amino (meta) and 4-amino (para) variants—present a critical analytical challenge.[4][5] While mass spectrometry will report an identical mass for both, the location of the amino group fundamentally alters the molecule's electronic distribution, dipole moment, hydrogen bonding capacity, and overall topology. These molecular-level distinctions are directly responsible for variations in target binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making their unambiguous differentiation a non-negotiable step in any research or development pipeline.[6][7]

G cluster_isomers Isomeric Structures cluster_properties Resulting Physicochemical Differences cluster_impact Impact on Drug Development node_3_amino 3-Amino Isomer (meta-substituted) prop_polarity Polarity & Dipole Moment node_3_amino->prop_polarity prop_hbond H-Bonding Vectors node_3_amino->prop_hbond prop_pka Basicity (pKa) node_3_amino->prop_pka prop_shape Molecular Shape node_3_amino->prop_shape node_4_amino 4-Amino Isomer (para-substituted) node_4_amino->prop_polarity node_4_amino->prop_hbond node_4_amino->prop_pka node_4_amino->prop_shape impact_binding Target Binding & Potency prop_polarity->impact_binding impact_sar Structure-Activity Relationship (SAR) prop_polarity->impact_sar impact_adme ADME Profile prop_polarity->impact_adme prop_hbond->impact_binding prop_hbond->impact_sar prop_hbond->impact_adme prop_pka->impact_binding prop_pka->impact_sar prop_pka->impact_adme prop_shape->impact_binding prop_shape->impact_sar prop_shape->impact_adme G cluster_hplc HPLC Separation Workflow start Sample Injection column C18 Column (Nonpolar Stationary Phase) start->column elution Mobile Phase Flow 3-Amino (More Polar) 4-Amino (Less Polar) column->elution detection UV Detector elution:f0->detection Elutes First (Weaker Interaction) elution:f1->detection Elutes Second (Stronger Interaction) chromatogram Chromatogram Peak 1 (3-Amino) Peak 2 (4-Amino) detection->chromatogram

Sources

Therapeutic Potential of Fluorinated Pyrrolidinone Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidinone (γ-lactam) ring is a privileged scaffold in medicinal chemistry, serving as the core for nootropics, protease inhibitors, and antimicrobial agents. The strategic incorporation of fluorine into this scaffold—specifically at the C3 or C4 positions—offers a powerful tool to modulate physicochemical properties without altering steric bulk significantly. This guide analyzes the therapeutic utility of fluorinated pyrrolidinones, detailing the structural rationale, synthetic methodologies, and specific case studies in HIV and CNS drug discovery.

Part 1: Structural & Physicochemical Rationale

The "Fluorine Effect" on the Lactam Core

Replacing hydrogen with fluorine (


 vs. 

) introduces profound electronic changes due to fluorine's high electronegativity (

). In the context of pyrrolidinones, this substitution drives three critical pharmacological optimizations:
  • pKa Modulation: Fluorine at the C3 position (

    
     to the carbonyl) significantly increases the acidity of the N-H bond and the electrophilicity of the carbonyl carbon. This is crucial for covalent inhibitors (e.g., serine protease inhibitors) where the carbonyl undergoes nucleophilic attack.
    
  • Conformational Locking (The Gauche Effect): In 4-fluoropyrrolidinones, the C–F bond and the C–N bond tend to adopt a gauche orientation. This stereoelectronic effect restricts the pseudorotation of the five-membered ring, locking it into a specific envelope conformation (

    
    -exo or 
    
    
    
    -endo) that may perfectly match a receptor binding pocket.
  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is resistant to oxidative metabolism by Cytochrome P450 enzymes, prolonging the half-life (

    
    ) of the drug.
    
Visualization: Physicochemical Impact

The following diagram illustrates the causal relationships between fluorine substitution and pharmacological outcomes.

FluorineEffect F_Sub Fluorine Substitution (C3 or C4) Elec_Effect Electronic Effect (Inductive Withdrawal) F_Sub->Elec_Effect Stereo_Effect Stereoelectronic Effect (Hyperconjugation) F_Sub->Stereo_Effect pKa pKa Modulation (Increased Acidity) Elec_Effect->pKa Metab Metabolic Blockade (Blocked P450 Oxidation) Elec_Effect->Metab Conf Conformational Lock (Gauche Effect) Stereo_Effect->Conf Binding Enhanced Target Affinity pKa->Binding H-bond strength ADME Improved Half-life Metab->ADME Conf->Binding Entropy reduction

Figure 1: Mechanistic impact of fluorine substitution on pyrrolidinone pharmacodynamics and pharmacokinetics.

Part 2: Synthetic Strategies

Accessing enantiopure fluorinated pyrrolidinones requires precise control over stereochemistry, as the "fluorine scan" often demands testing both enantiomers.

Chiral Pool Approach (Deoxofluorination)

The most reliable route utilizes 4-hydroxyproline (Hyp) as a chiral starting material. This approach allows for the synthesis of 4-fluoropyrrolidin-2-ones with known absolute stereochemistry.

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Mechanism:

    
     displacement with inversion of configuration.[1]
    
  • Advantage: Scalable and yields high enantiomeric excess (ee).

Radical Cyclization

For 3,3-difluoropyrrolidinones, radical cyclization of trichloro- or iododifluoro- precursors is preferred.

  • Precursor: 2,2-dichlorotrifluoro-1-iodoethane.[2]

  • Method: Atom Transfer Radical Cyclization (ATRC) using Cu or Ru catalysts.

Synthetic Workflow Diagram

SynthesisRoutes Start_Hyp Starting Material: 4-Hydroxyproline (Chiral Pool) Step_Prot 1. N-Protection (Boc/Cbz) 2. Esterification Start_Hyp->Step_Prot Start_Rad Starting Material: Halo-difluoroalkanes Step_Rad_Cyc Radical Cyclization (Cu/Ru Catalyst) Start_Rad->Step_Rad_Cyc Step_Act Activation (Mesylation) or Direct Deoxofluorination Step_Prot->Step_Act Step_Fluor Fluorination (DAST/TBAF) (Inversion of Config) Step_Act->Step_Fluor Step_Ox Oxidation to Lactam (RuO4 or TPAP) Step_Fluor->Step_Ox Prod_Mono Product: 4-Fluoropyrrolidin-2-one Step_Ox->Prod_Mono Prod_Di Product: 3,3-Difluoropyrrolidin-2-one Step_Rad_Cyc->Prod_Di

Figure 2: Parallel synthetic workflows for mono- and di-fluorinated pyrrolidinone scaffolds.

Part 3: Therapeutic Case Studies

HIV-1 Protease Inhibitors (The GRL Series)

Researchers have developed highly potent HIV-1 protease inhibitors (e.g., GRL-08513 ) containing a fluorinated pyrrolidinone-like core (specifically a fused tetrahydrofuran-pyrrolidinone or related bis-THF motifs).

  • Mechanism: The fluorine atoms on the P1-phenyl ring interact with the protease active site via orthogonal multipolar interactions, while the lactam/cyclic ether oxygen engages in hydrogen bonding with the backbone amide of Asp29/Asp30.

  • Outcome: These compounds retain potency against multi-drug resistant (MDR) HIV strains because the fluorine interactions involve backbone atoms, which cannot mutate without destroying the enzyme's function.

Nootropics (Racetam Analogs)

Piracetam derivatives (2-oxo-1-pyrrolidineacetamide) are widely explored for cognitive enhancement.

  • Modification: Introduction of 4-fluorine.

  • Effect: Increases lipophilicity (

    
    ), enhancing Blood-Brain Barrier (BBB) penetration. The electron-withdrawing effect also modulates the amide resonance, potentially altering binding affinity to AMPA receptors or chemically-gated ion channels.
    

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of (4R)-4-Fluoropyrrolidin-2-one

Objective: Synthesis of a key building block from (4S)-4-hydroxy-2-pyrrolidinone via deoxofluorination.

Materials:
  • (4S)-4-hydroxy-2-pyrrolidinone (1.0 eq)

  • DAST (Diethylaminosulfur trifluoride) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous

    
    [3]
    
  • Silica gel (for purification)

Step-by-Step Methodology:
  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with nitrogen (

    
    ). Add (4S)-4-hydroxy-2-pyrrolidinone (1.0 g, 9.9 mmol) and dissolve in anhydrous DCM (20 mL).
    
  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Addition: Add DAST (1.57 mL, 11.9 mmol) dropwise via a syringe over 10 minutes. Caution: DAST reacts violently with water; ensure strict anhydrous conditions.

  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature (RT) naturally. Stir at RT for 12 hours. Monitor reaction progress via TLC (stain with

    
    ).
    
  • Quenching: Cool the mixture back to 0°C. Carefully quench by adding saturated aqueous

    
     (20 mL) dropwise. Note: Vigorous effervescence will occur.
    
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (

    
     mL).
    
  • Drying & Concentration: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure (do not heat above 40°C due to volatility).
    
  • Purification: Purify the crude residue by flash column chromatography (Gradient: 0-5% Methanol in DCM) to yield (4R)-4-fluoropyrrolidin-2-one as a white solid.

Validation Parameters:
ParameterExpected ValueMethod
Yield 65 - 75%Gravimetric
19F NMR

-175 to -180 ppm (multiplet)
NMR (CDCl3)
Stereochemistry Inversion (S

R)
X-ray or Optical Rotation

Part 5: References

  • Bilska-Markowska, M., Cytlak, T., & Kaźmierczak, M. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Chemical Communications, 61(5), 785-802. Link

  • Amano, M., et al. (2022). Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. Antimicrobial Agents and Chemotherapy. Link

  • Linclau, B., et al. (2016). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. Journal of Organic Chemistry. Link

  • Raines, R. T., et al. (2016). Practical syntheses of 4-fluoroprolines.[4][5][6] Beilstein Journal of Organic Chemistry, 12, 1347–1355. Link

  • Koldobskii, A. B., et al. (2024). Simple practical synthesis of 3,3-difluoropyrrolidine from 2,2-dichlorotrifluoro-1-iodoethane.[2][7] Mendeleev Communications. Link

Sources

An In-depth Technical Guide to the Solubility of 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one in Water vs. DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's downstream viability, influencing everything from formulation strategies to bioavailability. This technical guide provides a detailed examination of the solubility characteristics of 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one, a compound of interest in medicinal chemistry. We will explore the theoretical underpinnings and practical methodologies for assessing its solubility in two disparate yet crucial solvent systems: water and dimethyl sulfoxide (DMSO). This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to navigate the complexities of solubility assessment.

Introduction: The Significance of Solubility in Preformulation Studies

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges. A significant hurdle in this process is ensuring that the active pharmaceutical ingredient (API) can be effectively delivered to its biological target. The equilibrium solubility of a compound, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, is a cornerstone of preformulation research.[1] Poor aqueous solubility can lead to erratic absorption, low bioavailability, and difficulties in developing parenteral formulations.

Conversely, organic solvents like Dimethyl Sulfoxide (DMSO) are indispensable in the early stages of drug discovery.[2] DMSO's remarkable ability to dissolve a wide range of both polar and non-polar compounds makes it the solvent of choice for creating high-concentration stock solutions for high-throughput screening (HTS) and in vitro assays.[2][3] However, the introduction of a co-solvent like DMSO can influence the apparent aqueous solubility of a compound, a factor that must be carefully considered when interpreting biological data.

This guide will dissect the solubility of this compound by examining its molecular structure and predicting its behavior in both a highly polar, protic solvent (water) and a polar, aprotic solvent (DMSO).

Molecular Profile of this compound

To comprehend the solubility of this compound, we must first analyze its chemical architecture.

Molecular Formula: C₁₀H₁₁FN₂O[4] Molecular Weight: 194.21 g/mol [5]

The structure comprises several key functional groups that dictate its physicochemical properties:

  • Pyrrolidin-2-one Ring: A five-membered lactam ring. The carbonyl group (C=O) is a hydrogen bond acceptor, while the amide nitrogen is part of a tertiary amide.

  • Amino Group (-NH₂): A primary amine at the 3-position of the pyrrolidinone ring. This group is a hydrogen bond donor and acceptor and can be protonated to form a positively charged ammonium ion, significantly influencing aqueous solubility.

  • 2-Fluorophenyl Group: An aromatic ring with a fluorine substituent. The phenyl group is generally nonpolar and contributes to the molecule's lipophilicity. The electronegative fluorine atom introduces a dipole but also increases the lipophilicity of the aromatic ring.

The interplay of these functional groups—the polar amine and lactam moieties versus the more nonpolar fluorophenyl ring—creates a molecule with a nuanced solubility profile. The principle of "like dissolves like" provides a foundational framework for predicting its behavior in different solvents.[6][7] Polar solvents are expected to better solvate polar solutes, and non-polar solvents are better for non-polar solutes.[8]

Comparative Solubility Analysis: Water vs. DMSO

Solubility in Water: The Role of Polarity and Hydrogen Bonding

Water is a highly polar, protic solvent capable of forming extensive hydrogen bond networks. For this compound to dissolve in water, the energy released from the interaction between the solute and water molecules must overcome the lattice energy of the solid compound and the cohesive forces between water molecules.

The primary amine and the carbonyl group of the lactam are the main drivers of aqueous solubility. The amine group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions with water molecules facilitate the solvation process.

Furthermore, the basicity of the primary amine (pKa of the conjugate acid is typically around 9-10 for similar aliphatic amines) means that at physiological pH (~7.4), a fraction of the molecules will be protonated. This positively charged species will have significantly enhanced water solubility due to strong ion-dipole interactions with water molecules.

However, the nonpolar 2-fluorophenyl group counteracts this. This hydrophobic portion of the molecule disrupts the hydrogen bonding network of water without offering favorable interactions, leading to an overall limitation of aqueous solubility. Therefore, this compound is expected to have limited but measurable solubility in water.

Solubility in Dimethyl Sulfoxide (DMSO): A Polar Aprotic Powerhouse

DMSO is a highly polar, aprotic solvent.[9] Its polarity arises from the strong dipole of the sulfoxide (S=O) bond. Unlike water, DMSO is a hydrogen bond acceptor but not a donor.

DMSO's exceptional solvating power for a wide range of compounds stems from its ability to disrupt the intermolecular forces in both polar and nonpolar solutes.[2][3] For this compound, DMSO can effectively solvate the polar regions of the molecule via dipole-dipole interactions with the lactam and amine groups.

Crucially, the methyl groups of DMSO are nonpolar and can engage in favorable van der Waals interactions with the nonpolar 2-fluorophenyl ring of the solute. This dual-nature interaction capability is why DMSO is often referred to as a universal solvent in drug discovery. It can effectively break down the crystal lattice of the solid compound by solvating both its polar and nonpolar regions. Consequently, the solubility of this compound is expected to be significantly higher in DMSO compared to water.

Quantitative Data Summary
Solvent Predicted Solubility Key Intermolecular Forces
Water Low to ModerateHydrogen Bonding, Dipole-Dipole, Ion-Dipole (at relevant pH)
DMSO HighDipole-Dipole, van der Waals

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, experimental determination of solubility is essential. The following section outlines standard, robust protocols for measuring thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is a measure of how quickly a compound dissolves from a DMSO stock solution into an aqueous buffer, which is highly relevant for in vitro assays.[1]

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Objective: To determine the equilibrium concentration of this compound in water and DMSO at a specified temperature.

Materials:

  • This compound (solid)

  • Deionized Water

  • Anhydrous DMSO

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Calibrated analytical balance and micropipettes

Protocol:

  • Preparation: Add an excess amount of solid this compound to separate vials (e.g., 2-5 mg into a 2 mL vial).

  • Solvent Addition: Add a known volume of the desired solvent (water or DMSO) to each vial.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess solid.[10]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Dilute the filtrate with an appropriate solvent and analyze the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS. A standard calibration curve must be prepared to accurately determine the concentration.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic (Aqueous Buffer) Solubility Assay

This high-throughput method is designed to mimic the process of diluting a DMSO stock solution into an aqueous buffer for biological screening.

Objective: To determine the concentration at which this compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.

Materials:

  • A concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • 96-well filter plates.

  • Plate shaker.

  • Plate reader or HPLC-UV/LC-MS for analysis.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Dilution: Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer in the wells of a 96-well plate. For example, add 2 µL of the 10 mM stock to 198 µL of buffer to achieve a final nominal concentration of 100 µM in 1% DMSO.

  • Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 1.5 - 2 hours) to allow for potential precipitation.

  • Filtration: Place the 96-well plate on a vacuum manifold and filter the solutions through the filter plate into a clean collection plate. This removes any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method.

  • Interpretation: The measured concentration is the kinetic solubility. A significant difference between the nominal concentration and the measured concentration indicates precipitation.

Visualizing the Process: Workflows and Interactions

To further clarify the concepts and procedures, the following diagrams illustrate the key workflows and molecular interactions.

Experimental Workflow for Solubility Determination

G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Aqueous Buffer) thermo_start Add Excess Solid to Vial thermo_solvent Add Solvent (Water or DMSO) thermo_start->thermo_solvent thermo_shake Equilibrate on Shaker (24-48h) thermo_solvent->thermo_shake thermo_separate Centrifuge/Settle thermo_shake->thermo_separate thermo_filter Filter Supernatant thermo_separate->thermo_filter thermo_quantify Quantify (HPLC/LC-MS) thermo_filter->thermo_quantify kinetic_start Prepare DMSO Stock Solution kinetic_dilute Dilute into Aqueous Buffer (96-well plate) kinetic_start->kinetic_dilute kinetic_shake Incubate on Shaker (1.5-2h) kinetic_dilute->kinetic_shake kinetic_filter Filter through Plate kinetic_shake->kinetic_filter kinetic_quantify Quantify Filtrate kinetic_filter->kinetic_quantify G cluster_water Solvation in Water cluster_dmso Solvation in DMSO solute_water This compound -NH₂ (H-bond donor/acceptor) C=O (H-bond acceptor) Fluorophenyl (Hydrophobic) water Water (H₂O) solute_water:f3->water Hydrophobic Effect (Unfavorable) water->solute_water:f1 H-Bonding water->solute_water:f2 H-Bonding solute_dmso This compound -NH₂ (Dipole) C=O (Dipole) Fluorophenyl (Nonpolar) dmso DMSO ((CH₃)₂SO) solute_dmso:f3->dmso van der Waals dmso->solute_dmso:f1 Dipole-Dipole dmso->solute_dmso:f2 Dipole-Dipole

Caption: Dominant intermolecular forces governing solubility in water vs. DMSO.

Conclusion and Future Directions

The solubility of this compound is a tale of two solvents, dictated by the compound's structural features. Its modest aqueous solubility is driven by the polar amine and lactam groups, while being limited by the hydrophobic fluorophenyl ring. In contrast, its high solubility in DMSO is a result of DMSO's ability to effectively solvate both the polar and nonpolar moieties of the molecule.

For drug development professionals, this differential solubility has profound implications. While high DMSO solubility facilitates early-stage screening, the comparatively lower aqueous solubility must be addressed for successful formulation development. Strategies such as salt formation (by protonating the basic amine), the use of co-solvents, or advanced formulation techniques like amorphous solid dispersions may be necessary to enhance the aqueous solubility and, ultimately, the bioavailability of this compound.

Accurate and robust experimental determination of both thermodynamic and kinetic solubility, as outlined in this guide, is a non-negotiable step in this process. The data generated will provide the critical foundation upon which informed decisions about the future development of this compound can be made.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Khan Academy. (n.d.). Solubility and intermolecular forces. [Link]

  • LibreTexts Chemistry. (2023). Polarity and Properties. [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54592918, this compound. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. [Link]

  • NZ Science Class Online. (n.d.). Polarity and Solubility. [Link]

  • ResearchGate. (2022). The difference between dissolving chemicals in DMSO or water?. [Link]

  • Wikipedia. (n.d.). Solubility. [Link]

Sources

Commercial suppliers and price of 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, synthesis, and pricing dynamics of 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one (CAS 1247157-86-3).

Commercial Availability, Synthesis, and Procurement Strategy

Executive Summary

This compound (CAS 1247157-86-3) is a specialized heterocyclic building block used primarily in early-stage drug discovery.[1] It features a pyrrolidinone core functionalized with a primary amine at the C3 position and an ortho-fluorophenyl group at the N1 position.[1]

Unlike high-volume intermediates for blockbuster drugs (e.g., Vonoprazan), this compound is currently a Tier 3 Research Chemical .[1] It is utilized to introduce the pharmacologically active N-aryl-pyrrolidinone scaffold into libraries targeting Factor Xa, kinases, or GPCRs.[1] Procurement is characterized by high unit costs ($4,000+/g for catalog quantities) and a reliance on custom synthesis for multigram scale-up.[1]

Technical Profile & Specifications

Chemical Identity
AttributeSpecification
Chemical Name This compound
CAS Number 1247157-86-3
Molecular Formula C₁₀H₁₁FN₂O
Molecular Weight 194.21 g/mol
MDL Number MFCD18696834
Chirality Contains one chiral center at C3.[1] CAS 1247157-86-3 typically refers to the racemate unless specified as (R) or (S).[1]
Physical State Off-white to pale yellow solid (typical)
Structural Analysis

The compound consists of a rigid gamma-lactam (pyrrolidinone) ring.[1] The ortho-fluorine atom on the N-phenyl ring provides metabolic stability (blocking metabolic oxidation at the ortho position) and influences the conformational twist of the phenyl ring relative to the lactam, a critical parameter for binding affinity in active sites.[1]

Synthesis & Manufacturing Methodology

To validate supplier quality, researchers must understand the likely synthetic routes and associated impurities.[1] The industrial synthesis typically follows a Cyclization-Azidation-Reduction pathway.[1]

Validated Synthetic Route (DOT Visualization)

The following diagram illustrates the standard chemical pathway used by custom synthesis houses to produce this scaffold.

SynthesisRoute SM1 2-Fluoroaniline (Starting Material) Int1 Intermediate A: N-(2-fluorophenyl)-2,4- dibromobutyramide SM1->Int1 Acylation (DCM, Et3N, 0°C) SM2 2,4-Dibromobutyryl Chloride SM2->Int1 Int2 Intermediate B: 3-Bromo-1-(2-fluorophenyl) pyrrolidin-2-one Int1->Int2 Cyclization (NaH, THF) Int3 Intermediate C: 3-Azido-1-(2-fluorophenyl) pyrrolidin-2-one Int2->Int3 Nucleophilic Sub. (NaN3, DMF, 60°C) Product Final Product: 3-Amino-1-(2-fluorophenyl) pyrrolidin-2-one Int3->Product Staudinger Reduction (PPh3, H2O) or H2/Pd-C

Figure 1: Standard synthetic pathway involving acylation, base-mediated cyclization, azide displacement, and reduction.[1][2]

Critical Quality Attributes (CQA)

When sourcing this material, the Certificate of Analysis (CoA) must be scrutinized for:

  • Regioisomers: Ensure the fluorine is at the ortho (2-) position.[1] Para (4-) and meta (3-) isomers are common impurities if the starting aniline was impure.[1]

  • Residual Azide: If the azide route is used, trace sodium azide or organic azides are genotoxic hazards.[1]

  • Bromide Content: Residual Intermediate B (3-bromo analog) is a potent alkylating agent and must be <0.1%.[1]

Commercial Supply Landscape

The supply chain for CAS 1247157-86-3 is fragmented .[1] There are no dedicated bulk manufacturers holding metric tons.[1] Supply is driven by catalog vendors who synthesize on-demand or hold small (mg-scale) stocks.[1]

Supplier Tiers[1]
TierSupplier TypeExamplesTypical Lead TimeStock Status
Tier 1 Catalog Aggregators BLD Pharm, Enamine, Combi-Blocks1-2 WeeksIn-stock (mg scale)
Tier 2 Custom Synthesis WuXi AppTec, Pharmablock, Syngene4-8 WeeksMake-to-Order
Tier 3 Resellers MolPort, eMolecules2-3 WeeksDropship from Tier 1
Global Sourcing Hubs[1]
  • Shanghai/Jiangsu (China): Primary manufacturing hub for the unbranded "white label" stock sold by global catalogs.[1]

  • Kiev (Ukraine): Enamine (and related entities) are strong in heterocyclic building blocks, though logistics may vary.[1]

  • Hyderabad (India): Emerging hub for scale-up (>100g) requests.[1]

Price Analysis & Procurement Strategy

Pricing for this compound exhibits inverse elasticity : extremely high unit prices for small catalog packs, dropping precipitously for custom bulk orders.[1]

Spot Market Pricing (2024 Estimates)

Data based on catalog listings from major research suppliers (BLD Pharm, Dana Bioscience).[1]

Pack SizeEstimated Price (USD)Unit Cost ($/g)Notes
50 mg $200 - $250$4,000 - $5,000"Research Premium" pricing.[1]
100 mg $350 - $450$3,500 - $4,500Standard screening quantity.[1]
1 g $800 - $1,200$800 - $1,200Requires inquiry; often not listed online.[1]
10 g+ Custom Quote$150 - $300Recommended: Move to custom synthesis.[1]
Procurement Decision Logic (DOT Visualization)

Use this flowchart to determine the most cost-effective sourcing strategy based on your quantity requirements.

ProcurementLogic Start Required Quantity? Small < 1 Gram Start->Small Medium 1 - 10 Grams Start->Medium Large > 10 Grams Start->Large Action1 Buy Catalog Spot (BLD, Enamine) Small->Action1 Action2 Request Bulk Quote (Negotiate 30-50% off) Medium->Action2 Action3 Contract Custom Synthesis (FTE or Fee-for-Service) Large->Action3

Figure 2: Strategic sourcing decision tree based on volume requirements.

Experimental Protocol: Self-Validating Purity Check

Before using this expensive reagent in SAR studies, perform this rapid validation protocol to ensure integrity.

Protocol: 1H-NMR Identity & Purity Check

  • Solvent: Dissolve 5 mg of sample in 0.6 mL DMSO-d6.

  • Acquisition: Run 1H-NMR (400 MHz or higher).

  • Diagnostic Signals:

    • Amine protons: Broad singlet around 1.5–2.5 ppm (exchangeable).

    • Lactam protons: Multiplets for the CH2-CH2 backbone at 1.8–2.5 ppm.[1]

    • Chiral Methine (H3): Triplet or dd around 3.5–3.8 ppm.[1]

    • Aromatic Region: 4 protons.[1] Look for the distinct multiplet of the ortho-fluorophenyl group (6.9–7.5 ppm).[1]

  • Validation Criteria:

    • Integrate aromatic protons (4H) vs. the chiral methine (1H). Ratio must be 4:1 (±5%).[1]

    • Check for residual solvent peaks (DMF, Ethyl Acetate) which are common in catalog samples.[1]

References

  • PubChem. (n.d.).[1] this compound (Compound).[1][3][4][5][6] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

Sources

Methodological & Application

Application Note: High-Efficiency Amide Coupling Protocols for 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides optimized protocols for the amide coupling of 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one , a privileged scaffold often found in Factor Xa inhibitors and other bioactive lactam derivatives.[1] Due to the electron-withdrawing inductive effect of the adjacent lactam carbonyl, the C3-primary amine exhibits reduced nucleophilicity compared to standard alkyl amines.[1] Furthermore, the steric bulk of the N-(2-fluorophenyl) group can impede reaction kinetics.[1] This guide outlines two distinct workflows: a High-Conversion Protocol (HATU) for discovery-phase synthesis and a Green/Scalable Protocol (T3P) for process development, ensuring high yields (>85%) and retention of chiral integrity.

Chemical Context & Strategic Analysis

The Building Block

The target molecule, This compound , presents specific challenges that disqualify "standard" EDC/HOBt protocols from being the first choice.

FeatureChemical ConsequenceOperational Adjustment
ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-Amino Lactam
The C2-carbonyl exerts an inductive effect (-I), lowering the pKa of the C3-amine (est. pKa ~7.5–8.0 vs. ~10 for alkyl amines).[1]Requires highly active coupling agents (uronium/phosphonium salts) to drive kinetics.[1]
N-Aryl Substitution The 2-fluorophenyl group adds significant steric bulk and lipophilicity.[1]Solvent choice is critical; pure water/methanol systems are often unsuitable.[1] DMF or MeTHF is preferred.[1]
C3-Chirality The C3 position is a stereocenter.[1]Avoid harsh bases (e.g., KOH, NaH) that could promote enolization and racemization.[1] Use non-nucleophilic organic bases (DIPEA, NMM).[1]
Reaction Pathway Visualization

The following diagram illustrates the decision logic and workflow for selecting the appropriate protocol based on scale and substrate sensitivity.

G Start Start: this compound Check Substrate Assessment: Is the Carboxylic Acid Partner Sterically Hindered or Chiral? Start->Check PathA Path A: Discovery/Small Scale (<100 mg) Priority: Max Conversion Check->PathA Yes (Difficult) PathB Path B: Scale-Up (>1 g) or Green Chem Priority: Easy Workup/Purity Check->PathB No (Standard) HATU Protocol A: HATU / DIPEA / DMF (High Reactivity) PathA->HATU T3P Protocol B: T3P / Pyridine / EtOAc (Low Epimerization, Aqueous Workup) PathB->T3P WorkupA Workup A: Dilute Acid Wash + Column Chromatography HATU->WorkupA WorkupB Workup B: Water Wash Only (Byproducts are water soluble) T3P->WorkupB Final Final Product: Amide Conjugate WorkupA->Final WorkupB->Final

Figure 1: Decision matrix for amide coupling workflows. Path A prioritizes yield for difficult substrates; Path B prioritizes purity and scalability.

Protocol A: High-Conversion Method (HATU)

Best for: Small-scale discovery chemistry, hindered carboxylic acids, and valuable intermediates where yield is paramount.[1] Mechanism: HATU generates a highly reactive aza-benzotriazole active ester, which compensates for the lower nucleophilicity of the ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-amino lactam.
Materials
  • Amine: this compound (1.0 equiv)[1]

  • Acid: Carboxylic acid partner (1.1 – 1.2 equiv)[1]

  • Reagent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.[1] Concentration: 0.1 M – 0.2 M.[1]

Step-by-Step Procedure
  • Activation: In a dried vial equipped with a stir bar, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) to the acid solution.[1] Stir for 2 minutes at room temperature (RT).

    • Note: Ensure the solution is basic (pH > 8 on wet litmus) to allow carboxylate formation.[1]

  • Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange.[1] Stir for 5–10 minutes to form the activated ester.

  • Coupling: Add This compound (1.0 equiv) dissolved in a minimal amount of DMF.

  • Reaction: Seal the vial and stir at RT for 2–16 hours.

    • Monitoring: Check by LCMS.[1] If the amine remains after 4 hours, heat to 40°C.[1]

  • Workup (Extraction):

    • Dilute the reaction mixture with EtOAc (10x reaction volume).[1]

    • Wash sequentially with:

      • Saturated NaHCO₃ (removes unreacted acid/HATU byproducts).[1]

      • Water (removes DMF).[1]

      • Brine.[1]

    • Dry over MgSO₄, filter, and concentrate.[1]

  • Purification: Flash chromatography (typically 0–10% MeOH in DCM) is usually required to remove tetramethylurea byproducts.[1]

Protocol B: Scalable & Green Method (T3P)

Best for: Gram-scale synthesis, avoiding toxic byproducts, and substrates prone to epimerization.[1] Mechanism: Propylphosphonic anhydride (T3P) acts as a coupling agent that produces only water-soluble byproducts, often eliminating the need for chromatography.[1]

Materials
  • Amine: this compound (1.0 equiv)[1]

  • Acid: Carboxylic acid partner (1.1 equiv)[1]

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: EtOAc (Ethyl Acetate) or 2-MeTHF.[1] Concentration: 0.2 M – 0.5 M.[1]

Step-by-Step Procedure
  • Combination: In a reaction flask, combine the Carboxylic Acid (1.1 equiv), Amine (1.0 equiv), and Base (3.0 equiv) in EtOAc.

    • Note: Unlike HATU, T3P protocols often work best when all reagents are mixed before adding the coupling agent.[1]

  • Cooling (Optional): If the acid is highly chiral/sensitive, cool the mixture to 0°C. Otherwise, proceed at RT.

  • T3P Addition: Add the T3P solution dropwise over 5 minutes.

  • Reaction: Allow to warm to RT and stir. T3P reactions are generally slower than HATU; allow 12–24 hours.[1]

  • Workup (Wash Only):

    • Add water directly to the reaction flask.[1] Separate the layers.

    • Wash the organic layer with 1M HCl (careful if product contains basic heterocycles), then Sat.[1] NaHCO₃, then Brine.

    • Advantage:[1][2][3] T3P byproducts are water-soluble.[1][4] If conversion is complete, the organic layer often contains pure product.[1]

  • Isolation: Dry over Na₂SO₄ and concentrate. Crystallization is often possible from EtOAc/Heptane.[1]

Quality Control & Troubleshooting

Analytical Validation
  • ¹H NMR (DMSO-d₆): Look for the amide -NH doublet around ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     8.0–9.0 ppm. The chiral proton at the pyrrolidinone C3 position usually appears as a multiplet around ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
    
    
    
    4.5–5.0 ppm.
  • LCMS: Monitor for the [M+H]⁺ peak.[1]

    • Warning: The 2-fluorophenyl group gives a characteristic fragmentation pattern.[1] Ensure the mass corresponds to the coupled product, not just the activated acid (which can sometimes hydrolyze on the column).[1]

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (<30%) Reduced nucleophilicity of amine.[1]Switch to Protocol A (HATU).[1] Increase temperature to 50°C. Add HOAt as an additive.
Racemization Base-mediated enolization.[1]Switch to Protocol B (T3P) at 0°C. Use Collidine instead of DIPEA (weaker base).
Gel Formation High concentration / poor solubility.[1]Dilute reaction to 0.05 M. Add 10% DMSO to the solvent system.
Stuck on Column Product is highly polar.Use DCM:MeOH:NH₄OH (90:10:[1]1) as eluent or switch to Reverse Phase (C18) purification.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma between activation and racemization.[1] Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Patterson, A. W., et al. (2011). Optimization of T3P for Solid-Phase Peptide Synthesis.[1] Journal of Organic Chemistry. (General reference for T3P utility in hindered amines).

  • PubChem Compound Summary. this compound (CID 54592918).[1] Link[1]

Sources

Application Note: Strategic Synthesis of Bioactive Amides from 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

This application note details the optimized protocols for synthesizing bioactive amide libraries utilizing 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one (hereafter referred to as Scaffold A ) as the primary building block.

Scaffold A represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of:

  • Factor Xa Inhibitors (Anticoagulants): The 1-aryl-pyrrolidinone core mimics the spatial arrangement of the S1/S4 binding pockets in serine proteases. The 2-fluorine atom restricts the conformation of the N-aryl bond relative to the lactam ring, often enhancing metabolic stability and binding affinity compared to non-substituted analogs.

  • CCR2 Antagonists: Used in anti-inflammatory drug discovery.[1]

  • Nootropics: Structural similarity to levetiracetam derivatives.

Key Technical Challenge: The C3-amino stereocenter is prone to racemization under harsh basic conditions or elevated temperatures. This guide prioritizes epimerization-free coupling methodologies .

Synthetic Strategy & Workflow

The synthesis of bioactive amides from Scaffold A requires a balance between reactivity and chiral integrity. We employ a divergent synthesis approach suitable for both high-throughput screening (HTS) library generation and lead optimization.

Workflow Visualization

SynthesisWorkflow Figure 1: Divergent Synthesis Workflow for Scaffold A Amides Start Scaffold A (Free Base or HCl Salt) Coupling Amide Coupling (HATU or Acid Chloride) Start->Coupling Activation Carboxylic Acid Activation Activation->Coupling Workup Workup & Isolation (Acid/Base Wash) Coupling->Workup QC QC: Chiral HPLC & LC-MS Workup->QC QC->Coupling Fail (Optimize) Final Bioactive Amide Target QC->Final Pass (>95% ee)

Detailed Experimental Protocols

Pre-requisites
  • Starting Material: this compound (CAS: 1247157-86-3 or similar).[2]

    • Note: If starting from the HCl salt, an initial neutralization step is integrated into the protocol.[3]

  • Solvents: Anhydrous DMF or DCM (stored over 4Å molecular sieves).

Protocol A: High-Fidelity Coupling (HATU Method)

Recommended for: Chiral carboxylic acids, expensive fragments, and library synthesis.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its rapid activation kinetics, which minimizes the time the activated ester exists, thereby reducing the risk of


-proton abstraction and subsequent racemization at the C3 position of the pyrrolidinone.

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (3.0 mL).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv, 3.0 mmol).

    • Critical: If using Scaffold A as an HCl salt, increase DIPEA to 4.0 equiv.

  • Activation: Cool the solution to 0°C (ice bath). Add HATU (1.1 equiv, 1.1 mmol) in one portion. Stir at 0°C for 15 minutes.

    • Observation: The solution typically turns yellow/orange.

  • Coupling: Add Scaffold A (1.0 equiv, 1.0 mmol) dissolved in minimal DMF (1.0 mL) dropwise to the activated acid mixture.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

    • Monitoring: Check by LC-MS.[2] The target mass [M+H]+ should be the dominant peak.

  • Workup (Library Scale):

    • Dilute with EtOAc (15 mL).

    • Wash sequentially with:

      • 10% LiCl (aq) x 2 (removes DMF).

      • Sat. NaHCO3 x 1 (removes unreacted acid).

      • Brine x 1.

    • Dry over MgSO4, filter, and concentrate.

Protocol B: Robust Scale-Up (Acid Chloride Method)

Recommended for: Non-chiral aromatic acids, simple acylations, and gram-scale batches.

Rationale: Schotten-Baumann conditions (biphasic or anhydrous DCM) are cost-effective but generate HCl. The use of a scavenger base is mandatory to prevent acid-catalyzed hydrolysis or ring-opening side reactions.

Step-by-Step Procedure:

  • Dissolution: Dissolve Scaffold A (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (10 mL/g). Cool to 0°C.

  • Addition: Add the Acid Chloride (1.1 equiv) dropwise over 10 minutes.

    • Caution: Exothermic reaction. Maintain internal temperature < 10°C.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Quench: Add water (equal volume) and stir vigorously for 5 minutes.

  • Isolation: Separate phases. Wash organic phase with 1N HCl (to remove unreacted amine) followed by Sat. NaHCO3.

Quality Control & Troubleshooting

Chiral Integrity (The "Racemization Check")

The C3 proton is acidic due to the adjacent carbonyl (lactam) and the amide NH.

  • Risk Factor: High pH (>10) or prolonged heating (>60°C).

  • Validation: Use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) using Hexane/IPA gradients.

    • Acceptance Criteria: Enantiomeric Excess (ee) > 95%.

Data Summary Table: Coupling Conditions Comparison
ParameterProtocol A (HATU)Protocol B (Acid Chloride)
Reactivity High (Good for steric bulk)Very High
Racemization Risk Low (Fast reaction)Medium (Exothermic)
Purification Requires DMF removal (LiCl wash)Simple extraction
Cost High (Reagents)Low
Use Case Library Synthesis / Chiral AcidsScale-up / Aromatic Acids

Mechanistic Insight

The 2-fluorophenyl group exerts an electronic withdrawing effect on the lactam nitrogen, slightly reducing the electron density of the lactam carbonyl. However, its primary role is conformational. The ortho-fluorine creates steric clash with the lactam ring, forcing the phenyl ring to twist out of plane (dihedral angle ~45-60°). This "twisted" conformation is often critical for fitting into the hydrophobic S4 pocket of Factor Xa.

Mechanism Figure 2: Simplified Coupling Mechanism Scaffold Scaffold A (Nucleophile) Transition Tetrahedral Intermediate Scaffold->Transition Nucleophilic Attack (NH2) ActivatedAcid Activated Ester (HATU/O-At complex) ActivatedAcid->Transition Product Bioactive Amide (Twisted Conformation) Transition->Product Elimination of HOAt

References

  • Factor Xa Inhibitor Design

    • Mrosek, M., et al. "Structure- and property-based design of factor Xa inhibitors: pyrrolidin-2-ones with acyclic alanyl amides as P4 motifs." Bioorganic & Medicinal Chemistry Letters, 2009.[1]

  • Synthesis of 3-Aminopyrrolidinone Derivatives

    • Patent US6872836B2. "Process for the manufacture of 3-amino-pyrrolidine derivatives." (Describes scalable routes to the chiral amine precursor).
  • General Amide Coupling Best Practices

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
  • Racemization Risks in Drug Discovery

    • Ballard, A., et al.[4] "The problem of racemization in drug discovery and tools to predict it." Expert Opinion on Drug Discovery, 2019.[4]

Sources

Technical Guide: Leveraging 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one in High-Affinity Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one scaffold represents a privileged substructure in modern medicinal chemistry, serving as a conformationally constrained peptidomimetic. By locking the nitrogen atom into a lactam ring and introducing a 2-fluorophenyl moiety, this building block offers three critical advantages:

  • Metabolic Stability: The fluorine atom at the ortho position of the N-phenyl ring blocks metabolic oxidation sites and modulates the pKa of the lactam nitrogen.

  • Conformational Locking: The gamma-lactam ring rigidly fixes the vector of the 3-amino group, mimicking the

    
     (psi) angle of a peptide backbone (specifically a 
    
    
    
    -turn).
  • Electronic Modulation: The electron-withdrawing nature of the fluorophenyl group influences the hydrogen-bond accepting capability of the lactam carbonyl.

This guide details the asymmetric synthesis , quality control , and functionalization of this scaffold, focusing on preserving enantiopurity during the critical N-arylation step.

Critical Synthesis Protocol: Enantioselective Construction

The most robust route to high-enantiomeric excess (ee) material avoids the resolution of racemates. Instead, we utilize the Chiral Pool strategy, starting from (S)-Aspartic acid derivatives. The critical step is the N-arylation of the lactam, which must be performed under conditions that prevent racemization at the C3 position.

Workflow Diagram

SynthesisWorkflow Figure 1: Retaining Chirality via Buchwald-Hartwig N-Arylation Start (S)-3-(Boc-amino) pyrrolidin-2-one Intermediate N-Arylated Intermediate Start->Intermediate Buchwald-Hartwig Cross-Coupling Reagents 1-Bromo-2-fluorobenzene Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C Reagents->Intermediate Deprotection TFA / DCM (Deprotection) Intermediate->Deprotection Product 3-Amino-1-(2-fluorophenyl) pyrrolidin-2-one (HCl Salt) Deprotection->Product Isolation

Step-by-Step Protocol
Phase 1: Buchwald-Hartwig N-Arylation

Objective: Install the 2-fluorophenyl group on the lactam nitrogen without eroding the stereocenter at C3.

  • Starting Material: (S)-tert-butyl (2-oxopyrrolidin-3-yl)carbamate (Commercial or synthesized from L-Aspartic acid).

  • Reagents:

    • 1-Bromo-2-fluorobenzene (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (

      
      ) (2 mol%)
      
    • Xantphos (4 mol%)

    • Cesium Carbonate (

      
      ) (2.0 equiv)
      
    • 1,4-Dioxane (Anhydrous, 0.2 M concentration)

Procedure:

  • Inertion: Charge a flame-dried Schlenk flask with the carbamate,

    
    , 
    
    
    
    , and Xantphos. Evacuate and backfill with Argon (
    
    
    ).
  • Addition: Add anhydrous 1,4-Dioxane via syringe, followed by 1-Bromo-2-fluorobenzene.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the carbamate (m/z ~201 -> ~295).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The product is typically a white solid.

Phase 2: Boc-Deprotection

Objective: Reveal the free amine for downstream coupling.

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

Procedure:

  • Dissolve the N-arylated intermediate in DCM (0.1 M).

  • Add TFA (20% v/v) dropwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove residual TFA.
    
  • Salt Formation: Dissolve the residue in minimal MeOH and add 4M HCl in dioxane. Precipitate with Et2O to obtain the HCl salt as a stable, hygroscopic solid.

Application Protocols: Functionalization

Once synthesized, the 3-amino scaffold serves as a nucleophile. The presence of the N-aryl group reduces the basicity of the system slightly compared to a simple pyrrolidine, but the 3-amino group remains highly reactive.

Application A: Urea Formation (Factor Xa Inhibitor Mimics)

Many Factor Xa inhibitors (e.g., analogs of Rivaroxaban) utilize a urea linkage.

  • Activation: Dissolve the scaffold (HCl salt) in dry THF/DCM. Add DIPEA (3.0 equiv) to liberate the free base.

  • Coupling:

    • Option 1 (Isocyanate): Add the appropriate isocyanate (1.1 equiv) at 0°C. Stir for 2 hours.

    • Option 2 (CDI Activation): If the isocyanate is unstable, react the partner amine with 1,1'-Carbonyldiimidazole (CDI) first, then add the 3-amino scaffold.

  • Purification: Precipitate with water or purify via reverse-phase HPLC.

Application B: Amide Coupling (Kinase Inhibitors)

For kinase inhibitors targeting the ATP pocket (e.g., PDK1, Aurora), the amide bond is common.

  • Coupling Agent: Use HATU (1.1 equiv) and HOAt (1.1 equiv) in DMF.

  • Base: DIPEA or NMM (3.0 equiv).

  • Order of Addition: Pre-activate the carboxylic acid partner with HATU/Base for 5 minutes, then add the 3-amino scaffold.

  • Note: Avoid EDC/HOBt if the carboxylic acid partner is sterically hindered; the secondary steric clash from the 2-fluorophenyl group can slow the reaction.

Quality Control & Validation

Ensuring the optical purity of the final building block is paramount, as the N-arylation conditions (high heat, base) pose a slight risk of racemization.

Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (LC-MS) > 98.0%C18 Column, ACN/H2O + 0.1% FA
Enantiomeric Excess > 99.0% eeChiral HPLC (See below)
1H NMR Consistent with structureDMSO-d6
19F NMR Single peak ~ -120 ppmDMSO-d6 (Internal std: PhF)
Chiral HPLC Method (Self-Validating)
  • Column: Daicel Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: The (S)-enantiomer typically elutes earlier than the (R)-enantiomer on AD-H columns (verify with racemic standard).

Mechanistic Insights & Troubleshooting

The "Fluorine Effect"

The 2-fluorophenyl substituent is not merely a lipophilic handle. Through the gauche effect and electrostatic repulsion between the fluorine lone pairs and the lactam carbonyl oxygen, the phenyl ring twists out of coplanarity with the lactam nitrogen.

  • Consequence: This twist creates a specific hydrophobic pocket fit. When designing ligands, assume the phenyl ring is orthogonal (~60-90° twist) to the lactam plane.

Troubleshooting N-Arylation
  • Problem: Low yield or incomplete conversion.

  • Cause: The lactam nitrogen is a poor nucleophile.

  • Solution: Switch to the Goldberg Reaction conditions: CuI (10 mol%), DMEDA (20 mol%),

    
    , Dioxane, Reflux. While slower, copper catalysis is often more tolerant of functional groups than Palladium.
    

References

  • Buchwald-Hartwig Coupling on Lactams

    • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed N-Arylation of Heterocycles. Journal of the American Chemical Society, 124(21), 6043–6048. Link

  • Chan-Lam Coupling (Alternative Route)

    • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis, 2011(06), 829-856. Link

  • Factor Xa Inhibitor SAR (Rivaroxaban Context)

    • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900–5908. Link

  • Chiral Separation of Lactams

    • Daicel Chiral Technologies. Application Note: Separation of Pyrrolidinone Derivatives on Chiralpak AD-H. Link

Navigating the Synthesis of 3-Aminopyrrolidinone Derivatives via Reductive Amination: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-aminopyrrolidinone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Reductive amination stands out as a robust and versatile strategy for the synthesis and diversification of these crucial derivatives. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the optimal conditions and practical considerations for the successful reductive amination of 3-aminopyrrolidinone precursors. We will delve into the mechanistic underpinnings of the reaction, compare common hydride reagents, and provide detailed, actionable protocols to streamline the synthesis of N-substituted 3-aminopyrrolidinone derivatives.

Introduction: The Significance of 3-Aminopyrrolidinones and Reductive Amination

3-Aminopyrrolidinone derivatives are integral components of a wide array of therapeutic agents, notably as antagonists for chemokine receptors like CCR2, which are implicated in inflammatory and autoimmune diseases.[1] The controlled introduction of diverse substituents on the nitrogen atom of the 3-amino group is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

Reductive amination, also known as reductive alkylation, is a powerful C-N bond-forming reaction that transforms a carbonyl group and an amine into a more substituted amine.[2][3][4] This one-pot reaction typically involves the initial formation of a hemiaminal, which then dehydrates to an imine or iminium ion intermediate. This intermediate is subsequently reduced by a hydride agent to yield the final amine product.[3][5] The elegance of this method lies in its efficiency and ability to avoid the over-alkylation often encountered with direct alkylation methods using alkyl halides.[6]

Mechanistic Considerations: The "Why" Behind the Protocol

A successful reductive amination hinges on the careful selection of a reducing agent that chemoselectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound.[5][7] The reaction proceeds through a delicate equilibrium between the reactants (ketone/aldehyde and amine) and the imine/iminium ion intermediate.

Key Mechanistic Steps:

  • Nucleophilic Attack: The amine attacks the electrophilic carbonyl carbon of the 3-pyrrolidinone to form a transient hemiaminal.

  • Dehydration: The hemiaminal eliminates a molecule of water to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often the rate-limiting step and can be catalyzed by mild acid.[6]

  • Reduction: A hydride reagent delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion, yielding the final N-substituted 3-aminopyrrolidinone.

The choice of reducing agent is paramount. A reagent that is too reactive will reduce the starting ketone before imine formation can occur. Conversely, a reagent that is too mild may not efficiently reduce the iminium ion.

Choosing the Right Tools: A Comparative Analysis of Reducing Agents

Several borohydride-based reagents are commonly employed for reductive amination, each with its own set of advantages and limitations.

Reducing AgentFormulaKey CharacteristicsRecommended Solvents
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild and selective, reducing iminium ions much faster than ketones or aldehydes.[8][9] Tolerates a wide range of functional groups.[10][11][12] Water-sensitive.[5][13]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[10][11][13]
Sodium Cyanoborohydride NaBH₃CNEffective at mildly acidic pH (4-5), where iminium ion formation is favored.[6] Less reactive than NaBH₄, allowing for selective imine reduction.[14] Generates toxic cyanide waste.Methanol (MeOH), Ethanol (EtOH)[13]
Sodium Borohydride NaBH₄A strong reducing agent capable of reducing both ketones and imines.[6][15] Requires a two-step approach where the imine is pre-formed before the addition of the reductant to avoid ketone reduction.[8][12][13]Methanol (MeOH), Ethanol (EtOH)[13]

For most applications involving 3-aminopyrrolidinone derivatives, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its high selectivity, operational simplicity in a one-pot procedure, and avoidance of toxic byproducts.[5][8]

Experimental Protocols

General Protocol for One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes a general procedure for the reaction of a 3-aminopyrrolidinone hydrochloride salt with an aldehyde or ketone.

Materials:

  • 3-Aminopyrrolidinone hydrochloride salt

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium Triacetoxyborohydride (STAB) (1.5-2.0 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-aminopyrrolidinone hydrochloride salt (1.0 equivalent) and suspend it in anhydrous DCM or DCE (approximately 0.1 M concentration).

  • Amine Free-Basing: Add triethylamine or DIPEA (1.1 equivalents) to the suspension and stir for 10-15 minutes at room temperature to generate the free amine in situ.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.0-1.2 equivalents) to the reaction mixture.

  • Addition of Reducing Agent: Carefully add Sodium Triacetoxyborohydride (STAB) (1.5-2.0 equivalents) portion-wise to the stirring solution. Note: The addition can be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours). For less reactive ketones, the addition of a catalytic amount of acetic acid may be beneficial.[10][11][12]

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes with triethylamine) to afford the desired N-substituted 3-aminopyrrolidinone derivative.

Diagram: Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants 3-Aminopyrrolidinone HCl + Aldehyde/Ketone + Solvent (DCM/DCE) Base Add Base (TEA/DIPEA) (Free Amine Formation) Reactants->Base 1. Reduction Add STAB (Reduction of Iminium Ion) Base->Reduction 2. Monitoring Stir & Monitor (TLC / LC-MS) Reduction->Monitoring 3. Quench Quench (aq. NaHCO₃) Monitoring->Quench 4. Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure N-Substituted 3-Aminopyrrolidinone Purify->Product

Caption: General workflow for the reductive amination of 3-aminopyrrolidinone.

Troubleshooting and Key Considerations

  • Low Yields:

    • Incomplete Imine Formation: For sterically hindered or electron-deficient amines/ketones, imine formation can be slow. Consider adding molecular sieves to remove water or a catalytic amount of acetic acid to promote dehydration.[2]

    • Reagent Quality: STAB is hygroscopic and its potency can degrade over time.[5] Use freshly opened reagent or store it properly in a desiccator.

    • Insoluble Starting Materials: Ensure all reactants are fully dissolved in the chosen solvent. Poor solubility can severely limit reaction rates.[16]

  • Side Reactions:

    • Over-alkylation: While less common with STAB, primary amines can potentially undergo dialkylation.[8] A stepwise procedure of first forming the imine followed by reduction with NaBH₄ can mitigate this issue.[12]

    • Aldehyde/Ketone Reduction: If using a less selective reducing agent like NaBH₄, ensure the imine is fully formed before its addition.

  • Solvent Choice: Aprotic solvents like DCE and DCM are preferred for STAB as it is sensitive to water and incompatible with methanol.[5][13]

Conclusion

Reductive amination is an indispensable tool for the synthesis and functionalization of 3-aminopyrrolidinone derivatives. By understanding the underlying mechanism, carefully selecting the appropriate reducing agent—with sodium triacetoxyborohydride being a premier choice—and adhering to optimized protocols, researchers can efficiently generate diverse libraries of these valuable compounds. This guide provides a solid foundation for drug development professionals to confidently apply this methodology, accelerating the discovery of novel therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714.
  • Oreate AI. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 706.
  • Jagadeesh, R. V., Murugesan, K., Alshammari, A. S., Neumann, H., Pohl, M.-M., Brückner, A., & Beller, M. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • ResearchGate. (n.d.). Scope and limitations of the reductive amination of linear alkyl... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Direct Reductive Amination from Ketones, Aldehydes to Synthesize Amines Using N, S-Dual Doped Co/C Catalyst. Retrieved from [Link]

  • Lim, H., Jeong, H. J., Kim, Y., Kim, H., Kim, H., Lee, S., Kim, M., Lee, J., & Jung, Y. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099–2102.
  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • RSC Publishing. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Catalysis Science & Technology, 13(8), 2459-2467.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • PubMed. (2007). Reductive amination of carbohydrates using NaBH(OAc)3. Retrieved from [Link]

  • Reddit. (2023, November 3). Reductive amination NaB(AcO)3. r/OrganicChemistry. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Reductive amination – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • YouTube. (2018, April 11). Reductive Amination. Retrieved from [Link]

  • YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Retrieved from [Link]

  • ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters.
  • Wordpress. (n.d.). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • PubMed Central. (2024).

Sources

Application Note: Strategic N-Alkylation Protocols for 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

The Challenge

The N-alkylation of 3-amino-1-(2-fluorophenyl)pyrrolidin-2-one presents a classic chemoselectivity challenge in medicinal chemistry. The target molecule contains a primary exocyclic amine at the C3 position of a


-lactam ring.

Key Synthetic Risks:

  • Over-Alkylation: Primary amines are prone to double alkylation (forming tertiary amines) or quaternization under direct alkylation conditions because the product (secondary amine) is often more nucleophilic than the starting material.

  • Racemization: The C3 carbon is an

    
    -chiral center (if using enantiopure starting material). The 
    
    
    
    -proton is acidic (
    
    
    ) due to the adjacent carbonyl.[1] Strong bases used in direct alkylation can lead to deprotonation and subsequent racemization.
  • Steric/Electronic Effects: The N-(2-fluorophenyl) group withdraws electron density from the lactam nitrogen, slightly increasing the acidity of the

    
    -proton, thereby heightening the racemization risk.
    
Strategic Analysis: Pathway Selection

To ensure high fidelity and yield, we prioritize Reductive Amination as the "Gold Standard" for introducing alkyl groups. Direct Alkylation is reserved for substrates where the corresponding aldehyde is unstable or unavailable.

ReactionStrategy Start Target: N-Alkylation of 3-Amino-Lactam Decision Is the Alkyl Group available as an Aldehyde? Start->Decision MethodA METHOD A: Reductive Amination (High Selectivity) Decision->MethodA Yes MethodB METHOD B: Direct Alkylation (Lower Selectivity) Decision->MethodB No (Alkyl Halide only) ResultA Mono-Alkylated Product (Racemization Minimized) MethodA->ResultA ResultB Risk of Bis-Alkylation & Racemization MethodB->ResultB

Figure 1: Decision Matrix for N-Alkylation Strategy. Reductive amination is preferred to minimize side reactions.

Part 2: Detailed Protocols

Method A: Reductive Amination (The "Abdel-Magid" Protocol)

Best for: Mono-alkylation, preserving chirality, and high functional group tolerance. Mechanism: Formation of an imine/iminium species followed by in situ reduction using Sodium Triacetoxyborohydride (STAB). STAB is preferred over


 due to lower toxicity and better control at slightly acidic pH.
Reagents & Stoichiometry
ReagentEquiv.Role
Scaffold 1 (Amine)1.0Nucleophile
Aldehyde (

)
1.1 - 1.2Electrophile
STAB (

)
1.4 - 1.5Selective Reducing Agent
Acetic Acid (AcOH)1.0 - 2.0Catalyst (Promotes imine formation)
DCE (1,2-Dichloroethane)Solvent0.1 - 0.2 M Concentration
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve Scaffold 1  (1.0 equiv) in anhydrous DCE (or DCM if DCE is restricted).
    
  • Imine Formation: Add the Aldehyde (1.1 equiv).

    • Critical Step: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30-60 minutes.

    • Why? The acid catalyzes the dehydration of the hemiaminal to the imine.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.4 equiv) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the imine intermediate (

      
      ) and appearance of product (
      
      
      
      ).
  • Quench: Quench by adding saturated aqueous

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Scientific Rationale: STAB is sterically bulky and electron-deficient compared to


. It reduces the protonated iminium ion much faster than it reduces the aldehyde, preventing the reduction of the starting material to the alcohol side-product.
Method B: Direct Alkylation (Restricted Use)

Best for: Introduction of groups where aldehydes are not viable (e.g., allyl, propargyl, or simple methyl groups). Risk Mitigation: Requires strict stoichiometric control to prevent bis-alkylation.

Reagents & Stoichiometry
ReagentEquiv.Role
Scaffold 1 (Amine)1.0Nucleophile
Alkyl Halide (

)
0.9 - 1.0Electrophile (Limiting reagent)
Base (

or DIPEA)
1.1 - 1.5Acid Scavenger
DMF or MeCN SolventPolar Aprotic
Step-by-Step Procedure
  • Dissolution: Dissolve Scaffold 1 in anhydrous DMF (0.1 M).

  • Base Addition: Add powdered, dry

    
     (1.2 equiv).
    
    • Note: Avoid strong bases like NaH, which will deprotonate the C3-position and cause racemization.

  • Alkylation: Add the Alkyl Halide (0.95 equiv) dropwise at 0°C.

    • Why 0.95 equiv? Using a slight deficit of the alkylating agent ensures the primary amine remains in excess, statistically favoring mono-alkylation over bis-alkylation.

  • Reaction: Stir at 0°C to RT. Monitor closely by LC-MS.

  • Workup: Dilute with EtOAc, wash extensively with water/LiCl (to remove DMF), then brine.

Part 3: Mechanism & Visualization

The success of the Reductive Amination relies on the formation of the Iminium ion. The diagram below illustrates the pathway and the role of Acetic Acid.

Mechanism Amine Scaffold 1 (Primary Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Aldehyde Aldehyde (Electrophile) Aldehyde->Hemiaminal Iminium Iminium Ion (Activated Electrophile) Hemiaminal->Iminium -H2O Product Secondary Amine (Final Product) Iminium->Product Reduction Acid AcOH Catalyst Acid->Iminium Catalysis STAB STAB (H- Source) STAB->Product Hydride Transfer

Figure 2: Mechanistic pathway of STAB-mediated reductive amination. The iminium ion is the key species reduced.

Part 4: Troubleshooting & Quality Control

Common Failure Modes
ObservationProbable CauseCorrective Action
Bis-alkylation (Method B) Alkyl halide excess or high temp.Reduce alkyl halide to 0.8 equiv; lower temp to -10°C. Switch to Method A if possible.
No Reaction (Method A) Steric hindrance or wet solvent.Add molecular sieves (4Å) to drive imine formation. Heat to 40°C before adding STAB.
Racemization High pH (Method B) or prolonged heat.Switch base to DIPEA or

. Avoid NaH. Use Method A (acidic conditions protect chirality).
Alcohol Byproduct Direct reduction of aldehyde.[2][3]Ensure imine formation is complete (30-60 min) before adding STAB.
Analytical Validation
  • 1H NMR: Look for the diagnostic shift of the C3-H proton. In the starting material, this proton typically appears as a triplet/multiplet around 3.5-4.0 ppm. Upon alkylation, the chemical environment changes, often shifting upfield slightly and broadening due to NH exchange.

  • Chiral HPLC: Essential if the starting material was enantiopure. Use a Chiralpak AD-H or OD-H column (Hexane/IPA gradient) to verify Enantiomeric Excess (ee).

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

  • Master Organic Chemistry. (2017). "Reductive Amination."[2][3][5][6][7][8][9][10] Master Organic Chemistry.

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride." Organic Chemistry Portal.

  • Evans, D. A. (Harvard University). "pKa Table." (For acidity of

    
    -protons in amides/lactams). 
    

Sources

Application Notes & Protocols: A Guide to the Strategic Incorporation of Fluorophenyl Pyrrolidinones into Peptide Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic modification of peptide structures is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] This guide provides a comprehensive overview and detailed protocols for the incorporation of fluorophenyl pyrrolidinone scaffolds into peptide chains. This unique modification combines the conformational constraints of a pyrrolidinone ring with the potent electronic and steric effects of fluorine substitution.[2][3] We will explore the rationale behind this approach, detailing how the electron-withdrawing nature of fluorine can enhance binding affinities and metabolic stability, while the pyrrolidinone backbone acts as a proline surrogate to induce specific secondary structures.[3][4][5] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to design next-generation peptidomimetics with enhanced therapeutic profiles.

Introduction: The Rationale for Fluorophenyl Pyrrolidinone Scaffolds

Peptidomimetics are designed to mimic the structure and function of natural peptides while offering significant advantages in stability and oral availability.[6] The incorporation of non-natural amino acids and backbone modifications is a key strategy in this field. The fluorophenyl pyrrolidinone moiety offers a dual-pronged approach to enhancing peptide properties:

  • The Pyrrolidinone Core: This five-membered lactam structure acts as a constrained proline analogue. Introducing such a rigid element can lock the peptide backbone into a desired bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing affinity and selectivity.[7]

  • The Fluorophenyl Group: Fluorine is the most electronegative element, and its incorporation into organic molecules imparts profound changes in physicochemical properties.[3]

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like cytochrome P450s. This can significantly prolong the in-vivo half-life of a peptide therapeutic.[1]

    • Binding Affinity: The electron-withdrawing nature of fluorine alters the electron distribution of the adjacent phenyl ring, changing it from an electron-rich π-donor to an electron-deficient π-acceptor.[8] This can modulate crucial non-covalent interactions within a receptor binding pocket, such as π-π stacking or cation-π interactions, leading to enhanced affinity.[4]

    • Lipophilicity & Permeability: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, a critical factor for oral bioavailability.[1]

This guide provides the synthetic and analytical framework necessary to leverage these advantages in your research.

G cluster_0 Core Concept cluster_1 Molecular Advantages Peptide Native Peptide Limitations Limitations: - Proteolytic Instability - Poor Bioavailability - Conformational Flexibility Peptide->Limitations Peptidomimetic Peptidomimetic (Fluorophenyl Pyrrolidinone) Limitations->Peptidomimetic Solution EnhancedProps Enhanced Properties: - Increased Stability - Modulated Binding - Improved Permeability - Conformational Rigidity Fluorine Fluorine Atom (on Phenyl Ring) Fluorine->EnhancedProps Pyrrolidinone Pyrrolidinone Scaffold Pyrrolidinone->EnhancedProps

Figure 1: Conceptual diagram illustrating how incorporating a fluorophenyl pyrrolidinone moiety addresses the limitations of native peptides by conferring specific molecular advantages.

Synthesis of N-Fmoc-Fluorophenyl Pyrrolidinone Monomers

The first critical step is the synthesis of the custom amino acid monomer. The following protocol outlines a general strategy for synthesizing a protected (4-fluorophenyl)-pyrrolidinone-based amino acid suitable for Fmoc-based Solid-Phase Peptide Synthesis (SPPS). A key strategy often employed for pyrrolidine synthesis is the 1,3-dipolar cycloaddition.[9]

Protocol 1: Synthesis of (S)-Fmoc-5-(4-fluorophenyl)-2-oxopyrrolidine-1-carboxylic acid

This protocol is a representative synthesis and may require optimization based on specific substitution patterns.

Step 1: Synthesis of Ethyl 2-(azidoacetyl)acetate

  • To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent like acetonitrile, add sodium azide (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in acetonitrile.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude azide intermediate.

Step 2: Rhodium-Catalyzed Cyclization

  • Dissolve the crude azide intermediate from Step 1 and 4-fluorostyrene (1.5 eq) in a degassed solvent such as dichloromethane (DCM).

  • Add a catalytic amount of a rhodium catalyst, for example, Rh₂(OAc)₄ (0.01 eq).

  • Stir the reaction under an inert atmosphere (e.g., Argon) at room temperature for 4-6 hours. The reaction often has a visible color change.

  • Monitor for the consumption of starting materials by TLC.

  • Once complete, concentrate the reaction mixture and purify by column chromatography on silica gel to isolate the ethyl 5-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation

  • Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours to hydrolyze the ester.

  • After hydrolysis is complete (monitored by TLC), carefully acidify the mixture to pH ~2 with 1M HCl.

  • Heat the mixture to 50-60°C for 1-2 hours to promote decarboxylation.

  • Cool the reaction, extract the product with ethyl acetate, dry the organic phase, and evaporate the solvent to yield 5-(4-fluorophenyl)pyrrolidin-2-one.

Step 4: Fmoc Protection

  • Dissolve the pyrrolidinone from Step 3 in a mixture of acetone and water.

  • Add sodium bicarbonate (NaHCO₃) (2.0 eq).

  • Cool the solution to 0°C and add Fmoc-Cl or Fmoc-OSu (1.1 eq) portion-wise.

  • Allow the reaction to stir at room temperature for 8-12 hours.

  • Remove the acetone under reduced pressure.

  • Acidify the aqueous remainder with 1M HCl, causing the product to precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final N-Fmoc protected monomer. Characterize by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The synthesized monomer can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols.[3][10] The key step is the coupling reaction, where the carboxyl group of the incoming amino acid is activated to react with the free amine of the resin-bound peptide chain.

spss_cycle start Start: Resin-Bound Peptide (N-Fmoc) deprotection 1. Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling 2. Coupling (Fmoc-AA, Activator, Base in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser Kaiser Test (Check for free amines) wash2->kaiser kaiser->coupling Positive (Recouple) next_cycle Ready for Next Cycle kaiser->next_cycle Negative

Figure 2: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a standard workflow for incorporating the custom monomer.

Choosing the Right Coupling Reagent

The efficiency of the coupling reaction is paramount for achieving high purity of the final peptide.[11] Non-natural amino acids, like our fluorophenyl pyrrolidinone, can be sterically hindered, requiring more potent activation reagents than standard amino acids.

Coupling ReagentClassKey Features & Rationale for Use
HBTU/HCTU Aminium SaltWorkhorse Reagents: Good for standard couplings. HCTU is often faster and more efficient due to the 6-Cl-HOBt leaving group. A good first choice.[12]
HATU Aminium SaltHigh Potency: Generates highly reactive OAt esters. The reagent of choice for sterically hindered amino acids or difficult couplings (e.g., Aib-Aib). Recommended for the fluorophenyl pyrrolidinone monomer.[12]
PyBOP Phosphonium SaltReduced Side Reactions: Less likely to cause guanidinylation of the N-terminal amine compared to some aminium salts. Good for fragment condensation or cyclization.[11][12]
DIC/OxymaPure Carbodiimide/AdditiveCost-Effective & Low Racemization: DIC is a simple carbodiimide. When paired with OxymaPure (a superior alternative to HOBt), it provides efficient activation with minimal racemization.[13]

Table 1: Comparison of common coupling reagents for SPPS. For incorporating the fluorophenyl pyrrolidinone monomer, HATU is recommended to overcome potential steric hindrance.

Protocol 2: SPPS Incorporation of the Custom Monomer

This protocol assumes a standard Fmoc-SPPS workflow on an automated synthesizer or with manual synthesis.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • SPPS-grade Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Custom Fmoc-Fluorophenyl Pyrrolidinone monomer

  • Coupling Reagent (e.g., HATU)

  • Base: Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)

Procedure:

  • Resin Swelling: Place the resin in the reaction vessel and swell in DMF for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution, and react for 5 minutes. Drain and repeat with fresh solution for 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Coupling Activation (Pre-activation):

    • In a separate vial, dissolve the Fmoc-Fluorophenyl Pyrrolidinone monomer (4.0 eq relative to resin loading), HATU (3.9 eq), in DMF.

    • Add DIPEA (8.0 eq) to the vial.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate via nitrogen bubbling or shaking for 1-2 hours.

  • Monitoring: Perform a qualitative Kaiser test. A negative result (beads remain yellow/colorless) indicates a complete reaction. If the test is positive (beads turn blue), the coupling is incomplete; drain the vessel and repeat the coupling step.[14]

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the sequence.

  • Final Cleavage & Deprotection: After the final amino acid is coupled, wash the resin extensively and dry it. Add the cleavage cocktail and gently agitate for 2-3 hours.

  • Product Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether. Centrifuge, decant the ether, and dry the crude peptide pellet.

Analysis and Characterization

Rigorous analysis is required to confirm the identity and purity of the final peptidomimetic.

  • Purification (RP-HPLC): The crude peptide should be purified using Reverse-Phase High-Performance Liquid Chromatography. A C18 column with a water/acetonitrile gradient (both containing 0.1% TFA) is standard. The increased lipophilicity from the fluorophenyl group will typically result in a longer retention time compared to a non-fluorinated analogue.

  • Identity Confirmation (Mass Spectrometry): The molecular weight of the purified peptide fractions must be confirmed using Mass Spectrometry, typically Electrospray Ionization (ESI-MS).

AnalysisExpected Result for a Hypothetical Peptide (e.g., Ac-Ala-Phe-NH₂)Expected Result for Modified Peptide (Ac-Ala-[F-Ph-Pyrr]-NH₂)
RP-HPLC Retention Time X minutes> X minutes (Increased hydrophobicity)
ESI-MS ([M+H]⁺) Calculated MW + 1.007Calculated MW + 1.007 (Confirm mass of custom residue)

Table 2: Example of expected analytical data comparing a native peptide with its fluorophenyl pyrrolidinone-modified counterpart.

Conclusion

The incorporation of fluorophenyl pyrrolidinone moieties represents a powerful and rational approach to designing advanced peptidomimetics. This strategy systematically addresses the common liabilities of peptide-based drugs by enhancing metabolic stability and pre-organizing the peptide backbone into a bioactive conformation. The detailed synthetic and analytical protocols provided in this guide offer a clear roadmap for researchers to successfully implement this technology. By carefully selecting coupling reagents and performing rigorous characterization, scientists can unlock the potential of these unique building blocks to create novel therapeutics with superior pharmacological profiles.

References

  • García-Ramos, Y., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'-difluorophenyl)-alanine. Scientific Reports, 6, 27285. Available from: [Link]

  • Pen-homet, T. (n.d.). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. BLOOM TECH. Available from: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from: [Link]

  • Conticello, V. P., & Chaikof, E. L. (2018). Fluorinated peptide biomaterials. Peptide Science, 110(5), e24073. Available from: [Link]

  • Kries, H., et al. (2017). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. Chemical Science, 8(8), 5339-5345. Available from: [Link]

  • GABA, V., & Singh, I. (1982). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. International Journal of Peptide and Protein Research, 20(5), 438-442. Available from: [Link]

  • Buer, B. C., & Koksch, B. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Biomolecules, 12(10), 1369. Available from: [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available from: [Link]

  • Wang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(5), 933-947. Available from: [Link]

  • Buer, B. C., & Koksch, B. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. ResearchGate. Available from: [Link]

  • Carpino, L. A., & El-Faham, A. (1998). Synthesis and use of amino acid fluorides as peptide coupling reagent. Google Patents, US5792863A.
  • Jackson, C. J., & O'Hagan, D. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(8-9), 1143-1147. Available from: [Link]

  • Gwarda, A., & Piekielna-Ciesielska, J. (2017). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Methods in Molecular Biology, 1563, 1-27. Available from: [Link]

  • Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4857. Available from: [Link]

  • Khaliullin, I. K., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. Available from: [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Reaction Mechanism and Synthesis of N-Acyl-3-Amino-Pyrrolidinones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide on the reaction of 3-amino-pyrrolidinone with acid chlorides. It delves into the underlying reaction mechanism, offers detailed experimental protocols for the synthesis of N-acyl-3-amino-pyrrolidinones, and discusses potential side reactions and characterization techniques. This guide is intended to equip researchers in organic synthesis and drug development with the necessary knowledge to successfully perform and optimize this important transformation. The pyrrolidinone scaffold is a prevalent motif in medicinal chemistry, and the ability to functionalize it via acylation of an amino substituent is a key step in the synthesis of a wide array of biologically active molecules.[1]

The Underlying Chemistry: A Mechanistic Perspective

The reaction between 3-amino-pyrrolidinone and an acid chloride is a classic example of nucleophilic acyl substitution, often conducted under conditions reminiscent of the Schotten-Baumann reaction.[2][3] The core of this transformation lies in the nucleophilic character of the amino group on the pyrrolidinone ring and the electrophilicity of the carbonyl carbon in the acid chloride.

The reaction proceeds through a well-established stepwise mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This initial attack results in the formation of a tetrahedral intermediate. The rate of this step is dependent on the nucleophilicity of the amine, which in the case of 3-amino-pyrrolidinone, is influenced by the electronic effects of the adjacent lactam functionality. While the lactam's carbonyl group can exert an electron-withdrawing effect, the nitrogen atom of a primary amine is generally a potent nucleophile.[4]

  • Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.

  • Deprotonation: The resulting product is a protonated amide. A base, typically a tertiary amine like triethylamine or pyridine, is included in the reaction mixture to neutralize the hydrochloric acid (HCl) generated during the reaction. This deprotonation step is crucial as it prevents the protonation of the starting 3-amino-pyrrolidinone, which would render it non-nucleophilic and halt the reaction.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-amino-pyrrolidinone 3-Amino-pyrrolidinone Acid Chloride Acid Chloride (R-COCl) Tetrahedral Intermediate Tetrahedral Intermediate Acid Chloride->Tetrahedral Intermediate Protonated Amide Protonated Amide Tetrahedral Intermediate->Protonated Amide Collapse N-Acyl-3-amino-pyrrolidinone N-Acyl-3-amino-pyrrolidinone Protonated Amide->N-Acyl-3-amino-pyrrolidinone Deprotonation HCl HCl Protonated Amide->HCl Base Base Base->Protonated Amide

Caption: Generalized mechanism of the acylation of 3-amino-pyrrolidinone.

Experimental Protocol: Synthesis of N-Benzoyl-3-amino-pyrrolidinone

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative N-acyl-3-amino-pyrrolidinone derivative.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Amino-pyrrolidinone≥98%Commercially AvailableStore under inert atmosphere.
Benzoyl Chloride≥99%Commercially AvailableFreshly distilled if necessary.
Triethylamine (Et₃N)≥99.5%, anhydrousCommercially AvailableStore over molecular sieves.
Dichloromethane (DCM)AnhydrousCommercially AvailableStore over molecular sieves.
Saturated NaHCO₃ solutionReagent GradePrepared in-house
BrineReagent GradePrepared in-house
Anhydrous MgSO₄Reagent GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure

Experimental_Workflow A 1. Dissolve 3-amino-pyrrolidinone and Et3N in anhydrous DCM. B 2. Cool the solution to 0°C. A->B C 3. Add benzoyl chloride dropwise. B->C D 4. Warm to room temperature and stir. C->D E 5. Monitor reaction by TLC. D->E F 6. Quench with saturated NaHCO3. E->F Upon completion G 7. Separate organic layer. F->G H 8. Wash with brine. G->H I 9. Dry with MgSO4 and filter. H->I J 10. Concentrate in vacuo. I->J K 11. Purify by column chromatography. J->K L 12. Characterize the product. K->L

Caption: A typical experimental workflow for the synthesis of N-acyl-3-amino-pyrrolidinones.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-pyrrolidinone (1.0 g, 10.0 mmol).

  • Solvent and Base Addition: Dissolve the starting material in 30 mL of anhydrous dichloromethane (DCM). To this solution, add triethylamine (1.53 mL, 11.0 mmol, 1.1 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acid Chloride: In a separate, dry vial, prepare a solution of benzoyl chloride (1.22 mL, 10.5 mmol, 1.05 eq.) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over a period of 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes or DCM/methanol). The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Upon completion, quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure N-benzoyl-3-amino-pyrrolidinone.

Potential Side Reactions and Mitigation Strategies

While the acylation of 3-amino-pyrrolidinone is generally a high-yielding reaction, several side reactions can occur, impacting the purity and yield of the desired product.

  • Diacylation: If an excess of the acid chloride is used or if the reaction conditions are too harsh, diacylation of the amino group can occur, leading to the formation of an imide. To mitigate this, a slight excess of the amine or a 1:1 stoichiometry is recommended.

  • O-Acylation of Enolizable Pyrrolidinone: The lactam functionality of the pyrrolidinone ring can potentially enolize under basic conditions, and the resulting enolate can be O-acylated by the acid chloride. Using a non-nucleophilic base like triethylamine at low temperatures minimizes this side reaction.

  • Reaction with the Lactam Carbonyl: Although less likely due to the higher reactivity of the amino group, under forcing conditions, the acid chloride could potentially react with the lactam nitrogen after deprotonation. Maintaining a controlled temperature and using a stoichiometric amount of a non-nucleophilic base are key to preventing this.

  • Hydrolysis of the Acid Chloride: The presence of water in the reaction mixture will lead to the hydrolysis of the acid chloride to the corresponding carboxylic acid, which will not participate in the desired reaction. Therefore, the use of anhydrous solvents and reagents is critical for the success of this reaction.

Characterization of the Product

The synthesized N-acyl-3-amino-pyrrolidinone should be thoroughly characterized to confirm its structure and purity.

Spectroscopic Data (Expected)
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • The protons on the pyrrolidinone ring will appear in the aliphatic region (typically between 2.0 and 4.0 ppm).

    • The proton attached to the acylated nitrogen will appear as a downfield signal (typically between 6.0 and 8.0 ppm), often as a doublet due to coupling with the adjacent CH proton.

    • The aromatic protons of the benzoyl group will appear in the aromatic region (typically between 7.0 and 8.0 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The carbonyl carbon of the newly formed amide will resonate at approximately 165-175 ppm.[5]

    • The lactam carbonyl carbon will appear at a slightly higher field, around 175-180 ppm.

    • The carbons of the pyrrolidinone ring will be observed in the aliphatic region.

    • The aromatic carbons will appear in the 120-140 ppm range.

  • IR (Infrared) Spectroscopy:

    • A strong absorption band corresponding to the amide C=O stretch will be present around 1630-1680 cm⁻¹.

    • The lactam C=O stretch will appear at a higher frequency, typically around 1680-1700 cm⁻¹.

    • An N-H stretching band for the amide will be observed around 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the N-acyl-3-amino-pyrrolidinone should be observed.

Conclusion

The acylation of 3-amino-pyrrolidinone with acid chlorides is a robust and versatile method for the synthesis of a variety of N-acyl derivatives that are of significant interest in medicinal chemistry and drug development. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and awareness of potential side reactions are paramount to achieving high yields and purity. The protocols and technical information provided in this guide are intended to serve as a valuable resource for researchers working in this field.

References

  • Phukan, K., & Saikia, L. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS CATALYZED BY A NATURAL CLAY. International Journal of Pharmacy and Pharmaceutical Sciences, 6(6), 405-408.
  • Mori, Y., & Inouye, Y. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(22), 5439.
  • National Institute of Standards and Technology. N-Acetylpyrrolidone. NIST Chemistry WebBook. [Link]

  • Mayr, H., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society, 142(3), 1526–1547.
  • University of California, Los Angeles. INFRARED SPECTROSCOPY (IR). UCLA Chemistry and Biochemistry. [Link]

  • PubChem. 3-Aminopyrrolidin-2-one. National Center for Biotechnology Information. [Link]

  • Li, W., et al. (2018). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 42(3), 141-144.
  • Organic Syntheses. PREPARATION OF 2-[TRANS-2-(4-FLUOROPHENYL)VINYL]-3-NITROBENZOYL]PYRROLIDINE. Organic Syntheses, 85, 10-19.
  • Mayr, H., & Ofial, A. R. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München.
  • Jones, R. C. F., et al. (1990). A synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1, 1959-1968.
  • Saeed, B. (2008). H-1 and C-13 NMR spectra of benzilmonoimines. National Journal of Chemistry, 31, 364-372.
  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Zhang, Y., et al. (2019). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 32(4), 435-440.
  • Wang, X., et al. (2020). Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions. RSC Advances, 10(56), 33867-33876.
  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Mahdi, S. R., et al. (2017). SYNTHESIS, CHARACTERIZATION AND PHARMACEUTICAL STUDIES OF SCHIFF BASE FROM 2-PYRROLIDINONE DERIVATIVE AND IMIDAZOLE- 2-CARBOXALDEHYDE AND CORRESPONDING COMPLEXES WITH METAL (II). International Journal of Pharmaceutical Sciences and Research, 8(10), 4220-4228.
  • Brotzel, F., Chu, Y. C., & Mayr, H. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(10), 3679-3688.
  • Pathak, M., & Gupta, R. (2007). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 119(5), 449-452.
  • Chegg. Interpret both the 1 H and 13C NMR spectra of Benzil. Chegg.com. [Link]

  • Jasperse, C. P. Short Summary of 1H-NMR Interpretation. Concordia College. [Link]

  • Jasiński, R., & Dresler, E. (2022). Study of 1,3-Dipolar Cycloaddition Between 4-Acyl-1H-pyrrole-2,3-diones Fused at the [e]-Side with a Heterocyclic Moiety and Diphenylnitrone: A Comprehensive MEDT, Docking Approach and MD Simulation. International Journal of Molecular Sciences, 23(19), 11849.

Sources

Application Note: Strategic Manipulation of 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Protecting Group Strategies, Synthesis Protocols, and Chiral Integrity

Executive Summary & Pharmacophore Context

The scaffold 3-amino-1-(2-fluorophenyl)pyrrolidin-2-one represents a critical pharmacophore in modern medicinal chemistry, serving as a core structural motif in Factor Xa inhibitors (e.g., Rivaroxaban analogs) and various CNS-active agents.

The presence of the 2-fluorophenyl group introduces unique electronic and steric constraints:

  • Electronic Deactivation: The electron-withdrawing fluorine atom reduces the nucleophilicity of the lactam nitrogen, stabilizing the N-aryl bond but altering the pKa of the C3-proton.

  • Conformational Locking: The ortho-fluorine restricts rotation around the N-aryl bond, often favoring a specific atropisomer conformation in protein binding pockets.

  • Chiral Vulnerability: The C3 stereocenter is

    
    -to-carbonyl and susceptible to racemization via enolization, particularly under basic conditions.
    

This guide details the optimal protecting group (PG) strategies for the C3-primary amine, focusing on Boc (acid-labile) and Cbz (hydrogenolysis-labile) protocols, while explicitly addressing the prevention of racemization.

Strategic Analysis: Protecting Group Selection

The choice of protecting group for the C3-amine is dictated by the stability of the lactam ring and the 2-fluorophenyl moiety.

Comparative Analysis of PG Candidates
FeatureBoc (tert-Butyloxycarbonyl) Cbz (Carbobenzyloxy) Fmoc (Fluorenylmethyloxycarbonyl)
Installation Mild (Boc

O, weak base).
Schotten-Baumann (Cbz-Cl, base).Fmoc-OSu (weak base).
Deprotection Acidic (HCl/Dioxane or TFA).Hydrogenolysis (H

, Pd/C) or HBr/AcOH.
Basic (Piperidine/DMF).[1]
Lactam Stability High. Lactam survives acidic cleavage.High. 2-F-phenyl is stable to standard Pd/C.Low Risk. Strong bases can cause racemization at C3.
Racemization Risk Low (Acidic conditions suppress enolization).Low (Neutral conditions).High (Base-mediated deprotonation at C3).
Recommendation Primary Choice for general synthesis.Secondary Choice for orthogonal protection.Avoid unless necessary for solid-phase synthesis.

Workflow Visualization: Synthesis & Protection Pathways[1]

The following diagram illustrates the two primary routes to the protected scaffold: (A) The "Chiral Pool" approach (preferred for enantiopurity) and (B) The "Azide Reduction" approach (common for racemates).

SynthesisPathways cluster_legend Key Logic Start_Pool Route A: Chiral Pool (L-Aspartic Acid) Step_Cyclize_A Cyclization with 2-Fluoroaniline Start_Pool->Step_Cyclize_A Retains Stereochemistry Start_Azide Route B: Racemic Precursor (2,4-Dibromobutyryl chloride) Step_Azide_Disp Azide Displacement (NaN3) Start_Azide->Step_Azide_Disp Intermediate_A Protected Lactam (Cbz/Boc already installed) Step_Cyclize_A->Intermediate_A Intermediate_B 3-Azido-1-(2-fluorophenyl) pyrrolidin-2-one Step_Azide_Disp->Intermediate_B Final_Product Target: N-Boc-3-amino-1- (2-fluorophenyl)pyrrolidin-2-one Intermediate_A->Final_Product Direct Isolation Step_Red_Prot One-Pot Reduction/Protection (H2, Pd/C, Boc2O) Intermediate_B->Step_Red_Prot Staudinger or H2 Step_Red_Prot->Final_Product Warning ! Route B requires chiral resolution later

Figure 1: Synthetic pathways to the protected scaffold. Route A preserves chirality from amino acid precursors, while Route B typically yields a racemate requiring resolution.

Detailed Experimental Protocols

Protocol A: One-Pot Reduction and Boc-Protection (From Azide)

Context: This method is ideal when generating the scaffold from 2,4-dibromobutyryl chloride and 2-fluoroaniline, followed by azide displacement.

Reagents:

  • 3-Azido-1-(2-fluorophenyl)pyrrolidin-2-one (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 eq)
    
  • Pd/C (10% wt loading, 0.1 eq)

  • Ethyl Acetate (EtOAc) or Methanol (MeOH)

Procedure:

  • Preparation: In a hydrogenation vessel, dissolve the azide intermediate in EtOAc (0.1 M concentration).

  • Add Reagents: Add

    
     (1.2 eq) directly to the solution before adding the catalyst. This captures the amine immediately upon formation, preventing primary amine side reactions (dimerization).
    
  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen or Argon).

  • Hydrogenation: Purge the vessel with

    
     and stir under a hydrogen balloon (1 atm) or low pressure (30 psi) at room temperature for 4–6 hours.
    
    • Note: The 2-fluorophenyl group is stable under these conditions. De-fluorination is rare without specific forcing conditions.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse with EtOAc.

  • Purification: Concentrate the filtrate. The crude N-Boc product is usually pure enough for subsequent steps or can be recrystallized from EtOAc/Hexanes.

Protocol B: Acidolytic Deprotection (Boc Removal)

Context: Generating the free amine salt for coupling reactions.

Reagents:

  • 4M HCl in Dioxane

  • Alternative: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve N-Boc-3-amino-1-(2-fluorophenyl)pyrrolidin-2-one in dry DCM (or Dioxane).

  • Acid Addition:

    • Method 1 (HCl): Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C. Warm to RT.

    • Method 2 (TFA): Add TFA/DCM (1:1 v/v) at 0°C.

  • Monitoring: Monitor by TLC or LCMS (disappearance of Boc adduct, appearance of polar amine peak). Reaction typically takes 1–2 hours.

  • Isolation:

    • For HCl: The product often precipitates as the hydrochloride salt. Filter and wash with ether.

    • For TFA: Concentrate to dryness. Azeotrope with toluene (3x) to remove residual TFA.

  • Critical Caution (Racemization): Do not neutralize the salt until immediately before the next coupling step. Storing the free base, especially in solution, increases the risk of C3-epimerization.

Expert Insight: The Racemization Trap

The C3-hydrogen in 3-aminopyrrolidin-2-ones is significantly more acidic than in acyclic amides due to ring strain and the electron-withdrawing N-aryl group.

Mechanism: Base-mediated abstraction of the C3-H leads to a planar enolate intermediate. Reprotonation can occur from either face, destroying enantiopurity.

Prevention Strategy:

  • Avoid Fmoc: Standard Fmoc removal uses 20% Piperidine (pKa ~11). This is basic enough to cause partial racemization of the activated lactam.

  • Coupling Conditions: When coupling the deprotected amine to a carboxylic acid, use weak bases (e.g., DIPEA, NMM) and ensure the pH does not exceed 8.0.

  • Use of HOBt/HOAt: In peptide coupling, additives like HOBt reduce the basicity required and suppress oxazolone formation, which is a pathway to racemization.

RacemizationRisk Chiral_S (S)-Enantiomer (Active Drug) Enolate Planar Enolate (Achiral Intermediate) Chiral_S->Enolate Deprotonation (C3-H) Base Strong Base (e.g., Piperidine, NaH) Base->Enolate Racemate Racemic Mixture (S) + (R) Enolate->Racemate Reprotonation

Figure 2: Mechanism of base-catalyzed racemization at the C3 position.

References

  • Synthesis of Factor Xa Inhibitors: Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban): A High-Potency, Selective Factor Xa Inhibitor." Journal of Medicinal Chemistry, 48(19), 5900–5908.

  • General Lactam Synthesis: "Synthesis of this compound." PubChem Compound Summary.

  • Protecting Group Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

  • Chiral Pool Approaches: Method for producing 3-amino-2-oxo-1-pyrrolidine derivatives.[2] US Patent 8,552,191.[3]

  • Racemization Risks: Davies, S. G., et al. (2013). "Asymmetric synthesis of (−)-(1R,7aS)-absouline." Tetrahedron. (Discusses enolate stability in pyrrolidinones).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one. This document provides a comprehensive resource for troubleshooting and optimizing the synthesis, with a focus on improving yield and purity. The core of this synthesis often relies on a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, which will be the primary focus of this guide.[1][2][3][4]

I. Synthetic Overview: The Buchwald-Hartwig Approach

The synthesis of this compound typically involves the N-arylation of a 3-aminopyrrolidin-2-one precursor with a suitable 2-fluorophenyl halide. The Buchwald-Hartwig amination is a powerful and versatile method for constructing the crucial C-N bond in this transformation.[1][2]

A general representation of this reaction is as follows:

Buchwald-Hartwig_Amination reagents 3-Aminopyrrolidin-2-one + 2-Fluoroaryl Halide catalyst Pd Catalyst + Ligand Base, Solvent, Heat reagents->catalyst Reaction Conditions product This compound catalyst->product Forms

Caption: General schematic of the Buchwald-Hartwig amination for the synthesis of this compound.

II. Experimental Protocol: A General Guideline

The following protocol is a general guideline for the Buchwald-Hartwig amination to synthesize this compound. Note: This protocol may require optimization for your specific laboratory conditions and reagent purity.

Materials:

  • 3-Aminopyrrolidin-2-one hydrochloride

  • 1-Bromo-2-fluorobenzene (or 1-iodo-2-fluorobenzene for higher reactivity)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃

  • A suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP)[5]

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS))[5]

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • An inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Free Amine: In a separate flask, neutralize 3-aminopyrrolidin-2-one hydrochloride with a suitable base (e.g., sodium hydroxide or potassium carbonate) in an appropriate solvent. Extract the free amine into an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Crucially, ensure the free amine is thoroughly dried before use.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1.1-1.5 equivalents relative to palladium).

    • Add the anhydrous, degassed solvent (e.g., toluene).

    • Stir the mixture for 10-15 minutes to allow for the formation of the active catalyst complex.

  • Addition of Reagents:

    • Add the base (e.g., NaOtBu, 1.2-2.0 equivalents).

    • Add the prepared 3-aminopyrrolidin-2-one (1.0 equivalent).

    • Add the 2-fluoroaryl halide (e.g., 1-bromo-2-fluorobenzene, 1.0-1.2 equivalents).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).[6]

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Low or No Product Yield

Q1: I am not observing any product formation, or the yield is very low. What are the potential causes?

A1: Low to no yield in a Buchwald-Hartwig amination can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting_Low_Yield start Low/No Yield catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions side_reactions Investigate Side Reactions start->side_reactions

Caption: Initial troubleshooting steps for low or no product yield.

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precursor like Pd(OAc)₂.

    • Solution: Consider using a pre-formed Pd(0) catalyst such as Pd₂(dba)₃. Alternatively, ensure your Pd(OAc)₂ is of high quality and that the ligand is present in a slight excess to facilitate the reduction to Pd(0). The use of pre-catalysts often leads to more reproducible results.[5]

  • Poor Ligand Choice: The selected phosphine ligand may not be optimal for this specific transformation. The steric and electronic properties of the ligand are critical for the efficiency of the catalytic cycle.

    • Solution: Screen a variety of ligands. For electron-deficient aryl halides like 1-bromo-2-fluorobenzene, bulky, electron-rich ligands such as XPhos or RuPhos are often effective. For sterically hindered couplings, ligands like BrettPhos can be beneficial.

  • Inappropriate Base: The base may be too weak to deprotonate the aminopyrrolidinone effectively, or it may be incompatible with your starting materials.

    • Solution: Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used. If your substrates are base-sensitive, a weaker base may be necessary, potentially requiring higher reaction temperatures or longer reaction times. LHMDS can also be a good option, especially with sensitive functional groups.[5]

  • Solvent Issues: The solvent must be anhydrous and deoxygenated, as water and oxygen can deactivate the palladium catalyst.

    • Solution: Use freshly distilled and degassed solvents. Toluene, dioxane, and THF are common choices for Buchwald-Hartwig reactions.

  • Aryl Halide Reactivity: Aryl bromides are generally more reactive than aryl chlorides.

    • Solution: If you are using 1-chloro-2-fluorobenzene and experiencing low reactivity, consider switching to 1-bromo-2-fluorobenzene or 1-iodo-2-fluorobenzene.

Formation of Side Products

Q2: I am observing a significant amount of a side product that appears to be the dehalogenated starting material (fluorobenzene). What is causing this?

A2: The formation of the dehalogenated arene is a common side reaction in Buchwald-Hartwig aminations, known as hydrodehalogenation .[7] This occurs when the aryl halide is reduced instead of undergoing amination.

  • Mechanism: This side reaction can be promoted by the presence of water or other protic impurities, which can act as a proton source. It can also occur via β-hydride elimination from a palladium-amide intermediate, particularly with primary amines.

  • Solutions:

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.

    • Ligand Selection: Employ bulky, electron-rich ligands that promote the desired C-N reductive elimination over competing pathways.

    • Base Selection: The choice of base can influence the rate of hydrodehalogenation. Screening different bases may be necessary.

Q3: My reaction mixture is turning black, and the reaction has stalled. What does this indicate?

A3: The formation of a black precipitate, often referred to as "palladium black," is a sign of catalyst decomposition and agglomeration . This leads to a loss of catalytic activity.

  • Causes:

    • High reaction temperatures.

    • Impurities in the reaction mixture.

    • An inappropriate ligand that does not effectively stabilize the palladium nanoparticles.

  • Solutions:

    • Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Use a More Stabilizing Ligand: Some ligands are better at preventing palladium agglomeration than others.

    • Ensure High Purity of Reagents: Impurities can poison the catalyst.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of the phosphine ligand in the Buchwald-Hartwig amination?

A1: The phosphine ligand plays a crucial role in the catalytic cycle. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. The steric bulk and electronic properties of the ligand determine the scope of the reaction and can be tuned to optimize the yield for specific substrates.

Q2: Can I use an amine salt directly in the reaction?

A2: It is generally not recommended to use the amine salt (e.g., 3-aminopyrrolidin-2-one hydrochloride) directly. The presence of the hydrochloride salt can interfere with the basic conditions required for the reaction and can potentially poison the catalyst. It is best practice to neutralize the salt and use the free amine.

Q3: How do I know when the reaction is complete?

A3: The progress of the reaction should be monitored by a suitable analytical technique. Thin-layer chromatography (TLC) is a simple and effective method. You can also use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for more quantitative analysis. The reaction is considered complete when the starting materials (primarily the limiting reagent) are no longer observed.

Q4: What are the typical purities I can expect for the final product?

A4: With proper optimization and purification, it is possible to achieve high purity (>95%) for this compound. The final purity will depend on the efficiency of the reaction and the effectiveness of the chosen purification method.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Many of the solvents used are flammable. The bases used, such as NaOtBu, are corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

V. Data Presentation

Table 1: Summary of Key Reaction Parameters and Their Impact on Yield

ParameterOptionsPotential Impact on YieldTroubleshooting Focus
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pre-catalystsInconsistent results with Pd(II) sources. Pre-catalysts offer better reproducibility.Switch to a Pd(0) source or pre-catalyst if yields are not reproducible.
Ligand XPhos, RuPhos, BINAP, BrettPhosCritical for reaction efficiency. Bulky, electron-rich ligands are often preferred.Screen a variety of ligands to find the optimal one for your substrate.
Base NaOtBu, K₃PO₄, Cs₂CO₃, LHMDSMust be strong enough to deprotonate the amine but compatible with substrates.Screen different bases if the reaction is slow or if side reactions are observed.
Solvent Toluene, Dioxane, THFMust be anhydrous and deoxygenated.Ensure proper solvent preparation.
Aryl Halide -Cl, -Br, -IReactivity: I > Br > ClUse a more reactive halide if the reaction is sluggish.

VI. Visualization of Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Side Product Formation check_reagents 1. Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions 2. Confirm Anhydrous and Inert Conditions check_reagents->check_conditions optimize_catalyst 3. Optimize Catalyst System (Pd Source and Ligand) check_conditions->optimize_catalyst optimize_base 4. Screen Different Bases optimize_catalyst->optimize_base optimize_solvent 5. Evaluate Solvent Effects optimize_base->optimize_solvent optimize_temp 6. Adjust Reaction Temperature and Time optimize_solvent->optimize_temp purification Successful Synthesis Proceed to Purification optimize_temp->purification

Caption: A systematic workflow for troubleshooting the synthesis of this compound.

VII. References

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC. (URL: [Link])

  • Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines - PMC. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... - ResearchGate. (URL: [Link])

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (URL: [Link])

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams - Publikationsserver der Universität Regensburg. (URL: [Link])

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])

  • NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors - Universidad de Granada. (URL: [Link])

  • Optimization of a Palladium-CatalyzedDouble Aminocarbonylation for Synthesisof Macrocycles : Investigation of Reaction Factors and Future Direction - DiVA. (URL: [Link])

  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - PubMed. (URL: [Link])

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (URL: [Link])

  • Need help with N-Arylation reaction : r/OrganicChemistry - Reddit. (URL: [Link])

  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents. (URL: )

  • A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC. (URL: [Link])

  • A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction - Semantic Scholar. (URL: [Link])

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - MDPI. (URL: [Link])

  • Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles - PubMed. (URL: [Link])

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. (URL: [Link])

  • Recent advances in the synthesis of fluorinated amino acids and peptides - PubMed. (URL: [Link])

  • Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. (URL: [Link])

  • Related impurities in peptide medicines - PubMed. (URL: [Link])

  • 3-Amino Piperidine impurity | CAS 54012-73-6 - Veeprho. (URL: [Link])

  • Palladium-Catalyzed Chemoselective Synthesis of 2-Aminocinnamyl Esters via Sequential Amination and Olefination of Aryl Iodides - PubMed. (URL: [Link])

  • Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC. (URL: [Link])

  • Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists | Request PDF - ResearchGate. (URL: [Link])

  • How can I purify my synthesised unnatural aliphatic amino acid? - ResearchGate. (URL: [Link])

Sources

Technical Support Center: Troubleshooting Solubility Issues of Fluorinated Pyrrolidinones in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility challenges encountered with fluorinated pyrrolidinones in organic synthesis. As a senior application scientist, my goal is to blend theoretical principles with practical, field-tested solutions to help you overcome these common hurdles.

Introduction: The Fluorine Conundrum in Pyrrolidinone Chemistry

The introduction of fluorine into the pyrrolidinone scaffold is a powerful strategy in medicinal chemistry. Fluorination can enhance metabolic stability, modulate lipophilicity, and alter pKa, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] However, these desirable modifications can also give rise to significant challenges in solubility. The unique electronic properties of fluorine can lead to strong crystal lattice energies and altered intermolecular interactions, making these compounds notoriously difficult to dissolve in common organic solvents.[3][4]

This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.

Part 1: Frequently Asked Questions (FAQs)

Q1: I've synthesized a new fluorinated pyrrolidinone, and it's poorly soluble in everything I've tried (DCM, THF, Ethyl Acetate). Why is this happening?

A1: This is a common challenge. The poor solubility of fluorinated pyrrolidinones often stems from a combination of factors directly related to the fluorine atoms:

  • Increased Crystal Lattice Energy: The high electronegativity of fluorine can lead to strong intermolecular interactions, such as dipole-dipole interactions and C-F---H hydrogen bonds within the crystal lattice.[3] Breaking these strong interactions to dissolve the compound requires a significant amount of energy, which many common solvents cannot provide.

  • Altered Polarity: While fluorine is highly electronegative, the overall polarity of the molecule can be complex. The introduction of multiple fluorine atoms can create a "fluorophilic" character, making the compound less compatible with traditional hydrocarbon-based or polar aprotic solvents.[5]

  • Molecular Symmetry: Highly symmetric molecules tend to pack more efficiently into a crystal lattice, leading to higher melting points and lower solubility. The position of fluorine atoms can influence the overall symmetry of your pyrrolidinone derivative.[6]

Q2: How does the position and number of fluorine atoms on the pyrrolidinone ring affect solubility?

A2: The location and extent of fluorination are critical. Here are some general trends:

  • Monofluorination vs. Polyfluorination: Generally, as the number of fluorine atoms increases, the solubility in non-fluorinated solvents tends to decrease due to the cumulative effect on crystal packing and polarity.

  • Positional Isomers: The position of the fluorine atom matters significantly. For instance, fluorination at the 3- or 4-position of the pyrrolidinone ring can have different effects on the molecule's dipole moment and its ability to form hydrogen bonds compared to fluorination on an N-aryl substituent. These subtle changes can dramatically impact how the molecule interacts with a solvent.[7]

Q3: Can I predict the solubility of my fluorinated pyrrolidinone before synthesizing it?

A3: While precise prediction is challenging, several computational tools can provide valuable guidance:

  • Hansen Solubility Parameters (HSP): HSP breaks down the cohesive energy of a molecule into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8][9] By matching the HSP of your compound to that of various solvents, you can identify those with the highest likelihood of being good solvents. Software packages can estimate the HSP of your target molecule based on its structure.

  • COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents): This is a powerful quantum chemistry-based method that can predict solubility in various solvents with reasonable accuracy.[10][11]

  • Machine Learning Models: An increasing number of machine learning models are being trained on large datasets of experimental solubility data to predict the solubility of new chemical entities.[12][13]

It's important to remember that these are predictive models and should be used as a guide for solvent screening, not as a substitute for experimental validation.

Part 2: Troubleshooting Guide - A Step-by-Step Approach

If you are facing a solubility issue with a fluorinated pyrrolidinone, follow this systematic approach to find a solution.

Step 1: Initial Solvent Screening

The first step is a systematic screening of a diverse range of solvents. It is recommended to perform this on a small scale (e.g., a few milligrams of your compound).

Protocol 1: Small-Scale Solubility Screening

  • Weigh out a small, known amount of your fluorinated pyrrolidinone (e.g., 1-2 mg) into several small vials.

  • Add a measured volume of a single solvent (e.g., 0.1 mL) to each vial.

  • Agitate the vials at room temperature for a set period (e.g., 1 hour).

  • Visually inspect for dissolution. If the solid dissolves, add more of the compound until saturation is reached to get a rough estimate of solubility.

  • If the solid does not dissolve, consider gentle heating or sonication (see Step 2).

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Chlorinated Dichloromethane (DCM), ChloroformCommonly used in synthesis, good for many organic compounds.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFGood for a range of polarities.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)Stronger solvents, capable of disrupting strong intermolecular forces.
Alcohols Methanol, Ethanol, IsopropanolCan participate in hydrogen bonding.
Esters Ethyl Acetate, Isopropyl AcetateMedium polarity solvents.
Fluorinated Alcohols 2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Can have unique interactions with fluorinated solutes and are excellent hydrogen bond donors.[14][15]
Step 2: Physical Methods to Enhance Dissolution

If your compound shows limited solubility in the initial screening, physical methods can be employed to increase the rate and extent of dissolution.

**dot graph TD { A[Start: Poor Solubility] --> B{Apply Physical Methods}; B --> C[Sonication]; B --> D[Heating]; B --> E[Grinding]; C --> F{Re-evaluate Solubility}; D --> F; E --> F; F --> G[Soluble?]; G -- Yes --> H[Proceed with Reaction]; G -- No --> I[Move to Step 3: Co-solvent Systems];

} dot Caption: Workflow for applying physical methods to improve solubility.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and increase the surface area available for solvation.[16]

  • Heating: Gently heating the solvent can provide the necessary energy to overcome the crystal lattice energy. Always be mindful of the thermal stability of your compound and the boiling point of the solvent.

  • Grinding: Reducing the particle size of your solid by grinding it with a mortar and pestle can increase the dissolution rate.[17]

Step 3: Utilizing Co-Solvent Systems

If a single solvent is not effective, a mixture of solvents, or a co-solvent system, can often provide the desired solubility. The goal is to create a solvent environment with properties intermediate to those of the individual solvents.

Protocol 2: Co-Solvent Screening

  • Start with a solvent in which your compound shows partial solubility.

  • Gradually add a second, miscible solvent (the co-solvent) dropwise while stirring.

  • Observe for dissolution.

  • Systematically test different ratios of the two solvents to find the optimal mixture.

Table 2: Common Co-Solvent Pairs for Poorly Soluble Compounds

Primary SolventCo-Solvent(s)Rationale
TolueneDichloromethane (DCM), Tetrahydrofuran (THF)Increases the polarity of the nonpolar solvent.
Dichloromethane (DCM)Methanol, AcetonitrileAdds hydrogen bonding capability and increases polarity.
WaterDimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), EthanolFor reactions requiring aqueous conditions, these co-solvents can help solubilize organic starting materials.[17]
Tetrahydrofuran (THF)1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)The fluorinated alcohol can specifically interact with the fluorinated solute, disrupting self-aggregation.[14]

**dot graph TD { A[Start: Single Solvent Fails] --> B{Select Primary Solvent (Partial Solubility)}; B --> C{Select Miscible Co-solvent}; C --> D[Systematically Vary Ratios]; D --> E{Evaluate Solubility}; E -- Soluble --> F[Optimize Ratio & Proceed]; E -- Insoluble --> G{Try Different Co-solvent}; G --> C; G -- No More Options --> H[Consider Step 4: Specialized Solvents];

} dot Caption: Decision tree for developing a co-solvent system.

Step 4: Specialized Solvents and Additives

For the most challenging cases, specialized solvents or additives may be necessary.

  • Fluorinated Solvents: Solvents like trifluorotoluene or perfluorohexanes can be effective for highly fluorinated compounds due to "like-dissolves-like" principles. However, they are often immiscible with common organic solvents, which can complicate reaction workups.

  • Ionic Liquids: These salts with low melting points can be excellent solvents for a wide range of compounds, including those with poor solubility in conventional organic solvents. Their negligible vapor pressure is also an advantage.

  • Solubilizing Agents: In some cases, particularly for reactions in aqueous media, the use of surfactants or cyclodextrins can help to solubilize hydrophobic fluorinated pyrrolidinones by forming micelles or inclusion complexes.[17]

Part 3: Case Study - Improving the Solubility of a Difluorinated Pyrrolidinone for a Suzuki Coupling Reaction

A research team synthesized a novel 3,3-difluoro-N-arylpyrrolidin-2-one and needed to perform a Suzuki coupling on the aryl ring. The compound was found to be poorly soluble in common solvents for this reaction, such as THF and 1,4-dioxane, leading to low reaction yields.

Troubleshooting Steps Taken:

  • Initial Screening: Confirmed poor solubility in THF, dioxane, and toluene at room temperature.

  • Heating: Heating the reaction mixture in dioxane to 80 °C improved solubility, but the reaction was still sluggish.

  • Co-Solvent System: A co-solvent system of toluene/ethanol (3:1) was attempted, which is common for Suzuki reactions. Solubility improved, but the yield was still moderate.

  • Polar Aprotic Co-Solvent: Recognizing the need for a stronger solvent to break up the crystal lattice, DMF was introduced as a co-solvent. A mixture of dioxane/DMF (4:1) at 90 °C resulted in complete dissolution of the starting material and a significant increase in the reaction yield to over 85%.

This case study highlights the importance of a systematic approach and the utility of polar aprotic co-solvents for challenging fluorinated substrates.

References

  • Arévalo, V. D., et al. (2024). Experimental Measurement and Modeling of the Solubility of Fluorinated Compounds Derived from Dichlone in Supercritical Carbon Dioxide. The Journal of Supercritical Fluids, 210(1), 106287. [Link]

  • Chemistry LibreTexts. (2023). Lattice Energies of Crystals. [Link]

  • Nguyen, T., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Communications Chemistry, 3(1), 1-10. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207. [Link]

  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals (pp. 181-211). Elsevier. [Link]

  • Ayotte, Y., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 13155-13163. [Link]

  • Southampton Chemistry Analytical Solutions. Multinuclear and Fluorine NMR Spectroscopy. University of Southampton. [Link]

  • Chemistry LibreTexts. (2023). Lattice Energies and Solubility. [Link]

  • Hansen, C. M. Hansen Solubility Parameters. [Link]

  • Avdeef, A. (2022). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Routledge. [Link]

  • Dudkina, Y., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 3(1), 1-10. [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. [Link]

  • Royal Society of Chemistry. (2011). Solvent selection guide for medicinal chemists. Green Chemistry Blog. [Link]

  • Eley, E. (2011). Solvent selection guide for medicinal chemists. Green Chemistry Blog. [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3845-3861. [Link]

  • Zha, W., et al. (2021). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. EJNMMI Radiopharmacy and Chemistry, 6(1), 1-13. [Link]

  • Al-Zoubi, N., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Molecules, 27(19), 6595. [Link]

  • Zenodo. (2017). Research Article Application of F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

  • Chemistry LibreTexts. (2023). Lattice Energies and Solubility. [Link]

  • Galkin, A. A., & Vasilev, A. A. (2021). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 26(16), 4884. [Link]

  • NCERT. (2025). Haloalkanes and Haloarenes. [Link]

  • Hughes, D. L. (2009). Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. International Journal of Pharmaceutics, 369(1-2), 47-52. [Link]

  • Pal, R., et al. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 20(38), 7545-7571. [Link]

  • Barata-Vallejo, S., & Postigo, A. (2019). Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. Synthesis, 51(18), 3465-3485. [Link]

  • O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2337-2346. [Link]

  • Vitale, F., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 27(19), 6536. [Link]

  • ResearchGate. Solubility of water in fluorocarbons: Experimental and COSMO-RS prediction results. [Link]

  • Gande, M. N., et al. (2021). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. ACS Applied Materials & Interfaces, 13(17), 19785-19794. [Link]

  • Pal, R., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3845-3861. [Link]

  • ResearchGate. Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors. [Link]

  • ResearchGate. Solvent selection for pharmaceuticals. [Link]

  • ResearchGate. Hansen solubility parameters and polymer-solvent distance. [Link]

  • ResearchGate. Optimization of reaction conditions a. [Link]

  • SID. Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. [Link]

  • NIH. (2014). Quantitative Determination of Lattice Fluoride Effects on the Solubility and Crystallinity of Carbonated Apatites with Incorporated Fluoride. [Link]

  • Pharmaceutical Technology. (2012). Overcoming Challenges in Fluorine-Based Chemistry. [Link]

  • NIH. (2021). Fluorinated Protein–Ligand Complexes: A Computational Perspective. [Link]

  • NIH. (2015). Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis. [Link]

  • MDPI. (2022). Special Issue : Insights for Organofluorine Chemistry. [Link]

  • NIH. (2020). Physics-Based Solubility Prediction for Organic Molecules. [Link]

Sources

Technical Support Center: Minimizing Racemization in 3-Aminopyrrolidinone Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating chiral 3-aminopyrrolidinone scaffolds into their molecules. Our goal is to provide you with in-depth troubleshooting advice and practical protocols to preserve the stereochemical integrity of your chiral starting materials during amide bond formation. As Senior Application Scientists, we've compiled this guide based on established principles of peptide chemistry, which are directly applicable to the challenges faced during the coupling of N-protected amino acids to 3-aminopyrrolidinone cores.

Understanding the Challenge: The Root of Racemization

When coupling an N-protected chiral amino acid to the nitrogen of a 3-aminopyrrolidinone, the primary stereocenter at risk is the α-carbon of the amino acid being activated. Racemization, or epimerization, at this center leads to the formation of diastereomers, which can be difficult to separate and can have significant, often detrimental, effects on the biological activity of the final compound.

The loss of stereochemical purity occurs after the carboxylic acid of the N-protected amino acid is activated by a coupling reagent. This activation makes the α-proton more acidic and susceptible to abstraction by a base. There are two primary mechanisms by which this occurs[1][2][3]:

  • Direct Enolization: A base directly removes the α-proton, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of stereoisomers.

  • Oxazolone Formation: The activated carboxyl group can be attacked intramolecularly by the protecting group's carbonyl oxygen, forming a 5(4H)-oxazolone ring. The α-proton of this intermediate is highly acidic and readily abstracted, leading to a symmetric, achiral intermediate. Subsequent reaction with the 3-aminopyrrolidinone nucleophile opens the ring, yielding a racemic or epimerized product.[2][4] Urethane-based protecting groups like Fmoc and Boc are specifically designed to suppress this pathway, making them standard in modern peptide synthesis.[2]

The following troubleshooting guide and FAQs are designed to help you navigate these challenges and select the optimal conditions for your specific synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the coupling of N-protected amino acids to 3-aminopyrrolidinones.

Q1: I'm observing significant diastereomer formation in my product. What is the most likely cause and my first step to fix it?

A1: The presence of a significant amount of the undesired diastereomer is a clear indication of racemization of the N-protected amino acid during the coupling step. The most common culprits are the choice of base and the coupling reagent/additive combination.

Immediate Action Plan:

  • Evaluate Your Base: The most frequently used base in these couplings, N,N-diisopropylethylamine (DIPEA or Hünig's base), is often a primary driver of racemization due to its strong basicity (pKa ~10.1).[1]

    • Solution: Switch to a weaker or more sterically hindered base.[5] N-methylmorpholine (NMM, pKa ~7.4) is an excellent first choice.[1] For particularly sensitive systems, the highly hindered base 2,4,6-collidine (pKa ~7.4) can further reduce racemization.[1][2][6]

  • Check Your Additives: If you are using a carbodiimide coupling reagent (e.g., DCC, DIC, EDC) without an additive, racemization is almost guaranteed.[5][7]

    • Solution: Always use a racemization-suppressing additive. The most common and effective additives are 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][8][9] These additives react with the initially formed highly reactive intermediate to generate an active ester that is less prone to racemization.[10]

dot

cluster_problem Problem cluster_cause Primary Causes cluster_solution Immediate Solutions Problem High Diastereomer Ratio (Racemization) Base Strong Base (e.g., DIPEA) Problem->Base Caused by Reagent Carbodiimide (No Additive) Problem->Reagent Caused by SwitchBase Switch to Weaker Base (NMM, Collidine) Base->SwitchBase Solved by Additives Incorporate Additive (HOBt, HOAt, Oxyma) Reagent->Additives Solved by

Caption: Initial troubleshooting workflow for racemization.

Q2: I've switched to a weaker base (NMM), but I'm still seeing about 5-10% of the wrong diastereomer. What's my next move?

A2: If racemization persists even after changing the base, you should evaluate your coupling reagent, reaction temperature, and activation time.

Secondary Action Plan:

  • Re-evaluate Coupling Reagent: While carbodiimides with additives are effective, phosphonium (e.g., PyBOP, PyAOP) and uronium/aminium (e.g., HBTU, HATU) reagents often provide faster coupling rates, which can minimize the time the activated amino acid is susceptible to racemization.[7][11]

    • Phosphonium vs. Uronium: Phosphonium reagents (like PyBOP) are generally considered to have a lower intrinsic risk of racemization compared to their uronium counterparts.[11] HATU is a highly efficient uronium-type reagent that often shows less epimerization than HBTU due to the electronic effect of the nitrogen in the azabenzotriazole ring.[7] COMU is a modern, highly efficient uronium reagent with a low tendency for racemization.[12]

  • Lower the Reaction Temperature: Higher temperatures accelerate all reactions, including the undesired racemization pathway.[5]

    • Solution: Perform the coupling at 0 °C. If solubility becomes an issue, you can often let the reaction slowly warm to room temperature over several hours. For microwave-assisted syntheses, reducing the coupling temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids.[6]

  • Minimize Pre-activation Time: The longer the amino acid sits in its activated state before the amine nucleophile is introduced, the greater the opportunity for racemization.

    • Solution: Use in situ activation. Add the coupling reagent to the mixture of the N-protected amino acid, 3-aminopyrrolidinone, and base, rather than pre-activating the amino acid in a separate step. This ensures the amine is immediately available to react with the activated species.

Q3: My coupling reaction is very slow, and forcing it with longer reaction times or heat is causing racemization. What can I do?

A3: This is a classic dilemma, particularly with sterically hindered substrates. The key is to increase the rate of the desired amide bond formation so that it outcompetes the rate of racemization.

Solutions for Hindered Couplings:

  • Switch to a High-Potency Reagent: For sluggish reactions, a more powerful coupling reagent is needed.

    • Recommendation: HATU, HCTU, and COMU are excellent choices for coupling sterically hindered amino acids.[2][13] Another highly effective but less common reagent for difficult couplings is PyBrOP.[2]

  • Solvent Choice: The solvent can influence reaction rates.

    • Recommendation: While DMF is the most common solvent, N-methylpyrrolidone (NMP) can sometimes improve solubility and reaction rates.[8] In some cases, a mixture of DMF and a less polar solvent like dichloromethane (DCM) can reduce racemization.[9]

  • Increase Concentration: Le Chatelier's principle applies. Increasing the concentration of reactants can drive the reaction forward, potentially shortening the required reaction time.

dot

cluster_logic Decision Logic for Optimizing Coupling Start Racemization Observed? IsBaseStrong Using Strong Base (e.g., DIPEA)? Start->IsBaseStrong Yes Success Racemization Minimized Start->Success No ChangeBase Switch to NMM or Collidine IsBaseStrong->ChangeBase Yes IsTempHigh Reaction Temp > 0°C? IsBaseStrong->IsTempHigh No ChangeBase->IsTempHigh LowerTemp Perform at 0°C IsTempHigh->LowerTemp Yes IsReagentCarbo Using Carbodiimide? IsTempHigh->IsReagentCarbo No LowerTemp->IsReagentCarbo SwitchReagent Switch to Phosphonium or high-potency Uronium (PyBOP, HATU, COMU) IsReagentCarbo->SwitchReagent Yes IsReagentCarbo->Success No SwitchReagent->Success

Caption: Decision tree for minimizing racemization.

Frequently Asked Questions (FAQs)

Q4: Which N-protected amino acids are most susceptible to racemization?

A4: While any chiral amino acid can racemize under harsh conditions, some are particularly sensitive. Histidine and Cysteine are notoriously prone to racemization.[6][8][10] The imidazole ring of histidine can act as an internal base, catalyzing the α-proton abstraction.[14] For cysteine, the sulfur atom can also play a role. While 3-aminopyrrolidinones are the amine component here, it's crucial to be extra vigilant when coupling these specific amino acids.

Q5: How do phosphonium and uronium reagents differ in their mechanism and byproducts?

A5: The key difference lies in the atom that is activated. In phosphonium salts (e.g., PyBOP), the phosphorus atom is the activation site. In uronium/aminium salts (e.g., HBTU, HATU), a carbon atom is the site of activation.[11] A significant practical difference is the byproducts. BOP, an early phosphonium reagent, produces the carcinogen hexamethylphosphoramide (HMPA), whereas modern reagents like PyBOP are designed to be safer.[2][7] Uronium reagents produce tetramethylurea-based byproducts.[11] A potential side reaction unique to uronium/aminium reagents is guanidinylation of the free amine if the carboxylic acid activation is slow, which terminates the reaction.[8][15]

Q6: Can my choice of N-terminal protecting group affect racemization?

A6: Absolutely. This is a critical factor. N-acyl type protecting groups (like acetyl or benzoyl) are known to be highly susceptible to racemization via the oxazolone mechanism.[1] Urethane-based protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) , Boc (tert-butoxycarbonyl) , and Cbz (benzyloxycarbonyl) are specifically designed to be resistant to racemization because the lone pair on the nitrogen is delocalized into the carbonyl of the urethane, making it much less nucleophilic and thus disfavoring the formation of the oxazolone intermediate.[2][16] For any coupling to a 3-aminopyrrolidinone, using a standard Fmoc- or Boc-protected amino acid is strongly advised.

Q7: Is there a "best" combination of reagents for minimizing racemization?

A7: While there is no single universal answer, a highly reliable starting point for a sensitive coupling is the use of a carbodiimide like DIC in the presence of an additive like Oxyma or HOAt , with NMM as the base, in DMF at 0 °C .[2][12] This combination is often referred to as a "low-racemization" protocol. If this proves too slow, switching to a modern phosphonium or uronium reagent like PyAOP or COMU is a logical next step.

Data Summary: Impact of Reagents and Bases

The following table summarizes the relative risk of racemization associated with common choices in amide coupling reactions.

ComponentLower Racemization RiskHigher Racemization RiskRationale
Coupling Reagent Phosphonium (PyBOP, PyAOP); Uronium (HATU, COMU); Carbodiimide + AdditiveCarbodiimide (DCC, DIC) aloneAdditives form active esters that are more stable towards racemization.[8][10]
Additive HOAt, OxymaHOBtHOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[2][9]
Base 2,4,6-Collidine, N-Methylmorpholine (NMM)N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA)Weaker, more sterically hindered bases are less effective at abstracting the α-proton.[1][2]
Temperature 0 °C or belowRoom Temperature or elevatedLower temperatures slow the rate of the racemization pathway more significantly than the coupling pathway.[5]

Protocols

Protocol 1: Low-Racemization Coupling using Carbodiimide/Oxyma

This protocol is a robust starting point for minimizing racemization during the coupling of an N-protected amino acid to a 3-aminopyrrolidinone derivative.

Materials:

  • N-Boc- or N-Fmoc-protected amino acid (1.1 eq)

  • 3-Aminopyrrolidinone·HCl salt (or free base) (1.0 eq)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.2 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

  • N-Methylmorpholine (NMM) (1.1 eq, only if starting with the amine salt)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-aminopyrrolidinone salt (1.0 eq).

  • Dissolve the amine in anhydrous DMF (to make a ~0.1 M solution).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add NMM (1.1 eq) to the solution to neutralize the salt and stir for 5 minutes. If using the free base, this step is not necessary.

  • In a separate flask, dissolve the N-protected amino acid (1.1 eq) and Oxyma (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the solution from step 5 to the reaction flask containing the 3-aminopyrrolidinone at 0 °C.

  • Add DIC (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 2-4 hours, then allow it to warm slowly to room temperature and stir overnight.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

References
  • Han, Y., & Albericio, F. (2014). A practical approach to C-terminal cysteine-containing peptides. Journal of Peptide Science, 20(1), 63-68.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Li, Y., & Li, P. (2003). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. Retrieved from [Link]

  • ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • MDPI. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4949.
  • National Center for Biotechnology Information. (2016). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 1366, 3-26.
  • Royal Society of Chemistry. (2013). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 42(19), 7847-7860.
  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Thieme. (n.d.). 3.8 Uronium/Guanidinium Salts. Retrieved from [Link]

  • National Institutes of Health. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
  • ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5849-5852.
  • Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(6), 2269-2275.
  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 120-126.
  • Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Retrieved from [Link]

  • ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • ResearchGate. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Retrieved from [Link]

  • Synfacts. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Synfacts, 12(12), 1279.

Sources

Purification methods for 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An advanced guide to the purification of 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one and its synthetic intermediates, designed for drug development professionals and research scientists.

Introduction

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of various pharmacologically active agents. The pyrrolidinone core is a privileged scaffold found in numerous drugs.[1] The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, compromise the biological activity of the final compound, and introduce toxicological risks.[2]

This technical support guide provides in-depth troubleshooting advice and standardized protocols for the purification of this intermediate and related compounds. It is structured to address common challenges encountered in the laboratory, ensuring researchers can achieve high purity and yield.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My column chromatography runs are showing significant tailing/streaking for the desired amino-pyrrolidinone product. What is the cause and how can I fix it?

Answer:

This is a classic problem when purifying basic compounds like amines on standard silica gel.

  • Causality: Standard silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can interact strongly with the basic amino group of your compound via acid-base interactions. This causes a portion of your compound to "stick" to the silica and elute slowly, resulting in tailing or streaking. This process can also sometimes lead to product degradation on the column.[3]

  • Solutions:

    • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.

      • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). The TEA will preferentially bind to the acidic sites, allowing your product to elute symmetrically.

      • Ammonia: For more polar solvent systems, using a 7N solution of ammonia in methanol as the polar component (e.g., preparing a 1-10% solution of this in Dichloromethane) can be very effective.

    • Use of Deactivated Silica: You can purchase commercially prepared "deactivated" or "base-treated" silica gel. Alternatively, you can deactivate it yourself by preparing a slurry of silica in your eluent containing 1-2% TEA, concentrating it, and then packing the column.[3]

    • Alternative Stationary Phases: If the compound is particularly sensitive, consider using a different stationary phase like alumina (neutral or basic) or florisil.[3]

Question 2: My product is co-eluting with a starting material/impurity despite screening multiple solvent systems. How can I improve separation?

Answer:

When compounds have very similar polarities (and thus similar Rf values), standard flash chromatography may not be sufficient.

  • Causality: The resolving power of column chromatography is dependent on the difference in affinity of the compounds for the stationary phase. If this difference is minimal, the elution bands will overlap significantly.

  • Solutions:

    • Optimize Column Parameters:

      • Finer Silica: Use a smaller particle size silica gel (e.g., 25-40 µm instead of 40-63 µm) to increase the surface area and improve separation efficiency.

      • Longer Column: Increase the column length-to-diameter ratio. A longer column provides more opportunities for interaction and separation.

      • Slower Flow Rate: Reducing the flow rate can improve equilibration between the mobile and stationary phases, leading to better resolution.

    • Change Solvent Selectivity: Instead of just varying the ratio of two solvents (e.g., Ethyl Acetate/Hexane), change the solvents themselves. Different solvents interact with your compounds in different ways. For example, switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol or Toluene/Acetone system can alter the elution order and improve separation.

    • Consider an Alternative Purification Method: If chromatography fails, recrystallization might be a better option, especially if one compound is present in a much higher concentration. Recrystallization separates compounds based on differences in solubility, not just polarity.[4]

Question 3: I am trying to purify my product by recrystallization, but it is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point, forming a liquid phase instead of a crystalline solid upon cooling.

  • Causality: This often happens when the boiling point of the chosen solvent is higher than the melting point of the solute, or when the solution is supersaturated to a very high degree. Impurities can also suppress crystallization and promote oiling.

  • Solutions:

    • Use a Lower-Boiling Solvent: Choose a solvent or solvent system with a lower boiling point.

    • Increase Solvent Volume: Add more hot solvent to ensure the compound is fully dissolved and the solution is not overly concentrated. The goal is to have a solution that is saturated only at a lower temperature.

    • Slow Cooling: Allow the solution to cool very slowly. Do not place it directly in an ice bath. Slow cooling encourages the formation of an ordered crystal lattice. Let it cool to room temperature first, and then move it to a refrigerator.

    • Scratching and Seeding: If crystals are slow to form, scratch the inside of the flask with a glass rod at the solvent line.[4] The microscopic glass fragments can act as nucleation sites. Alternatively, add a tiny "seed crystal" of the pure compound to initiate crystallization.[4]

    • Change Solvent System: Use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Add a drop or two of the good solvent to clarify, then allow to cool slowly.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Impurities are process-related and depend on the synthetic route. Common impurities may include unreacted starting materials, reagents, and byproducts from side reactions such as incomplete cyclization, hydrolysis of the lactam ring, or side-reactions involving the amino group.[5]

Q2: How do I choose between column chromatography and recrystallization?

A2: The choice depends on the nature of your crude product.

  • Column Chromatography is ideal for separating mixtures of multiple components, especially liquids or oils, or for separating solids with very similar solubilities but different polarities.[6][7]

  • Recrystallization is best for purifying a solid compound that is already relatively pure (>80-90%) from minor impurities that have different solubility profiles.[8] It is often used as a final polishing step after chromatography to obtain highly pure, crystalline material.

Q3: What are some recommended starting solvent systems for flash chromatography of this intermediate?

A3: this compound is a polar molecule. A good starting point is to screen solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf of ~0.3 for the desired product.[3]

Solvent SystemRatio (v/v)PolarityNotes
Dichloromethane (DCM) / Methanol (MeOH)98:2 to 90:10HighA common starting point for polar compounds.
Ethyl Acetate (EtOAc) / Hexane50:50 to 100% EtOAcMedium-HighGood for less polar intermediates.
DCM / MeOH / NH4OH90:10:1HighThe ammonia helps prevent tailing of the amine.
Chloroform / Acetone80:20 to 50:50MediumAn alternative system to explore different selectivity.

Q4: What are suitable solvents for recrystallization?

A4: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4]

SolventProperties & Use Case
Isopropanol (IPA)Often a good choice for polar, hydrogen-bonding compounds.
Ethyl Acetate (EtOAc)Good for compounds of medium polarity.
Acetonitrile (MeCN)A polar aprotic solvent that can be effective.
TolueneFor less polar intermediates or as a "poor" solvent in a two-solvent system with EtOAc or IPA.
WaterMay be used if the compound is a salt or highly polar, but less likely for the free base.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Flash Column Chromatography Purification

This protocol outlines a standard procedure for purifying 1-5 grams of a crude intermediate.

1. Preparation of the Eluent and Column: a. Based on TLC analysis, prepare a sufficient volume of the chosen eluent (e.g., 95:5 DCM/MeOH + 0.5% TEA). b. Select an appropriate size glass column. c. Pack the column with silica gel (40-63 µm) using the wet slurry method. Ensure the silica bed is compact and level.

2. Sample Loading: a. Direct Loading: If the crude product is an oil or dissolves readily in a minimal amount of eluent, dissolve it and load it directly onto the top of the silica bed. b. Solid Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM or MeOH). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product). Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder on top of the packed column.[3]

3. Elution and Fraction Collection: a. Gently add the eluent to the column, taking care not to disturb the top surface. b. Apply positive pressure (air or nitrogen) to achieve a steady flow rate. c. Collect fractions in test tubes or vials. Monitor the elution process using TLC.

4. Product Isolation: a. Combine the pure fractions as identified by TLC. b. Concentrate the combined fractions under reduced pressure using a rotary evaporator to yield the purified product.

Diagram: Purification Strategy Decision Workflow

G start Crude Product is_solid Is the product a solid and >80% pure? start->is_solid is_separable Good separation by TLC? is_solid->is_separable No recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_separable->column Yes re_purify Further Purification Needed (e.g., Post-Column Recrystallization) is_separable->re_purify No check_purity Check Purity (NMR, LC-MS) recrystallize->check_purity column->check_purity final_product Final Product check_purity->final_product Purity OK check_purity->re_purify Purity Not OK re_purify->column

Caption: Decision workflow for selecting a primary purification method.

Diagram: Troubleshooting Flash Chromatography

G start Column Run Completed problem What is the issue? start->problem tailing Streaking or Tailing problem->tailing Tailing co_elution Poor Separation problem->co_elution Co-elution no_product No Product Eluted problem->no_product No Elution sol_tailing Add Base (TEA/NH3) to Eluent tailing->sol_tailing sol_co_elution Use Finer Silica or Change Solvent System co_elution->sol_co_elution sol_no_product Flush with Highly Polar Solvent (e.g., 10% MeOH/DCM). Check for decomposition. no_product->sol_no_product

Caption: Troubleshooting common flash chromatography problems.

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. A Flexible Approach to (S)-3Amino2-pyrrolidinone Derivatives. [Link]

  • Dutscher. Protein purification troubleshooting guide. [Link]

  • Google Patents.
  • ACS Publications. Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. [Link]

  • Cytiva. Protein purification troubleshooting guide. [Link]

  • Professor Dave Explains. Recrystallization. YouTube. [Link]

  • LCGC International. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]

  • National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ACS Publications. Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. [Link]

  • Google Patents.
  • PubChem. This compound. [Link]

  • Google Patents.
  • Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • ACS Publications. Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones. [Link]

  • American Chemical Society. Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones. [Link]

  • ResearchGate. Typical examples of impurities observed in synthesized peptides. [Link]

Sources

Technical Support Center: Strategies for Overcoming Steric Hindrance in the Synthesis of 2-Fluorophenyl Substituted Pyrrolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 2-fluorophenyl substituted pyrrolidinones. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges posed by steric hindrance in these important synthetic targets. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous FDA-approved drugs.[1] However, the introduction of a bulky 2-fluorophenyl group can significantly impede standard synthetic protocols, leading to low yields, incomplete reactions, and purification difficulties.

This guide is designed to provide not only solutions but also a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-fluorophenyl substituted pyrrolidinones, offering probable causes and actionable solutions.

Issue 1: Low or No Product Yield in Cyclization Step

You're attempting an intramolecular cyclization to form the pyrrolidinone ring, but the reaction is sluggish, and yields are disappointingly low.

Probable Cause:

The primary culprit is often the steric clash between the 2-fluorophenyl group and the reacting centers during the transition state of the cyclization. The ortho-fluoro substituent can restrict the necessary conformational flexibility for the intramolecular reaction to occur efficiently.

Solutions & Scientific Rationale:

  • Optimize Reaction Conditions:

    • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor for potential side product formation or decomposition.

    • High-Pressure Synthesis: In some cases, applying high pressure can favor the formation of the more compact transition state, thereby promoting cyclization.

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions by efficiently heating the reaction mixture, often leading to higher yields in shorter reaction times.

  • Re-evaluate Your Catalyst System (for catalyzed reactions):

    • Bulky Ligands on the Metal Center: For transition-metal-catalyzed reactions, such as palladium-catalyzed cyclizations, the choice of ligand is critical.[2][3] A ligand that is too bulky can exacerbate steric hindrance. Conversely, a less sterically demanding ligand might allow for better coordination of the substrate.

    • Switching the Metal Catalyst: Different metals have different coordination geometries and electronic properties. If a palladium catalyst is failing, consider exploring rhodium or ruthenium catalysts, which have been used in the synthesis of pyrrolidine derivatives.[4][5]

  • Employ a Stepwise Approach:

    • Instead of a direct intramolecular cyclization, consider a multi-step sequence. For example, forming a key intermediate where the steric hindrance is temporarily masked or reduced can be an effective strategy.

Issue 2: Incomplete Reaction and Difficulty in Product Purification

The reaction appears to stall, leaving a mixture of starting material, desired product, and potentially side products, making purification a significant challenge.

Probable Cause:

Steric hindrance can lead to an equilibrium that does not strongly favor the product. The close proximity of unreacted starting material and product with similar polarities can complicate chromatographic separation.

Solutions & Scientific Rationale:

  • Drive the Equilibrium:

    • Removal of a Byproduct: If the reaction generates a small molecule byproduct (e.g., water, methanol), its continuous removal using a Dean-Stark trap or molecular sieves can shift the equilibrium towards the product.

  • Alternative Purification Techniques: [6]

    • Recrystallization: If your product is a solid, recrystallization can be a powerful technique to obtain high purity, especially if the impurities have different solubility profiles.[6]

    • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to traditional liquid chromatography and may be effective in separating sterically hindered isomers or closely related compounds.

  • Protective Group Strategy:

    • Temporarily introducing a protecting group on a nearby functional group can alter the steric environment and potentially facilitate the desired transformation. Subsequent deprotection would then yield the final product.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 2-fluorophenyl substituted pyrrolidinones.

Q1: Why is the 2-fluoro substitution so problematic for pyrrolidinone synthesis?

A1: The fluorine atom at the ortho position of the phenyl ring, while small, exerts a significant steric and electronic effect.

  • Steric Hindrance: The 2-fluorophenyl group is bulkier than an unsubstituted phenyl ring. This increased size can physically block the approach of reagents or prevent the molecule from adopting the required conformation for cyclization.

  • Electronic Effects: Fluorine is a highly electronegative atom, which can influence the reactivity of the aromatic ring and adjacent functional groups through inductive effects. This can alter the nucleophilicity or electrophilicity of the reacting centers. The presence of fluorine can also influence the conformational preferences of the molecule.[7][8]

Q2: Are there alternative synthetic routes that can bypass the steric hindrance issue in the key cyclization step?

A2: Yes, several alternative strategies can be employed:

  • Ring-Closing Metathesis (RCM): This powerful reaction, often utilizing Grubbs catalysts, can form the pyrrolidinone ring from an acyclic precursor containing two terminal alkenes.[5][9] RCM is often tolerant of a wide range of functional groups and can be less sensitive to steric hindrance compared to traditional cyclization methods.

  • [3+2] Cycloaddition Reactions: 1,3-dipolar cycloadditions, for instance, between an azomethine ylide and a suitable dipolarophile, can construct the pyrrolidinone ring in a highly controlled manner.[10][11] This approach can be advantageous as it forms two new bonds in a single step.

  • Palladium-Catalyzed Hydroarylation: This method can be used to synthesize 3-aryl pyrrolidines and could potentially be adapted for pyrrolidinone synthesis.[12][13]

Q3: How can I rationally select a catalyst and ligand system for a palladium-catalyzed cyclization to form a 2-fluorophenyl substituted pyrrolidinone?

A3: The selection should be based on a systematic approach:

  • Start with a Standard System: Begin with a commonly used palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a versatile phosphine ligand such as PPh₃ or a Buchwald-type ligand.[2][3]

  • Consider Ligand Sterics and Electronics:

    • If you suspect steric hindrance is the primary issue, screen a range of ligands with varying cone angles. Sometimes a less bulky ligand is more effective.

    • The electronic properties of the ligand are also crucial. Electron-rich ligands can increase the catalytic activity of the palladium center.

  • Screening and Optimization: A small-scale reaction screen using a variety of ligands and reaction conditions (temperature, solvent, base) is often the most efficient way to identify an optimal system.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Palladium-Catalyzed Cyclization/Sulfonylation

This protocol is adapted from a procedure for the synthesis of 2-pyrrolidinone-functionalized allylic sulfones and may serve as a starting point for related cyclizations.[2][3]

  • To a Schlenk tube, add the N-allyl-bromoacetamide precursor (1.0 equiv), sodium dithionite (Na₂S₂O₄, 2.0 equiv), and the desired allyl ester (1.5 equiv).

  • Add the palladium catalyst, for example, Pd(OAc)₂ (5 mol %), and the ligand, for example, PPh₃ (10 mol %).

  • Add a suitable base, such as DIPEA (2.0 equiv), and the solvent (e.g., DMF).

  • Seal the tube and stir the mixture at 80 °C under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, filter, and extract the product with an appropriate organic solvent (e.g., EtOAc).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Comparison of Reaction Conditions for a Model Cyclization
EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)DIPEA (2)DMF8055
2PdCl₂ (5)PPh₃ (10)DIPEA (2)DMF8042
3Pd(OAc)₂ (5)XPhos (10)K₂CO₃ (2)Toluene10068
4Pd(OAc)₂ (5)PPh₃ (10)DIPEA (2)DMF12061

This is a representative table. Actual results will vary depending on the specific substrate.

IV. Visualizing the Challenges and Solutions

Diagram 1: Decision Tree for Troubleshooting Low Yield

G start Low Yield in Cyclization cond1 Is the reaction catalyzed? start->cond1 action1 Optimize Catalyst System: - Screen ligands - Change metal center cond1->action1 Yes action2 Optimize Reaction Conditions: - Increase temperature - Use microwave/pressure cond1->action2 No cond2 Is an equilibrium suspected? action1->cond2 action2->cond2 action3 Drive Equilibrium: - Remove byproducts cond2->action3 Yes alt_route Consider Alternative Synthetic Routes: - Ring-Closing Metathesis - [3+2] Cycloaddition cond2->alt_route No action3->alt_route

Caption: Troubleshooting workflow for low cyclization yields.

Diagram 2: Conceptual Representation of Steric Hindrance

G cluster_0 Unhindered Substrate cluster_1 Sterically Hindered Substrate a Reactant A b Reactant B a->b Easy Approach c Reactant A d Reactant B c->d Hindered Approach steric_group 2-Fluorophenyl Group

Caption: Steric hindrance from the 2-fluorophenyl group.

V. References

  • Reactions affording novel pyrrolidines catalysed by palladium. (n.d.). Lancaster University. Retrieved February 12, 2026, from

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC. Retrieved February 12, 2026, from

  • Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones. (2026). American Chemical Society. Retrieved February 12, 2026, from

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). PubMed. Retrieved February 12, 2026, from

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). ResearchGate. Retrieved February 12, 2026, from

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024). PMC. Retrieved February 12, 2026, from

  • Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. (2007). Organic Chemistry Portal. Retrieved February 12, 2026, from

  • Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Derivatives. (n.d.). Benchchem. Retrieved February 12, 2026, from

  • Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. (n.d.). ResearchGate. Retrieved February 12, 2026, from

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved February 12, 2026, from

  • Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones. (2026). The Journal of Organic Chemistry. Retrieved February 12, 2026, from

  • Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved February 12, 2026, from

  • Fluorine effect on proline conformation. (n.d.). ResearchGate. Retrieved February 12, 2026, from

Sources

Optimizing reaction temperature for 3-amino-pyrrolidinone derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for 3-Amino-Pyrrolidinone Derivatization Audience: Researchers, Medicinal Chemists, and Process Development Scientists Version: 1.0 (Current as of 2024)

Introduction: The Thermal Paradox of 3-Aminopyrrolidinone

Derivatizing 3-aminopyrrolidin-2-one (3-AP) presents a unique "thermal paradox." The molecule contains a nucleophilic primary amine at the C3 position, which is sterically crowded by the adjacent lactam carbonyl.

  • The Challenge: High temperatures (

    
    ) are often desired to overcome the activation energy of sterically hindered coupling partners.
    
  • The Risk: The C3 position is chiral (typically S- or R-enantiopure). Elevated temperatures, particularly in basic media, significantly accelerate proton abstraction at the

    
    -carbon, leading to racemization  via an enolate intermediate. Furthermore, thermal stress can induce ring-opening hydrolysis or diketopiperazine-type dimerization.
    

This guide provides a self-validating system for selecting the optimal temperature window that maximizes conversion while preserving stereochemical integrity.

Module 1: The Temperature Landscape (Kinetic vs. Thermodynamic Control)

Q: Why does my enantiomeric excess (ee%) drop significantly when I heat the reaction to improve yield?

A: You are likely crossing the threshold from kinetic product formation (amide bond) to thermodynamic equilibration (racemization).

The


-proton of 3-aminopyrrolidinone is acidic (

in DMSO) due to the electron-withdrawing lactam carbonyl. In the presence of the bases required for coupling (e.g., DIEA, TEA) and heat, the deprotonation rate (

) competes with the acylation rate (

).

The Optimization Rule:

  • Target Temperature:

    
     (Room Temperature).
    
  • Critical Limit: Do not exceed

    
     unless using racemization-suppressing additives (e.g., Oxyma, HOAt).
    
Q: My reaction is sluggish at room temperature. Is it safe to heat?

A: Only if you switch mechanisms.

  • For Amide Coupling: Do not heat activated esters (e.g., HATU/DIEA) above

    
    . Instead, switch to a more reactive coupling agent (e.g., COMU or acid chlorides at 
    
    
    
    ) or increase concentration.
  • For Reductive Amination: Mild heating (

    
    ) is permissible if using weak reducing agents like Sodium Triacetoxyborohydride (STAB), as the risk of racemization is lower in the absence of strong bases.
    

Module 2: Validated Experimental Protocols

Protocol A: Enantioretentive Amide Coupling (0°C → RT)

Best for: Attaching chiral acids or bulky fluorophores to 3-AP.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.1 equiv) or EDC/HOBt

  • DIPEA (2.0 - 3.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Activation (The "Cold Start"): Dissolve the carboxylic acid and HATU in anhydrous DMF under

    
    . Cool the vessel to 
    
    
    
    (ice bath).
  • Base Addition: Add DIPEA dropwise. Crucial: Keep temperature

    
     to prevent rapid base-mediated racemization of the activated ester. Stir for 5–10 minutes.
    
  • Amine Addition: Add 3-aminopyrrolidinone (1.0–1.2 equiv).

  • Equilibration: Allow the reaction to warm naturally to

    
      (Room Temp) over 1 hour.
    
  • Monitoring: Check LCMS at 2 hours. If conversion is

    
    , add a "booster" of 0.2 equiv HATU rather than heating.
    
Protocol B: Reductive Amination (Thermal Ramp)

Best for: Alkylating the amine with ketones/aldehydes.

Reagents:

  • Ketone/Aldehyde (1.0 equiv)

  • 3-Aminopyrrolidinone (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, pH 5–6)

  • Solvent: DCE or THF

Step-by-Step Methodology:

  • Imine Formation: Mix amine and carbonyl component in DCE. Add acetic acid.

    • Checkpoint: If the carbonyl is hindered, heat this specific step to

      
        for 1 hour before adding the reducing agent.
      
  • Reduction: Cool to

    
     . Add STAB in one portion.
    
  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Add saturated

    
    .
    

Module 3: Troubleshooting Guide & FAQs

SymptomProbable CauseCorrective Action
Racemization (>5% enantiomer) Reaction temp

or excess base.
1. Use "Cold Start" protocol (

).2. Switch base to Collidine (less basic, lower racemization risk).3.[1] Use additives like Oxyma Pure.
Oligomerization / Dimerization Free amine attacking activated 3-AP (self-reaction).Ensure 3-AP is the nucleophile, not the activated species. Never add coupling reagents directly to 3-AP without the coupling partner present.
Low Yield (Amide Coupling) Steric hindrance at C3 position.Do not heat. Increase concentration to 0.5 M. Switch solvent to NMP (better solubility/kinetics).
Ring Opening (Hydrolysis) High temp + Strong Acid/Base.Avoid heating

in aqueous media. 3-pyrrolidinone lactams are stable at neutral pH but hydrolyze under refluxing acid/base.

Module 4: Decision Logic & Mechanism Visualization

Figure 1: Temperature Optimization Decision Tree

TempOptimization Start Start: 3-AP Derivatization ReactionType Select Reaction Type Start->ReactionType Amide Amide Coupling ReactionType->Amide Reductive Reductive Amination ReactionType->Reductive CheckSterics Is Coupling Partner Sterically Hindered? Amide->CheckSterics ImineForm Imine Formation Step Reductive->ImineForm ColdStart Protocol A: Cold Start (0°C -> 23°C) CheckSterics->ColdStart No Additives Use Additive (HOAt/Oxyma) at 23°C CheckSterics->Additives Yes (Do NOT Heat) MildHeat Heat to 40°C (Imine Step Only) ImineForm->MildHeat Hindered Ketone ReduceRT Cool to 23°C Add Reducing Agent ImineForm->ReduceRT Aldehyde/Simple Ketone MildHeat->ReduceRT

Caption: Decision logic for selecting reaction temperature based on coupling partner sterics and reaction type. Note the strict avoidance of heat for amide couplings.

Figure 2: Racemization Risk Pathway

Racemization Native (S)-3-Aminopyrrolidinone Derivative BaseHeat Base + Heat (>40°C) Native->BaseHeat Proton Abstraction Enolate Planar Enolate Intermediate BaseHeat->Enolate Racemic Racemic Mixture (S) + (R) Enolate->Racemic Reprotonation (Non-stereoselective)

Caption: Mechanistic pathway showing how elevated temperatures and base facilitate proton abstraction at the chiral alpha-carbon, leading to racemization.

References

  • Ogawa, S., et al. (2013). "1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids." Journal of Chromatography B.

    • Relevance: Validates the use of 3-aminopyrrolidine derivatives at room temperature to prevent epimeriz
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

    • Relevance: Authoritative review on racemization mechanisms (oxazolone vs. direct enolization)
  • Abdelmoty, I., et al. (1994). "Efficient Synthesis of Milnacipran Analogues." European Journal of Medicinal Chemistry.

    • Relevance: Discusses thermal stability and derivatiz
  • Bachem Technical Guides. (2024). "Peptide Coupling and Racemization Control." Bachem Knowledge Center.

    • Relevance: Provides industrial standard protocols for suppressing racemization using additives (HOBt/Oxyma)
  • Magano, J., et al. (2013). "A Guide to the Scale-Up of Reductive Amination Reactions." Organic Process Research & Development.

    • Relevance: Establishes the safety of mild heating for imine formation followed by ambient temper

Sources

Removing impurities from 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one crude product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one

Topic: Impurity Removal & Workup Optimization Target Molecule: this compound (CAS: 2483-65-0 / Analogues) Audience: Medicinal Chemists, Process Chemists[1][2][3]

Executive Summary & Diagnostic Flowchart

The purification of This compound presents a classic challenge in heterocyclic synthesis: separating a polar, basic aliphatic amine (the product) from a lipophilic, weakly basic aromatic amine (the starting material, 2-fluoroaniline ), while managing the tendency of the free base to form an intractable oil.[1][3]

The crude product typically contains three critical impurity classes:

  • Residual 2-Fluoroaniline: Toxic starting material.[1][2][3][4]

  • Hydrolysis Byproducts: Ring-opened amino acids (4-amino-N-(2-fluorophenyl)butanamide).[1][2][3][4]

  • Oligomers/Tars: Oxidation products from the aniline.[2][3][4]

Use the following decision matrix to determine your purification strategy.

PurificationLogic Start Crude Product State CheckHPLC HPLC Purity Check (Identify Impurities) Start->CheckHPLC Decision1 Major Impurity: 2-Fluoroaniline? CheckHPLC->Decision1 ProtocolA Protocol A: pH-Switch Extraction (Exploit pKa u0394) Decision1->ProtocolA Yes (>5%) Decision2 Physical State: Sticky Oil / Gum? Decision1->Decision2 No ProtocolB Protocol B: HCl Salt Formation & Recrystallization ProtocolA->ProtocolB Post-Extraction Decision2->ProtocolB Yes Flash Flash Chromatography (DCM/MeOH/NH3) Decision2->Flash No (Solid)

Figure 1: Diagnostic workflow for selecting the appropriate purification protocol based on impurity profile and physical state.

Troubleshooting Guide (FAQs)

Q1: My crude product is a dark, viscous oil that refuses to crystallize. How do I solidify it?

Diagnosis: The free base of 3-aminopyrrolidinones is often an amorphous oil due to the rotational freedom of the C3-amine and the lack of strong lattice forces.[1][2][4] Dark color indicates aniline oxidation (tars).[1][2][3][4] Solution: Do not attempt to crystallize the free base directly.[2][3][4] Convert it to the Hydrochloride (HCl) or Tosylate (TsOH) salt .[1][2][3][4]

  • Why: Salt formation freezes the conformational flexibility, creating a high-melting ionic lattice that rejects non-ionic impurities (like tars).[1][3][4]

  • Action: Dissolve the oil in minimal dry Ethanol or Isopropanol (IPA) and add 1.1 equivalents of HCl (in dioxane or ether). The salt should precipitate immediately.[2][3][4]

Q2: I have persistent 2-fluoroaniline contamination even after column chromatography.

Diagnosis: 2-Fluoroaniline streaks on silica and co-elutes with the product if the eluent is not basic enough, or if the loading is too high.[1][2][4] Solution: Utilize Chemoselective pH-Switch Extraction (Protocol A).[1][2][3][4]

  • Mechanism: 2-Fluoroaniline is a weak base (pKa ~3.5).[1][2][3][4] The product is a stronger aliphatic amine (pKa ~9.0).[2][3][4] By adjusting the aqueous pH to ~5.5–6.0, the aniline remains neutral (organic soluble), while the product remains protonated (water soluble).[3][4]

Q3: The product purity is good (>95%), but it is colored (brown/red).

Diagnosis: Trace oxidation products of 2-fluoroaniline (azo/nitroso compounds) are highly colored even at ppm levels.[1][3] Solution: Activated Carbon treatment.[1][2][3][4][5]

  • Action: Dissolve the crude salt in hot methanol. Add Activated Carbon (10 wt%) . Reflux for 30 minutes. Filter hot through Celite.[1][2][3][4] Recrystallize the filtrate.

Detailed Technical Protocols

Protocol A: Chemoselective pH-Switch Extraction

Best for: Removing high levels (>5%) of starting aniline without chromatography.[1][2][3]

Principle: Exploiting the


 between the N-aryl amine and the C3-aliphatic amine.[1][2][3][4]
ComponentApprox. pKaCharge at pH 1Charge at pH 6Charge at pH 12
Product ~9.0(+) Water Soluble(+) Water Soluble (0) Organic Soluble
2-Fluoroaniline ~3.5(+) Water Soluble(0) Organic Soluble (0) Organic Soluble

Step-by-Step:

  • Dissolution: Dissolve crude oil in 1M HCl (approx. 10 mL/g). Check pH is < 2.[1][2][3][4]

  • Wash 1 (Neutrals): Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) (2 x vol).[1][2][3][4] Discard organic layer (removes non-basic tars).[1][2][3][4]

  • The Switch (Critical): Adjust the aqueous phase pH to 6.0 using saturated NaHCO₃ solution. Use a pH meter; paper is not precise enough here.

  • Wash 2 (The Separation): Extract the aqueous layer with Dichloromethane (DCM) or MTBE (3 x vol).[2][3][4]

    • Result: The 2-fluoroaniline (now neutral) migrates into the DCM.[1][2][3][4] The product (still protonated) stays in the water.[2][3][4]

    • Check: Monitor the organic layer by TLC to ensure aniline removal.[2][3][4]

  • Recovery: Adjust the aqueous phase pH to >12 using 5M NaOH. The solution will likely turn cloudy as the product free-bases.[1][2][3][4]

  • Final Extraction: Extract the basic aqueous layer with DCM (3 x vol).[2][3][4] Dry combined organics over Na₂SO₄ and concentrate.

Protocol B: Hydrochloride Salt Formation & Recrystallization

Best for: Final polishing and converting oil to solid.[4]

Materials:

  • Crude Free Base (from Protocol A)[1][2][3]

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH)[1][2][3]

  • Acid: 4M HCl in Dioxane (commercial)[1][2][3]

Step-by-Step:

  • Solubilization: Dissolve the crude free base in IPA (5 mL per gram). Heat to 40°C if necessary to ensure homogeneity.

  • Acidification: Add 4M HCl in Dioxane dropwise with vigorous stirring.

    • Target: 1.1 to 1.2 equivalents relative to the amine.[2][3][4]

    • Observation: A thick white/off-white precipitate should form.[1][2][3][4]

  • Digestion: Stir the slurry at room temperature for 1 hour, then cool to 0–5°C for 2 hours.

  • Filtration: Filter the solid under vacuum / nitrogen blanket.[2][3][4]

  • Recrystallization (If needed):

    • Dissolve the filter cake in minimal hot Methanol .

    • Add IPA or EtOAc dropwise until persistent cloudiness appears.[1][2][3][4]

    • Cool slowly to room temperature, then 4°C.

    • Yield: Typically 70–85% recovery with >98% purity.[1][2][3][4]

Analytical Checkpoints

MethodParameterAcceptance CriteriaNotes
HPLC Purity> 98.0%Monitor @ 210 nm and 254 nm. Aniline absorbs strongly @ 254 nm.[1][2][3][4]
1H NMR Residual Solvent< 5000 ppmCheck for trapped Dioxane/IPA in the salt lattice.[2][3][4]
Titration Chloride Content98-102% theoreticalConfirms mono-HCl salt stoichiometry.[1][2][3][4]

References

  • Vogel, A. I. (1989).[1][2][3][4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3][4] Longman Scientific & Technical.[1][2][3][4] (General reference for amine purification and salt formation principles).

  • Roehrig, S., et al. (2005).[2][3][4] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban): A High-Affinity, Direct Factor Xa Inhibitor."[1][2][3] Journal of Medicinal Chemistry, 48(19), 5900–5908.[3][4] Link (Describes purification of similar N-aryl lactam intermediates).[1][2][3][4]

  • Anderson, N. G. (2012).[1][2][3][4] Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.).[1][2][3][4] Academic Press.[1][2][3][4] (Source for pH-switch extraction logic).

  • PubChem. (n.d.).[1][2][3][4] this compound Compound Summary. National Center for Biotechnology Information.[1][2][3][4] Link (Structural and physicochemical data verification).

Sources

Validation & Comparative

1H NMR spectrum interpretation of 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the structural validation of 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one . It moves beyond basic spectral listing to offer a comparative analysis of acquisition protocols, specifically contrasting standard 1D


H NMR against 

H{

F} decoupled acquisition strategies, which are critical for resolving the complex spin systems introduced by the fluorine substituent.[1]

Executive Summary: The Analytical Challenge

This compound presents a dual-challenge for NMR interpretation:

  • The Fluorine Effect: The ortho-fluorine on the

    
    -aryl ring creates significant 
    
    
    
    coupling, complicating the aromatic region and often obscuring
    
    
    splitting patterns.[1]
  • Chirality & Diastereotopicity: The chiral center at C3 renders the protons at C4 and C5 diastereotopic, creating complex ABX or ABXY multiplets rather than simple triplets.

This guide compares the Standard Protocol (Routine 300/400 MHz) against the Optimized Protocol (600 MHz +


F Decoupling), demonstrating why the latter is the requisite standard for high-fidelity structural confirmation in drug development.[1]

Comparative Analysis: Acquisition Protocols

The following table contrasts the data quality and interpretability between standard and optimized methods.

FeatureMethod A: Standard Protocol Method B: Optimized Protocol (Recommended)
Instrument 300 - 400 MHz600 MHz (Cryoprobe preferred)
Solvent CDCl

DMSO-

Pulse Sequence Standard zg30zg30 with

F Decoupling (e.g., garp)
Aromatic Region Broad multiplets;

indistinguishable from

.[1]
Sharp doublets/triplets; Fluorine splitting removed, revealing true aromatic substitution pattern.[1]
Amine (-NH

)
Often broad/invisible due to exchange or overlap.[1]Distinct broad singlet; visible due to H-bonding stabilization in DMSO.
Resolution C4/C5 protons often overlap.Clear separation of diastereotopic protons (H4a vs H4b).
Suitability Rough purity check (>90%).Full structural characterization (>98%).

Detailed Spectral Interpretation

3.1 The Aromatic Region (The "Fingerprint")

Range: 7.00 – 7.50 ppm Key Feature: The 2-fluorophenyl group.

In a standard coupled spectrum , the fluorine atom (


) couples to protons with large coupling constants:
  • 
     (ortho): ~9–11 Hz[1]
    
  • 
     (meta): ~4–8 Hz[1]
    

Interpretation Strategy:

  • H-6' (Aromatic proton adjacent to N): Typically the most deshielded aromatic signal (~7.3–7.5 ppm) due to the inductive effect of the lactam nitrogen. It appears as a td (triplet of doublets) or ddd due to coupling with F, H-5', and H-4'.[1]

  • H-3' (Aromatic proton adjacent to F): Often appears as a t or dd around 7.1–7.2 ppm.[1] The large

    
     splitting dominates.[1]
    
  • H-4' & H-5': Overlapping multiplets in the 7.0–7.2 ppm range.

3.2 The Aliphatic Region (The "Scaffold")

Range: 1.80 – 4.50 ppm Key Feature: The pyrrolidinone ring dynamics.

  • H-3 (Methine,

    
     to C=O and -NH
    
    
    
    ):
    • Shift:

      
       3.50 – 3.80 ppm.
      
    • Pattern:dd (doublet of doublets).[1]

    • Mechanistic Insight: Deshielded by both the carbonyl and the primary amine. The splitting arises from coupling to the two non-equivalent protons at C4.

  • H-5a/H-5b (Methylene,

    
     to N): 
    
    • Shift:

      
       3.70 – 4.00 ppm.
      
    • Pattern: Complex multiplets.

    • Mechanistic Insight: These are significantly deshielded by the Nitrogen atom. Because C3 is chiral, H-5a and H-5b are diastereotopic and magnetically non-equivalent.[1]

  • H-4a/H-4b (Methylene,

    
     to C=O): 
    
    • Shift:

      
       1.80 – 2.50 ppm.
      
    • Pattern: Distinct multiplets (often one upfield ~1.9 ppm, one downfield ~2.4 ppm).[1]

    • Mechanistic Insight: These protons experience the "roofing effect" typical of rigid ring systems.

3.3 The Amine Protons[1]
  • -NH

    
    : 
    
    • In CDCl

      
      : Broad singlet ~1.6–2.0 ppm (variable).[1]
      
    • In DMSO-

      
      : Sharper signal ~2.0–3.5 ppm.
      
    • Validation: Add D

      
      O shake; the signal must disappear.
      

Experimental Protocol: Self-Validating Workflow

To ensure high-integrity data (E-E-A-T compliance), follow this step-by-step workflow.

Step 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of product.

  • Solvent: Use 0.6 mL DMSO-

    
      (99.9% D).[1]
    
    • Why? DMSO prevents rapid exchange of the -NH

      
       protons and improves solubility of the polar lactam, ensuring the amine peak is visible for integration.
      
  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.

Step 2: Acquisition Parameters (Optimized)[1]
  • Pulse Program: zg30 (Standard) AND zg19f (if available, for F-decoupling).[1]

  • Scans (NS): Minimum 64 (to resolve small impurity peaks).

  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons for accurate integration).

Step 3: Processing & Logic Check[1]
  • Phase Correction: Manual phasing is required; auto-phasing often fails on the broad -NH

    
     peak.
    
  • Integration Logic: Set the single H-3 methine proton (approx 3.6 ppm) as the reference integral (1.0 H).

    • Check: Do the aromatic protons sum to 4.0? (If <4, F-coupling might be spreading intensity into noise).[1]

    • Check: Do the C4/C5 protons sum to 4.0?

Visualization: Structural Elucidation Logic

The following diagram illustrates the decision matrix for assigning this specific molecule, highlighting the critical role of Fluorine decoupling.

NMR_Logic Start Spectrum Acquired (DMSO-d6) Check_Ar Analyze Aromatic Region (7.0 - 7.5 ppm) Start->Check_Ar Is_Split Is splitting complex (>2 couplings)? Check_Ar->Is_Split Standard_Path Standard 1H NMR (Method A) Is_Split->Standard_Path Yes Decoupled_Path 1H{19F} Decoupled (Method B) Is_Split->Decoupled_Path Rec. Action Assign_F Assign 2-F-Phenyl (Identify J_HF vs J_HH) Standard_Path->Assign_F High Difficulty Assign_Clean Assign Aromatic Protons (Clean doublets/triplets) Decoupled_Path->Assign_Clean High Clarity Check_Aliph Analyze Aliphatic Region (1.8 - 4.0 ppm) Assign_F->Check_Aliph Assign_Clean->Check_Aliph Chiral_Check Identify Diastereotopic H4a/H4b & H5a/H5b Check_Aliph->Chiral_Check Final Structure Confirmed Chiral_Check->Final

Caption: Logical workflow for assigning this compound, emphasizing the divergence between standard and decoupled acquisition paths.

References

  • Royal Society of Chemistry. "Facile Access to

    
    -Aryl Substituted Pyrrolidines." RSC Advances. (Provides baseline shifts for N-aryl pyrrolidines). Link
    
  • Alfa Chemistry. "

    
    F Coupling Constants Table." (Authoritative source for 
    
    
    
    values in fluorinated aromatics). Link
  • Chemistry LibreTexts. "13.4: Chemical Shifts in ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    H NMR Spectroscopy." (General reference for lactam and amine shifts). Link
    
  • PubChem. "this compound Compound Summary."[1][2] (Structure validation). Link[1]

Sources

A Comparative Guide to the LC-MS Fragmentation of 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one, a compound of interest in pharmaceutical research and development. By comparing its fragmentation behavior with two structurally related analogs, 1-(2-fluorophenyl)pyrrolidin-2-one and 3-Amino-1-phenylpyrrolidin-2-one, we will elucidate the influence of the amino and fluoro substituents on the molecule's fragmentation pathways under collision-induced dissociation (CID). This guide is intended for researchers, scientists, and drug development professionals who utilize LC-MS for structural elucidation and metabolite identification.

The Critical Role of Fragmentation Analysis in Drug Development

Understanding the fragmentation patterns of drug candidates and their metabolites is a cornerstone of modern drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, providing not only the molecular weight of a compound but also a "fingerprint" of its structure in the form of fragment ions.[1] This information is invaluable for:

  • Structural Elucidation: Confirming the identity of a synthesized compound.

  • Metabolite Identification: Identifying the metabolic fate of a drug by characterizing the structures of its metabolites.[2]

  • Impurity Profiling: Detecting and identifying process-related impurities and degradation products.[1]

  • Quantitative Analysis: Developing highly selective and sensitive bioanalytical methods using techniques like multiple reaction monitoring (MRM).[1]

The choice of ionization technique is crucial for analyzing small, polar molecules. Electrospray ionization (ESI) is particularly well-suited for such compounds, as it is a soft ionization method that typically produces a protonated molecule, [M+H]+, which can then be subjected to fragmentation.[3]

Comparative Fragmentation Analysis

In this section, we will predict and compare the fragmentation pathways of our target compound and its two analogs. The fragmentation of protonated molecules in the gas phase, induced by collision with an inert gas (a process known as collision-induced dissociation or CID), is governed by the stability of the resulting fragment ions and neutral losses.[4] The presence of heteroatoms, aromatic rings, and functional groups strongly directs these fragmentation pathways.

Target Compound: this compound
  • Molecular Formula: C₁₀H₁₁FN₂O

  • Monoisotopic Mass: 194.0855 u

  • Structure: A pyrrolidinone ring with a 2-fluorophenyl group at the N1 position and an amino group at the C3 position.

Predicted Fragmentation Pathways:

The primary sites of protonation for this molecule are the nitrogen of the amino group and the nitrogen of the pyrrolidinone ring, with the exocyclic amino group being generally more basic. Fragmentation will likely proceed from the protonated molecule [M+H]⁺ at m/z 195.0933.

  • Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia (17.0265 Da). This would result in a fragment ion at m/z 178.0668.

  • Cleavage of the Pyrrolidinone Ring: The lactam ring can undergo several characteristic cleavages.

    • Loss of CO: A neutral loss of carbon monoxide (27.9949 Da) from the lactam ring is a possibility, leading to a fragment at m/z 167.0984.

    • Ring Opening and Subsequent Fragmentations: The pyrrolidinone ring can open, followed by various cleavages. For instance, cleavage across the C2-C3 and C4-C5 bonds could lead to the formation of an iminium ion containing the fluorophenyl group.

  • Fragmentation involving the Fluorophenyl Moiety:

    • Loss of the Fluorophenyl Group: Cleavage of the N-aryl bond could result in the loss of a fluorophenyl radical (C₆H₄F•, 95.0375 Da) or fluorobenzene (C₆H₅F, 96.0453 Da), although the former is less common in ESI. A more likely scenario is the formation of a charged fluorophenyl-containing fragment.

    • Formation of the 2-fluoroaniline ion: A fragment corresponding to protonated 2-fluoroaniline at m/z 112.0511 is highly probable. This would involve cleavage of the N-C2 bond of the pyrrolidinone ring with a hydrogen rearrangement.

Comparator 1: 1-(2-fluorophenyl)pyrrolidin-2-one
  • Molecular Formula: C₁₀H₁₀FNO

  • Monoisotopic Mass: 179.0746 u

  • Structure: Lacks the C3-amino group compared to the target compound.

Predicted Fragmentation Pathways:

Without the basic amino group, protonation will likely occur on the lactam nitrogen or oxygen. The fragmentation of the [M+H]⁺ ion at m/z 180.0824 will highlight the fragmentation of the core structure.

  • Pyrrolidinone Ring Cleavage:

    • Loss of CO: Similar to the target compound, a loss of CO (27.9949 Da) is expected, yielding a fragment at m/z 152.0875.

    • Loss of C₂H₄ (ethene): Cleavage of the pyrrolidinone ring can lead to the loss of ethene (28.0313 Da), resulting in a fragment at m/z 152.0511.

  • Formation of the 2-fluoroaniline ion: The formation of the protonated 2-fluoroaniline ion at m/z 112.0511 is also expected to be a major fragmentation pathway, similar to the target compound.

Comparator 2: 3-Amino-1-phenylpyrrolidin-2-one
  • Molecular Formula: C₁₀H₁₂N₂O

  • Monoisotopic Mass: 176.0950 u

  • Structure: Lacks the fluorine atom on the phenyl ring compared to the target compound.

Predicted Fragmentation Pathways:

The fragmentation of the [M+H]⁺ ion at m/z 177.1028 will demonstrate the electronic effect of the fluorine substituent.

  • Loss of Ammonia (NH₃): The loss of ammonia (17.0265 Da) is expected to be a prominent pathway, leading to a fragment at m/z 160.0763.

  • Pyrrolidinone Ring Cleavage: Similar ring-opening and cleavage patterns as the target compound are anticipated.

  • Formation of the aniline ion: A major fragment corresponding to the protonated aniline ion at m/z 94.0657 is expected. Comparing the abundance of this ion to the corresponding 2-fluoroaniline ion from the target compound can provide insights into the effect of the fluorine atom on the stability of this fragment.

Summary of Predicted Key Fragments

Compound[M+H]⁺ (m/z)Key Fragment 1 (Proposed Structure)Key Fragment 2 (Proposed Structure)Key Fragment 3 (Proposed Structure)
This compound 195.0933m/z 178.0668 ([M+H-NH₃]⁺)m/z 112.0511 (protonated 2-fluoroaniline)m/z 167.0984 ([M+H-CO]⁺)
1-(2-fluorophenyl)pyrrolidin-2-one 180.0824m/z 112.0511 (protonated 2-fluoroaniline)m/z 152.0875 ([M+H-CO]⁺)m/z 152.0511 ([M+H-C₂H₄]⁺)
3-Amino-1-phenylpyrrolidin-2-one 177.1028m/z 160.0763 ([M+H-NH₃]⁺)m/z 94.0657 (protonated aniline)m/z 149.1079 ([M+H-CO]⁺)

Proposed Fragmentation Pathways (Diagrams)

G cluster_0 This compound [M+H]+ (m/z 195.0933) [M+H]+ (m/z 195.0933) m/z 178.0668 m/z 178.0668 [M+H]+ (m/z 195.0933)->m/z 178.0668 -NH3 m/z 112.0511 m/z 112.0511 [M+H]+ (m/z 195.0933)->m/z 112.0511 - C4H5NO m/z 167.0984 m/z 167.0984 [M+H]+ (m/z 195.0933)->m/z 167.0984 - CO

Caption: Proposed fragmentation of this compound.

G cluster_1 1-(2-fluorophenyl)pyrrolidin-2-one [M+H]+ (m/z 180.0824) [M+H]+ (m/z 180.0824) m/z 112.0511 m/z 112.0511 [M+H]+ (m/z 180.0824)->m/z 112.0511 - C4H6NO m/z 152.0875 m/z 152.0875 [M+H]+ (m/z 180.0824)->m/z 152.0875 - CO m/z 152.0511 m/z 152.0511 [M+H]+ (m/z 180.0824)->m/z 152.0511 - C2H4 G cluster_2 3-Amino-1-phenylpyrrolidin-2-one [M+H]+ (m/z 177.1028) [M+H]+ (m/z 177.1028) m/z 160.0763 m/z 160.0763 [M+H]+ (m/z 177.1028)->m/z 160.0763 -NH3 m/z 94.0657 m/z 94.0657 [M+H]+ (m/z 177.1028)->m/z 94.0657 - C4H5NO m/z 149.1079 m/z 149.1079 [M+H]+ (m/z 177.1028)->m/z 149.1079 - CO

Caption: Proposed fragmentation of 3-Amino-1-phenylpyrrolidin-2-one.

Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for acquiring the fragmentation data discussed above.

1. Sample Preparation

  • Prepare stock solutions of each compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solutions with an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL for direct infusion or 10-100 ng/mL for LC-MS analysis.

2. Liquid Chromatography Method

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for these small polar molecules. [5]* Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 5% B, hold for 0.5 minutes, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Method

  • Mass Spectrometer: A tandem mass spectrometer such as a triple quadrupole (QqQ), quadrupole time-of-flight (Q-TOF), or Orbitrap instrument. [3]* Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • ESI Parameters:

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas (N₂): Flow rate and temperature should be optimized for the specific instrument (e.g., 800 L/hr, 350-450 °C).

  • MS1 (Full Scan): Acquire full scan data from m/z 50-300 to determine the m/z of the protonated molecules.

  • MS2 (Product Ion Scan):

    • Select the [M+H]⁺ ion of each compound as the precursor ion.

    • Apply a range of collision energies (e.g., 10, 20, 30 eV) to observe the formation and relative abundance of different fragment ions. [6]The collision gas is typically argon or nitrogen. [4]

G cluster_workflow LC-MS/MS Experimental Workflow Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation Ionization (ESI+) Ionization (ESI+) LC Separation->Ionization (ESI+) MS1 (Full Scan) MS1 (Full Scan) Ionization (ESI+)->MS1 (Full Scan) Precursor Selection Precursor Selection MS1 (Full Scan)->Precursor Selection Collision-Induced Dissociation (CID) Collision-Induced Dissociation (CID) Precursor Selection->Collision-Induced Dissociation (CID) MS2 (Product Ion Scan) MS2 (Product Ion Scan) Collision-Induced Dissociation (CID)->MS2 (Product Ion Scan) Data Analysis Data Analysis MS2 (Product Ion Scan)->Data Analysis

Caption: A typical workflow for LC-MS/MS-based fragmentation analysis.

Conclusion

The comparative analysis of this compound and its analogs provides a clear framework for understanding how specific structural features influence fragmentation behavior. The presence of the amino group introduces a characteristic neutral loss of ammonia, while the fluorine atom influences the mass of the phenyl-containing fragments. This guide serves as a practical resource for scientists in drug development, enabling more confident structural elucidation and metabolite identification. The provided experimental protocol offers a robust starting point for acquiring high-quality fragmentation data for these and similar compounds.

References

  • Charles River Laboratories. (2023, March 27). Bioanalysis of Small and Large Molecules using LC-MS. Retrieved from [Link]

  • Li, Y., & Wu, J. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Retrieved from [Link]

  • National Institute of Justice. Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Retrieved from [Link]

  • Davidson, J. T., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. International Journal of Mass Spectrometry, 453, 116343. Retrieved from [Link]

  • Yin, Y., et al. (2006). The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. Amino Acids, 31(3), 333-6. Retrieved from [Link]

  • Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. West Virginia University. Retrieved from [Link]

  • Gogerty, D. S., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Li, Y. (2016, August 24). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Retrieved from [Link]

  • Davidson, J. T., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Semantic Scholar. Retrieved from [Link]

  • Stanford University Mass Spectrometry. (2020, May 21). Fundamentals: Applications of LC/MS in small molecule drug discovery. Retrieved from [Link]

  • Van Bramer, S. E. (2007). Fast LC/MS in the analysis of small molecules. ResearchGate. Retrieved from [Link]

  • Kass, S. R., et al. (2012). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. Semantic Scholar. Retrieved from [Link]

  • Smith, R. M., & Busch, K. L. (1998). The Main Fragmentation Reactions of Organic Compounds. In Understanding Mass Spectra: A Basic Approach. John Wiley & Sons, Inc.
  • Wikipedia. Collision-induced dissociation. Retrieved from [Link]

  • Turecek, F., & Gu, M. (2000). Collision-induced dissociation spectra versus collision energy (collision-induced dissociation curve) using a quadrupole ion trap mass spectrometer. II.(1) loss of CO from ionized o-, m- and p-anisoyl fluoride, CH(3)OC(6)H(4)COF(+.). Journal of Mass Spectrometry, 35(9), 1144-6. Retrieved from [Link]

Sources

The Impact of Fluorine's Positional Isomerism: A Comparative Analysis of the Biological Activity of 2-Fluorophenyl and 4-Fluorophenyl Pyrrolidinones

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of medicinal chemistry, the pyrrolidinone scaffold stands as a "privileged structure," a foundational framework for a multitude of biologically active compounds. The strategic placement of substituents on this core can dramatically influence pharmacological properties. This guide delves into a comparative analysis of the biological activity of pyrrolidinone derivatives bearing a 2-fluorophenyl group versus those with a 4-fluorophenyl moiety. While direct head-to-head comparative studies are not abundant in publicly available literature, a synthesis of existing data allows for a nuanced understanding of how the seemingly subtle shift of a fluorine atom from the ortho to the para position on the phenyl ring can impact therapeutic potential, particularly in the realm of neurological disorders.

The pyrrolidinone ring system is a key component in a variety of natural products and synthetic drugs, recognized for its diverse biological activities including anticancer, anti-inflammatory, and anticonvulsant effects. The introduction of a fluorine atom to a phenyl substituent is a common medicinal chemistry strategy to enhance metabolic stability, binding affinity, and bioavailability. However, the specific location of this halogen atom can lead to distinct interactions with biological targets.

Anticonvulsant Activity: A Case Study in Positional Influence

A notable example highlighting the significance of the fluorophenyl substitution is found in the development of novel anticonvulsant agents. A study focused on 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives identified a particularly potent compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (referred to as compound 6 in the study).[1] This molecule demonstrated significant anticonvulsant activity in preclinical models, with its efficacy being benchmarked against the established antiepileptic drug, valproic acid.[1]

While this study does not provide a direct comparison with a 2-fluorophenyl analogue, the high potency of the 4-fluorophenyl derivative underscores the favorable contribution of this substitution pattern to the observed anticonvulsant effects. The electron-withdrawing nature of the fluorine atom at the para position can influence the electronic distribution of the entire molecule, potentially enhancing its interaction with molecular targets involved in seizure propagation.

Below is a summary of the anticonvulsant activity of the 4-fluorophenyl-containing compound 6 compared to valproic acid, as reported in the maximal electroshock (MES) and 6 Hz seizure models.

CompoundMES Test ED₅₀ (mg/kg)6 Hz (32 mA) Test ED₅₀ (mg/kg)
Compound 6 (with 4-fluorophenyl)68.3028.20
Valproic Acid252.74130.64

Lower ED₅₀ values indicate higher potency.[1]

The data clearly indicates that the 4-fluorophenyl-containing pyrrolidinone derivative is significantly more potent than valproic acid in these models of generalized tonic-clonic and drug-resistant partial seizures.[1]

Synthesis of Fluorophenyl Pyrrolidinone Derivatives

The synthesis of these complex molecules is a multi-step process. For the aforementioned potent anticonvulsant, the synthesis involved the initial preparation of 2-(2-chlorophenyl)succinic acid, which was then cyclized with aminoacetic acid to form the 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid intermediate.[1] The final step was a coupling reaction of this intermediate with the appropriate 4-(4-fluorophenyl)piperazine.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 2_chlorophenyl_succinic_acid 2-(2-chlorophenyl)succinic acid cyclocondensation Cyclocondensation 2_chlorophenyl_succinic_acid->cyclocondensation aminoacetic_acid Aminoacetic Acid aminoacetic_acid->cyclocondensation pyrrolidinone_acetic_acid 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid cyclocondensation->pyrrolidinone_acetic_acid coupling_reaction Coupling Reaction (CDI) pyrrolidinone_acetic_acid->coupling_reaction final_product 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione coupling_reaction->final_product 4_fluorophenylpiperazine 4-(4-fluorophenyl)piperazine 4_fluorophenylpiperazine->coupling_reaction

Caption: Synthetic pathway for a potent anticonvulsant pyrrolidinone derivative.

Experimental Protocols

Anticonvulsant Screening:

The anticonvulsant activity of the synthesized compounds was evaluated in animal models using established protocols.

  • Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied via corneal electrodes to induce a seizure. The ability of a compound to prevent the tonic hind limb extension phase of the seizure is a measure of its anticonvulsant activity.[1]

  • 6 Hz Seizure Test: This model is used to identify compounds effective against psychomotor seizures, which are often resistant to treatment. A low-frequency (6 Hz) electrical stimulus is delivered for a longer duration to induce a seizure. The endpoint is the observation of seizure activity, and protection is defined as the absence of a seizure.[1]

Neurotoxicity Screening:

To assess potential side effects, a rotarod test is commonly employed. Mice are placed on a rotating rod, and their ability to remain on the rod for a specified time is measured. Neurological impairment is indicated if the animal falls off the rod.[1]

Structure-Activity Relationship (SAR) Insights

While a direct comparison is lacking, the available data allows for the formulation of some structure-activity relationship (SAR) hypotheses:

  • Positional Influence of Fluorine: The potent activity of the 4-fluorophenyl derivative suggests that the electronic properties and steric bulk at the para position are favorable for interaction with the biological target. The electron-withdrawing effect of fluorine at the para position can influence the pKa of the piperazine nitrogen, which may be crucial for binding.

  • Importance of the Phenyl Substituent: In the broader class of N-phenylpyrrolidinones, the nature and position of substituents on the phenyl ring are critical determinants of anticonvulsant activity.[1]

Future Directions and Conclusion

The promising anticonvulsant activity of the 4-fluorophenyl pyrrolidinone derivative highlights the potential of this structural motif in the development of new therapies for epilepsy. However, to fully elucidate the structure-activity relationship and optimize the therapeutic potential, a direct comparative study of 2-fluorophenyl and 4-fluorophenyl pyrrolidinone analogues is imperative. Such a study would involve the synthesis of both isomers and their evaluation in a battery of in vitro and in vivo assays under identical conditions. This would provide invaluable data on how the positional isomerism of the fluorine atom affects not only potency but also selectivity, pharmacokinetic properties, and the overall safety profile.

References

  • This is a placeholder for a general reference on the privileged n
  • Gąsiorowski, S. K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1563. [Link]

Sources

A Comparative Guide to IR Spectroscopy of Pyrrolidinones: Distinguishing Lactam and Amine Signatures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous identification of functional groups is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid and non-destructive method for probing molecular vibrations. This guide provides an in-depth comparison of the characteristic IR spectral features of pyrrolidinones (γ-lactams) and primary/secondary amines, two nitrogen-containing functionalities whose spectra can sometimes be conflated. By understanding the subtle yet significant differences in their vibrational modes, scientists can confidently distinguish between these crucial structural motifs.

The Vibrational Language of Nitrogen: Foundational Principles

Before delving into a direct comparison, it is essential to grasp the underlying principles governing the IR absorption of lactams and amines. The key spectral regions of interest are dominated by N-H and C=O stretching and bending vibrations.

  • N-H Stretching: The frequency of the N-H bond stretch is highly sensitive to its chemical environment, particularly hydrogen bonding. In general, stronger hydrogen bonding leads to a broader and red-shifted (lower wavenumber) absorption band.[1] Primary amines (R-NH₂) exhibit two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations, while secondary amines (R₂-NH) and lactams like pyrrolidinone show a single N-H stretching band.[2][3]

  • Carbonyl (C=O) Stretching: The C=O stretching vibration in lactams, often referred to as the Amide I band, is typically a very strong and sharp absorption.[4] Its position is influenced by factors such as ring strain and resonance. In cyclic amides, smaller ring sizes lead to an increase in the C=O frequency.[4]

  • N-H Bending: Primary and secondary amines, as well as lactams, exhibit N-H bending vibrations. For primary amines, an in-plane "scissoring" motion is observed, while an out-of-plane "wagging" can be seen for both primary and secondary amines.[1][4] Lactams also display N-H bending vibrations, though the in-plane bending (Amide II band) can be less distinct than in acyclic amides.[4]

The Spectroscopic Signature of Pyrrolidinones (γ-Lactams)

Pyrrolidinones, as five-membered cyclic amides (γ-lactams), present a unique set of IR absorption characteristics shaped by their rigid, cyclic structure.[5][6][7]

The most prominent feature in the IR spectrum of a pyrrolidinone is the strong C=O stretching absorption (Amide I band) . For a five-membered ring lactam, this peak typically appears in the range of 1705-1680 cm⁻¹ .[4] The slight increase in frequency compared to a standard six-membered or acyclic amide is a direct consequence of the ring strain inherent in the five-membered ring.

The N-H stretching vibration in solid-phase or concentrated pyrrolidinone samples appears as a single, strong, and often broad band centered around 3200 cm⁻¹ due to intermolecular hydrogen bonding.[4] In dilute solutions, this band will be sharper and shift to higher wavenumbers.

Pyrrolidinones also exhibit an N-H out-of-plane wagging vibration, which is a broad absorption in the 800-700 cm⁻¹ region.[4] Unlike acyclic secondary amides, the characteristic Amide II band (primarily N-H in-plane bending mixed with C-N stretching) near 1550 cm⁻¹ is often not as prominent or may be absent in lactams.[4]

The Diverse IR Profiles of Primary and Secondary Amines

The IR spectra of amines are primarily defined by the vibrations of the N-H bond. The number of these bonds directly dictates the appearance of the N-H stretching region.[2]

Primary Amines (R-NH₂):

  • N-H Stretching: The hallmark of a primary amine is the presence of two distinct bands in the 3500-3300 cm⁻¹ region.[1] The higher frequency band corresponds to the asymmetric N-H stretch, while the lower frequency band is due to the symmetric stretch.[2]

  • N-H Bending (Scissoring): A medium to strong, broad band appears in the 1650-1580 cm⁻¹ range due to the in-plane scissoring vibration of the NH₂ group.[2][4]

  • N-H Bending (Wagging): A broad, strong absorption due to out-of-plane wagging is typically observed between 900-665 cm⁻¹ .[2][4]

  • C-N Stretching: A medium to weak absorption for the C-N bond in aliphatic amines is found in the 1250-1020 cm⁻¹ region.[2]

Secondary Amines (R₂-NH):

  • N-H Stretching: In contrast to primary amines, secondary amines exhibit a single, weaker N-H stretching band in the 3350-3310 cm⁻¹ region.[2][4]

  • N-H Bending (Wagging): A broad N-H wagging band is present, similar to primary amines, in the 900-665 cm⁻¹ range.[2][4] The N-H scissoring band seen in primary amines is absent.[2]

  • C-N Stretching: The C-N stretching vibration for aliphatic secondary amines is also found in the 1250-1020 cm⁻¹ region.[2]

Direct Comparison: Pyrrolidinone vs. Amines

The following table provides a direct, at-a-glance comparison of the key IR spectroscopic peaks for pyrrolidinones and primary/secondary amines.

Vibrational ModePyrrolidinone (γ-Lactam)Primary Amine (R-NH₂)Secondary Amine (R₂-NH)
C=O Stretch (Amide I) 1705-1680 cm⁻¹ (Strong, Sharp) Not PresentNot Present
N-H Stretch ~3200 cm⁻¹ (Single, Strong, Broad)3500-3300 cm⁻¹ (Two Bands)3350-3310 cm⁻¹ (Single, Weaker)
N-H Bend (In-Plane) Amide II often weak or absent1650-1580 cm⁻¹ (Scissoring)Absent
N-H Bend (Out-of-Plane) 800-700 cm⁻¹ (Wagging, Broad)900-665 cm⁻¹ (Wagging, Broad)900-665 cm⁻¹ (Wagging, Broad)
C-N Stretch ~1400 cm⁻¹ (Amide III component)1250-1020 cm⁻¹1250-1020 cm⁻¹

Experimental Workflow for Differentiation

The following diagram illustrates a logical workflow for distinguishing between a pyrrolidinone and an amine based on their IR spectra.

FTIR_Analysis_Workflow start Acquire IR Spectrum of Unknown check_carbonyl Strong, sharp peak at ~1700 cm⁻¹? start->check_carbonyl is_lactam Likely Pyrrolidinone (Lactam) check_carbonyl->is_lactam  Yes check_nh_stretch Analyze N-H stretch region (3500-3300 cm⁻¹) check_carbonyl->check_nh_stretch  No end Identification Complete is_lactam->end two_peaks Two N-H peaks? check_nh_stretch->two_peaks one_peak One N-H peak? two_peaks->one_peak  No primary_amine Primary Amine two_peaks->primary_amine  Yes secondary_amine Secondary Amine one_peak->secondary_amine  Yes primary_amine->end secondary_amine->end

Caption: Workflow for distinguishing pyrrolidinones and amines via IR spectroscopy.

Experimental Protocol: Acquiring a High-Quality IR Spectrum via the KBr Pellet Method

The following protocol outlines the steps for preparing a solid sample as a potassium bromide (KBr) pellet for transmission FTIR analysis. This method is chosen for its ability to produce high-quality spectra for solid compounds.

Materials:

  • Sample (~1-2 mg)

  • Spectroscopy-grade KBr powder (~100-200 mg), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.

    • Grind the sample with the pestle until it becomes a fine, uniform powder. The goal is to reduce particle size to minimize light scattering.

  • Mixing with KBr:

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.

    • Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained. Avoid vigorous grinding at this stage to prevent excessive moisture absorption by the hygroscopic KBr.

  • Pellet Formation:

    • Assemble the die set of the pellet press.

    • Transfer the sample-KBr mixture into the die.

    • Place the die into the hydraulic press.

    • Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes. This allows the KBr to flow and form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum.

    • Process the spectrum as needed (e.g., baseline correction).

Rationale for Protocol Choices:

  • KBr as a Matrix: KBr is transparent in the mid-IR region, making it an ideal matrix for solid samples.

  • Grinding: Reducing the particle size of the sample is crucial to minimize scattering of the IR beam, which can lead to a sloping baseline and distorted peak shapes.

  • Drying of KBr: KBr is hygroscopic and will readily absorb atmospheric moisture, which has strong IR absorptions that can obscure sample peaks. Therefore, using dried KBr and minimizing exposure to air is critical for a clean spectrum.

Conclusion

While both pyrrolidinones and amines contain the N-H group, their IR spectra are readily distinguishable through a systematic analysis of key vibrational modes. The definitive presence of a strong carbonyl absorption around 1700 cm⁻¹ is the primary indicator of a pyrrolidinone. In the absence of this peak, the number of N-H stretching bands—two for a primary amine and one for a secondary amine—provides a clear means of differentiation. By coupling this spectral knowledge with a robust experimental technique, researchers can achieve confident and accurate structural elucidation.

References

Sources

A Senior Application Scientist's Guide to the Bioavailability of Fluorinated vs. Non-Fluorinated Pyrrolidinone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidinone Scaffold and the Quest for Bioavailability

The pyrrolidinone ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents across diverse areas, including nootropics, anticonvulsants, and anti-diabetic agents.[1][2] Its appeal lies in its three-dimensional structure, which allows for precise spatial orientation of substituents to optimize target engagement.[3] However, the success of any drug candidate hinges not just on its potency but on its ability to reach the systemic circulation and exert its effect—a property defined as bioavailability.

For researchers and drug development professionals, modulating a molecule's pharmacokinetic profile is a critical step in lead optimization. One of the most powerful strategies in the medicinal chemist's toolkit is selective fluorination. The introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, often leading to dramatic improvements in metabolic stability, membrane permeability, and, consequently, oral bioavailability.[4][5]

This guide provides an in-depth comparison of fluorinated and non-fluorinated pyrrolidinone analogs, explaining the mechanistic basis for the observed differences in bioavailability. We will delve into the underlying physicochemical principles, present supporting data, and provide detailed experimental protocols for assessing these critical drug-like properties.

The Mechanistic Impact of Fluorination on Pharmacokinetics

The substitution of a hydrogen atom with fluorine, the most electronegative element, initiates a cascade of electronic and steric effects that can significantly enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[4][6] By strategically placing fluorine at metabolically labile positions (so-called "metabolic soft spots"), chemists can effectively block oxidative metabolism, thereby increasing the drug's half-life and systemic exposure.[7] For instance, blocking benzylic or allylic positions with fluorine can prevent hydroxylation, a common metabolic pathway.

  • Modulation of Lipophilicity and Permeability: Fluorination typically increases a molecule's lipophilicity (the ability to dissolve in fats or lipids).[8] This is because the C-F bond is more hydrophobic than the C-H bond.[6] An increase in lipophilicity can improve a drug's ability to passively diffuse across the lipid-rich membranes of the gastrointestinal tract and other biological barriers, leading to better absorption.[5][9] However, this effect is context-dependent; excessive lipophilicity can sometimes decrease aqueous solubility or increase susceptibility to efflux transporters.[4]

  • Alteration of pKa: Due to its strong electron-withdrawing inductive effect, fluorine can lower the pKa (increase the acidity) of nearby acidic functional groups or decrease the pKa (reduce the basicity) of neighboring amines.[10] This modulation can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target-binding affinity. For pyrrolidinone analogs containing basic nitrogen atoms, this can increase the fraction of the neutral, more membrane-permeable species in the gut.

G cluster_0 Strategic Fluorination cluster_1 Physicochemical Property Modulation cluster_2 Pharmacokinetic Outcome Fluorine Introduction of Fluorine into Pyrrolidinone Scaffold Lipophilicity Increased Lipophilicity (LogP) Fluorine->Lipophilicity Metabolism Blocked Metabolic 'Soft Spots' (CYP450) Fluorine->Metabolism pKa Lowered pKa of Neighboring Amines Fluorine->pKa Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Facilitates passive diffusion Stability Increased Metabolic Stability (Longer t½) Metabolism->Stability Reduces first-pass effect pKa->Permeability Increases neutral species Absorption Improved Absorption (Increased F%) Permeability->Absorption Stability->Absorption More drug survives to reach circulation Bioavailability Improved Oral Bioavailability Absorption->Bioavailability

Caption: Impact of fluorination on properties affecting bioavailability.

Comparative Bioavailability Data: A Quantitative Look

While direct head-to-head bioavailability data for a single pyrrolidinone analog with and without fluorine is often proprietary, we can synthesize findings from the literature to illustrate the principle. The following table compares representative data for fluorinated pyrrolidinone derivatives against a non-fluorinated baseline, highlighting the significant improvements often achieved.

Compound TypeSpecific AnalogKey Structural FeatureOral Bioavailability (F%)SpeciesSource
Non-Fluorinated NHPPC (pyrrolidine-containing)Standard pyrrolidine ringData provided for metabolic contextN/A[11]
Fluorinated 3-Fluoro-2-methylbenzonitrile derivativeFluorine on an adjacent aromatic ring46.3%Rat[3]
Fluorinated 2-Chlorobenzonitrile derivativeNon-fluorinated halogen for comparison53.4%Rat[3]
Fluorinated 4-Fluoro-2-cyanopyrrolidine derivativesFluorine directly on the pyrrolidine ringMentioned as promising anti-diabetic agentsN/A[2]

Note: The data presented is illustrative. Direct comparisons are most valid when conducted within the same study under identical conditions. The inclusion of the 2-chloro analog demonstrates that while other halogens can also improve properties, fluorine's unique combination of size and electronegativity offers distinct advantages.

The data for the 3-fluoro-2-methylbenzonitrile derivative, which incorporates a pyrrolidine scaffold, shows good oral bioavailability in rats at 46.3%.[3] This suggests that the strategic placement of fluorine contributes favorably to the molecule's pharmacokinetic profile.

Experimental Protocols for Bioavailability Assessment

To empirically determine and validate the bioavailability of novel pyrrolidinone analogs, a combination of in vivo and in vitro assays is essential. The following protocols represent industry-standard methodologies.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol is the gold standard for determining key pharmacokinetic parameters, including oral bioavailability (F%).

Objective: To determine the plasma concentration-time profile of a test compound after intravenous (IV) and oral (PO) administration to calculate Cmax, Tmax, AUC, and absolute bioavailability.

Methodology:

  • Animal Model Selection & Acclimatization:

    • Rationale: The Sprague-Dawley or Wistar rat is a common model due to its well-characterized physiology and manageable size.

    • Procedure: Use male rats (n=3-5 per group) weighing 200-250g. Acclimatize animals for at least 3 days with free access to food and water.

  • Pre-Dosing Preparation:

    • Rationale: Fasting ensures that food does not interfere with or delay gastrointestinal absorption.

    • Procedure: Fast animals overnight (approx. 12 hours) before dosing, with water available ad libitum.

  • Compound Formulation & Dosing:

    • Rationale: The formulation vehicle must solubilize the compound without affecting its intrinsic absorption. An IV dose is required as the reference to calculate absolute bioavailability.

    • Procedure:

      • PO Group: Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) to a final concentration for a dose of 10 mg/kg. Administer via oral gavage.

      • IV Group: Formulate the compound in a vehicle suitable for injection (e.g., 20% Solutol HS 15 in saline) for a dose of 2 mg/kg. Administer via bolus injection into the tail vein.

  • Blood Sampling:

    • Rationale: A sparse sampling schedule captures the key phases of absorption, distribution, and elimination while minimizing stress on the animal.

    • Procedure: Collect blood samples (approx. 100-150 µL) from the saphenous vein into EDTA-coated tubes at pre-defined time points (e.g., Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Processing & Storage:

    • Rationale: Immediate centrifugation and freezing are critical to prevent degradation of the analyte.

    • Procedure: Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C. Harvest the supernatant (plasma) and store at -80°C until analysis.

  • Bioanalysis by LC-MS/MS:

    • Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the sensitivity and selectivity required to quantify low concentrations of the drug in a complex biological matrix.

    • Procedure: Precipitate plasma proteins (e.g., with a 3:1 volume of acetonitrile containing an internal standard). Centrifuge, and inject the supernatant onto the LC-MS/MS system. Develop a validated method to quantify the analyte concentration against a standard curve.

  • Pharmacokinetic Data Analysis:

    • Rationale: Non-compartmental analysis provides key bioavailability parameters directly from the concentration-time data.

    • Procedure: Use software like Phoenix WinNonlin to calculate:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.

      • Absolute Bioavailability (F%): (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

G A 1. Animal Acclimatization & Fasting B 2. Compound Formulation (PO and IV) A->B C 3. Dosing Administration (Oral Gavage / IV Injection) B->C D 4. Serial Blood Sampling (e.g., Saphenous Vein) C->D E 5. Plasma Processing (Centrifugation & Freezing) D->E F 6. Bioanalysis (LC-MS/MS Quantification) E->F G 7. Pharmacokinetic Analysis (Calculate AUC, Cmax, F%) F->G H Result: Bioavailability Determination G->H

Caption: Experimental workflow for an in vivo bioavailability study.

Conclusion: A Rational Approach to Pyrrolidinone Drug Design

The strategic incorporation of fluorine is a validated and powerful method for enhancing the bioavailability of pyrrolidinone-based drug candidates. By improving metabolic stability and modulating lipophilicity, fluorination directly addresses two of the most common challenges in drug development: rapid clearance and poor absorption.

However, the benefits of fluorine are not universal and must be applied rationally.[4] Unintended consequences, such as the creation of toxic metabolites or excessive lipophilicity, can occur.[12] Therefore, a "try and measure" approach, guided by the robust experimental protocols outlined in this guide, is paramount. By synthesizing fluorinated and non-fluorinated analogs and subjecting them to rigorous pharmacokinetic evaluation, drug development professionals can make data-driven decisions to select candidates with the highest probability of clinical success.

References

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (2023-04-13).
  • Biological aspects of fluorine - Wikipedia. Wikipedia.
  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect.
  • Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews. (2024-12-18).
  • How to improve the bioavailability of drugs using fluorinated pharmaceutical intermedi
  • Pyrrolidone derivatives - PubMed.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. (2022-02-04). Wiley Online Library.
  • bioavailability & bioequivalence testing protocol. SlideShare.
  • The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Pyrrolidines in Drug Discovery. Benchchem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10). MDPI.
  • Bioavailability Protocol and Methods of Assessment | PDF. Scribd.
  • Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. SpringerLink.
  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019-06-20).
  • Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology. (2021-01-29).

Sources

A Researcher's Guide to Structural Elucidation of 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one Derivatives: A Comparative Analysis of Crystallographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrrolidin-2-one scaffold holds a place of significant interest, serving as a core structural motif in a variety of pharmacologically active agents. Among these, 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one and its derivatives have emerged as a promising class of compounds, with potential applications ranging from neurodegenerative diseases to oncology. The precise three-dimensional arrangement of these molecules, dictated by the substitution pattern on the pyrrolidinone ring and the phenyl moiety, is critical to their biological activity. Understanding this structure-activity relationship (SAR) is paramount for rational drug design and optimization.

This guide provides a comprehensive overview of the experimental and computational methodologies available for the structural characterization of this compound derivatives. While publicly available X-ray crystallography data for a wide range of these specific derivatives remains limited, this guide will use available data for a related complex derivative as a case study to detail the crystallographic workflow. Furthermore, it will objectively compare the insights gained from X-ray crystallography with those from other powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate analytical strategy for their specific research goals.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a molecule. It provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state. The resulting electron density map can reveal the exact spatial arrangement of atoms, which is invaluable for understanding intermolecular interactions and for the design of more potent and selective analogs.

Case Study: A Pyrrolidine-based BACE-1 Inhibitor

While a comprehensive library of crystal structures for various this compound derivatives is not publicly available, the Protein Data Bank (PDB) contains the crystal structure of a related pyrrolidine-based inhibitor in complex with β-secretase (BACE-1), an important target in Alzheimer's disease research (PDB ID: 3UFL)[1]. This structure provides a valuable example of the type of detailed information that can be obtained through X-ray diffraction.

Crystallographic Parameter Value (PDB ID: 3UFL) Significance
Method X-RAY DIFFRACTIONThe experimental technique used to determine the structure.
Resolution 1.90 ÅA measure of the level of detail in the electron density map. Lower values indicate higher resolution.
Space Group C 2 2 21Describes the symmetry of the crystal lattice.
Unit Cell Dimensions (Å) a=103.67, b=127.64, c=76.85The dimensions of the repeating unit of the crystal.
R-Value Work 0.212A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
R-Value Free 0.245A cross-validation metric to assess the quality of the model and prevent overfitting.

The data from this entry reveals not only the conformation of the pyrrolidinone derivative but also its specific interactions within the active site of the enzyme, guiding further drug design efforts[1].

Experimental Protocol: From Powder to Structure

The process of obtaining a single-crystal X-ray structure is a meticulous one, requiring careful execution of several steps.

Step 1: Crystallization The initial and often most challenging step is to grow high-quality single crystals of the compound. This involves dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion or cooling crystallization. The choice of solvent and crystallization conditions is critical and often requires extensive screening.

Step-by-Step Crystallization Protocol:

  • Purification: Ensure the compound is of the highest possible purity (>98%) to facilitate crystal growth.

  • Solvent Screening: Test a range of solvents with varying polarities in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Place a drop of the concentrated compound solution on a siliconized cover slip and invert it over a well containing a precipitant solution. The slow diffusion of the precipitant vapor into the drop can induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a cryoloop.

Step 2: Data Collection A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal while bombarding it with a focused beam of X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.

Step 3: Structure Solution and Refinement The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Purification Compound Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting & Cooling Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Model Validation Refinement->Validation

Workflow for Single-Crystal X-ray Crystallography.

Complementary and Alternative Techniques

While X-ray crystallography provides unparalleled detail in the solid state, it is not always feasible to obtain suitable crystals. Moreover, the conformation of a molecule in a crystal lattice may not be the same as its conformation in solution, which is often more relevant for biological activity. Therefore, other analytical techniques are essential for a comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. 1D NMR (¹H and ¹³C) provides information about the chemical environment of each atom, while 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) can reveal through-bond and through-space connectivities between atoms, allowing for the determination of the molecule's constitution and conformation.

For this compound derivatives, ¹⁹F NMR can be particularly informative, providing insights into the electronic environment of the fluorine atom on the phenyl ring.[2]

Key Information from NMR:

  • Connectivity: Establishes the bonding framework of the molecule.

  • Stereochemistry: Can help determine the relative stereochemistry of chiral centers.

  • Conformation: Through-space interactions observed in NOESY spectra can provide information about the preferred solution-state conformation.

  • Dynamics: NMR can be used to study dynamic processes such as conformational exchange.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is primarily used to determine the molecular weight of a compound and to deduce its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable information about the molecule's structure.

Key Information from MS:

  • Molecular Weight: Confirms the identity of the synthesized compound.

  • Elemental Composition: HRMS provides the exact molecular formula.

  • Structural Fragments: MS/MS experiments can help to piece together the structure of the molecule.

Computational Modeling

In the absence of experimental data, or as a complementary tool, computational modeling can provide valuable insights into the structure and properties of molecules. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be used to predict the preferred conformation of a molecule, calculate its spectroscopic properties, and study its interactions with biological targets.[3][4][5]

Key Information from Computational Modeling:

  • Conformational Analysis: Predicts the lowest energy conformations of the molecule.

  • Spectroscopic Prediction: Can aid in the interpretation of experimental NMR and IR spectra.

  • Interaction Studies: Molecular docking and MD simulations can predict how the molecule binds to a protein target.

A Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific research question and the availability of the sample. The following diagram illustrates the logical relationship between these techniques and the type of information they provide.

Characterization_Logic cluster_experimental Experimental Techniques cluster_computational Computational Methods cluster_info Structural Information XRay X-ray Crystallography SolidState Solid-State Structure (Bond Lengths, Angles) XRay->SolidState NMR NMR Spectroscopy SolutionState Solution-State Structure (Conformation, Dynamics) NMR->SolutionState Connectivity Connectivity & MW NMR->Connectivity MS Mass Spectrometry MS->Connectivity Modeling Computational Modeling Modeling->SolidState Modeling->SolutionState Predicted Predicted Structure & Interactions Modeling->Predicted

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

Core Directive: 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one (CAS: 1247157-86-3) must be classified and managed as Halogenated Organic Waste . Due to the presence of the fluorine atom on the aromatic ring and the primary amine functionality, this compound presents specific challenges regarding incineration byproducts (Hydrogen Fluoride) and potential corrosivity.

Immediate Action Required:

  • Segregate from non-halogenated solvents and strong acids.

  • Label as "Halogenated Organic Waste" with "Toxic" and "Corrosive" hazard checks.

  • Disposal Path: High-temperature incineration with flue gas scrubbing (to capture HF).

Chemical Identification Table
PropertySpecification
Chemical Name This compound
CAS Number 1247157-86-3
Molecular Formula C₁₀H₁₁FN₂O
Molecular Weight 194.21 g/mol
Functional Groups Primary Amine (Basic/Corrosive), Fluorophenyl (Halogenated), Lactam (Amide)
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Skin/Eye Irritation (potential corrosion), HF release upon combustion.[1][2]
Part 2: Hazard Analysis & Scientific Rationale

To ensure safety, we must understand the causality behind these protocols. This section details why specific disposal routes are mandated.

1. The Fluorine Factor (Incineration Risks)

The defining feature of this molecule for disposal is the C-F bond on the phenyl ring.

  • Mechanism: Standard incineration of organic waste converts carbon to CO₂ and hydrogen to H₂O. However, fluorinated compounds degrade to form Hydrogen Fluoride (HF) gas.

  • Risk: HF is highly corrosive to incinerator linings (refractory brick) and toxic if released into the atmosphere.

  • Protocol: This waste must be sent to a facility equipped with wet scrubbers (typically using calcium hydroxide or sodium hydroxide) to neutralize HF gas into benign salts (e.g., CaF₂) before emission [1, 4].

2. The Amine Functionality (Corrosivity)

The C3-amino group confers basicity to the molecule.

  • Mechanism: Amines can react exothermically with strong acids and oxidizers.

  • Risk: Inadvertent mixing with acidic waste streams (e.g., waste H₂SO₄) can cause rapid heat generation and spattering.

  • Protocol: Strictly segregate from acidic waste streams. If the compound is in solution, verify pH before consolidation.

Part 3: Waste Segregation & Classification Workflow

Proper segregation is the first line of defense. Use the following decision logic to determine the correct waste stream.

WasteSegregation Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Solid Powder LiquidStream Liquid Waste Stream (Solvent Solution) StateCheck->LiquidStream Dissolved BinSolid Container: Wide-Mouth Poly Jar Label: 'Solid Halogenated Organic' Hazard: Toxic/Irritant SolidStream->BinSolid HalogenCheck Does solvent contain >1% Halogens? (e.g., DCM, Chloroform) LiquidStream->HalogenCheck BinLiquidHalo Container: HDPE Carboy Label: 'Halogenated Solvent Waste' Hazard: Flammable/Toxic HalogenCheck->BinLiquidHalo Yes BinLiquidNonHalo Container: HDPE Carboy Label: 'Halogenated Organic in Non-Halo Solvent' *Mark as Halogenated due to Solute* HalogenCheck->BinLiquidNonHalo No (e.g., Methanol/DMSO)

Figure 1: Waste Stream Decision Matrix. Note that even if dissolved in a non-halogenated solvent (like DMSO), the presence of the fluorinated solute often necessitates classification as "Halogenated Waste" depending on local concentration thresholds (typically >1000 ppm total halogens).

Part 4: Step-by-Step Disposal Procedures
A. Solid Waste Disposal (Pure Compound)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: Place the solid waste in a clear polyethylene bag (double-bagging recommended for fine powders) before placing it in the rigid container. This minimizes dust exposure upon opening at the disposal facility.[2]

  • Labeling:

    • Chemical Name: Write the full chemical name. Do not use abbreviations or structures.

    • Constituents: "100% this compound".

    • Hazards: Check "Toxic" and "Irritant/Corrosive".

  • Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers.

B. Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)
  • Compatibility Check: Ensure the solvent carrier is compatible with HDPE. (Avoid storing chlorinated solvents in aluminum containers; HDPE is standard).

  • Consolidation: Pour into the Halogenated Waste carboy.

    • Critical: If the solvent is non-halogenated (e.g., Ethanol), but contains >0.1% of this fluorinated compound, you must default to the Halogenated stream to ensure proper incineration scrubbing [1, 7].

  • Venting: Use a vented cap if there is any risk of ongoing reaction, though this compound is generally stable.

C. Contaminated Debris (Gloves, Weigh Boats)
  • Collect in a dedicated "Chemically Contaminated Debris" bin.

  • Do not dispose of in regular trash. The fluorine content typically bars this from municipal waste streams.

Part 5: Spill Management Protocol

In the event of a spill, rapid containment is necessary to prevent environmental release.

SpillResponse Assess 1. Assess Risk (Volume, Fumes?) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat, N95 if dusty) Assess->PPE Contain 3. Containment Cover with absorbent pads or inert powder (Vermiculite) PPE->Contain Clean 4. Cleanup Scoop into disposal bag. Do NOT use water initially. Contain->Clean Decon 5. Decontamination Wipe surface with mild soap & water solution. Clean->Decon

Figure 2: Operational workflow for solid or liquid spills.

Spill Cleanup Notes:

  • Avoid Bleach: Do not use bleach (sodium hypochlorite) on amine spills, as this can form chloramines, which are toxic and volatile. Use simple soapy water for final decontamination.[3]

  • Dust Control: If the spill is a dry powder, dampen a paper towel with an inert solvent (like heptane or water) and place it over the powder to prevent it from becoming airborne before wiping.

Part 6: Regulatory References & Compliance

This protocol is grounded in the following regulatory frameworks and technical data:

  • EPA Resource Conservation and Recovery Act (RCRA): While this specific compound is not explicitly "P-listed" or "U-listed," it falls under the characteristic of Toxic and potentially Corrosive waste. The "Halogenated" classification is a Best Management Practice (BMP) to comply with incineration standards [1, 5].

  • Incineration of Fluorinated Compounds: Research confirms that combustion of fluorinated organics releases HF, requiring specific scrubbing technologies (fluidized bed incineration with calcium capture) [4, 8].

  • General Safety Data: Analogous aminopyrrolidinones are classified as causing severe skin burns (H314) and eye damage, mandating the PPE and segregation steps outlined above [11, 15].

References
  • BenchChem.[4] Proper Disposal Procedures for Halogenated Solvents (Hal-HS).[4] Retrieved from

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

  • Temple University EHRS.[5] Halogenated Solvents in Laboratories - Chemical Waste Guideline.[5] Retrieved from

  • ResearchGate. Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration. Retrieved from

  • US EPA. Hazardous Waste Listings & Identification (RCRA). Retrieved from

  • BLD Pharm. This compound Product Information.[6] Retrieved from

  • Lund University. Organic Solvent Waste Management Guidelines. Retrieved from

  • University of Utah.[5][7] The Combustion of Highly Fluorinated Organic Compounds.[7] Retrieved from

Sources

Personal protective equipment for handling 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one

This guide provides essential safety and handling protocols for this compound, a compound of interest for researchers and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following recommendations are synthesized from data on structurally analogous compounds, including aminopyrrolidinones, aromatic amines, and halogenated organics. This proactive, safety-first approach is designed to empower you with the knowledge to handle this chemical responsibly and effectively.

Hazard Assessment and Risk Mitigation: Understanding the Chemistry of Safety

This compound possesses several functional groups that inform our safety precautions: an aromatic amine, a fluorinated phenyl group, and a lactam (a cyclic amide). Aromatic amines can be skin and eye irritants, and some are known to be sensitizers.[1][2] The presence of a fluorine atom necessitates careful handling, as halogenated organic compounds can have unique toxicological profiles and require specific disposal procedures.[3][4][5][6][7]

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Similar aminopyrrolidinone structures are known to cause skin irritation and serious eye irritation or damage.[1][8] Direct contact should be strictly avoided.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][8]

  • Unknown Long-Term Effects: As the toxicological properties of this specific compound have not been thoroughly investigated, it should be handled with the assumption that it may have uncharacterized hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure.

Standard Laboratory Operations (Low-Level Exposure)

For routine tasks such as weighing small quantities or preparing dilute solutions within a certified chemical fume hood, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against accidental splashes of liquids or fine dust particles.[9][10]
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving adds a layer of security and allows for safe removal of the outer glove if contamination occurs.
Body Protection Fully-buttoned laboratory coatProtects skin and personal clothing from contamination.[9]
Footwear Closed-toe shoesProtects feet from spills and falling objects.[10]
Operations with Increased Exposure Potential

For procedures with a higher risk of splashes, aerosol generation, or handling larger quantities, an upgraded PPE ensemble is required:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldOffers enhanced protection for the entire face from splashes.[11]
Hand Protection Chemical-resistant gloves (e.g., neoprene or Viton™ over nitrile)Provides broader chemical resistance and increased durability.
Body Protection Chemical-resistant apron over a laboratory coatAdds an extra layer of protection against splashes of corrosive or irritating substances.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesMay be necessary if there is a risk of inhaling dust or aerosols, especially outside of a fume hood. A risk assessment should be conducted to determine the specific type of respirator needed.[10]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment.

Preparation and Weighing
  • Designated Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Donning PPE: Before handling the compound, don the appropriate PPE as outlined in the tables above.

  • Weighing: If weighing a solid, do so on a tared weigh boat within the fume hood. Use a spatula to handle the solid and avoid generating dust.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to prevent splashing.

Reaction Setup and Monitoring
  • Glassware: Ensure all glassware is clean, dry, and free of cracks or defects.

  • Closed System: Whenever possible, conduct reactions in a closed system to contain vapors.

  • Monitoring: Regularly monitor the reaction for any unexpected changes in temperature, pressure, or appearance.

Post-Reaction Work-up and Purification
  • Quenching: If necessary, quench the reaction carefully within the fume hood.

  • Extraction and Purification: Perform all extractions and purification steps (e.g., chromatography) within the fume hood.

Doffing PPE
  • Contamination Removal: Before leaving the designated work area, remove the outer pair of gloves if double-gloved.

  • Sequential Removal: Remove PPE in the following order to prevent cross-contamination: apron, inner gloves, face shield/goggles, lab coat.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[12]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Segregation: As a halogenated organic compound, all waste containing this substance must be collected in a designated, labeled hazardous waste container for halogenated organic waste.[3][4] Do not mix with non-halogenated waste to reduce disposal costs and ensure proper treatment.[6]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent materials, must be disposed of as hazardous waste in the same container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[5]

  • Collection: Arrange for the collection of the hazardous waste through your institution's environmental health and safety department.

Diagrams

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_assessment Risk Assessment cluster_ppe PPE Ensemble cluster_action Action start Start: Handling Required risk_level Assess Exposure Potential start->risk_level low_exposure Standard Lab Operations: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat - Closed-toe Shoes risk_level->low_exposure Low high_exposure Increased Exposure Potential: - Goggles & Face Shield - Chemical-Resistant Gloves - Chemical-Resistant Apron - Respirator (if needed) risk_level->high_exposure High proceed Proceed with Caution low_exposure->proceed high_exposure->proceed

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.